Product packaging for 5-cyanopentanamide(Cat. No.:CAS No. 2304-58-7)

5-cyanopentanamide

Cat. No.: B041375
CAS No.: 2304-58-7
M. Wt: 126.16 g/mol
InChI Key: XZUDGZXKOFPLBC-UHFFFAOYSA-N
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Description

5-Cyanopentanamide is a high-value bifunctional organic building block of significant interest in synthetic and medicinal chemistry research. This compound features two key functional groups—a terminal nitrile (-CN) and a primary carboxamide (-CONH2)—separated by a pentyl linker, making it a versatile precursor for the construction of more complex molecular architectures. Its primary research application lies in its use as a key intermediate in the synthesis of diverse heterocyclic compounds, particularly nitrogen-containing rings like piperidines and caprolactams, which are privileged scaffolds in pharmaceutical agents. Furthermore, the nitrile group can be selectively reduced to a primary amine, transforming the molecule into a diamide or amino-amide derivative, or hydrolyzed to a carboxylic acid, thereby expanding its utility. The carboxamide moiety provides hydrogen-bonding capability, which is crucial for modulating the physicochemical properties and binding affinity of target molecules in drug discovery programs. Researchers utilize this compound in the exploration of new chemical space, the development of structure-activity relationships (SAR), and the synthesis of potential pharmacologically active compounds, including kinase inhibitors and enzyme modulators. Its well-defined reactivity profile makes it an indispensable tool for organic chemists and discovery scientists focused on innovating new therapeutic candidates and functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2O B041375 5-cyanopentanamide CAS No. 2304-58-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyanopentanamide
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InChI

InChI=1S/C6H10N2O/c7-5-3-1-2-4-6(8)9/h1-4H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUDGZXKOFPLBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8074730
Record name Pentanamide, 5-cyano-
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Molecular Weight

126.16 g/mol
Source PubChem
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CAS No.

2304-58-7
Record name 5-Cyanopentanamide
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Record name Pentanamide, 5-cyano-
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Record name Pentanamide, 5-cyano-
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Record name Pentanamide, 5-cyano-
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Record name 5-cyanopentanamide
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Foundational & Exploratory

A Technical Guide to 5-Cyanopentanamide: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Cyanopentanamide, also known by its synonyms 5-cyanovaleramide and pentanamide, 5-cyano-, is an organic compound featuring both a nitrile and an amide functional group.[1][2] This bifunctionality makes it a valuable intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals.[1][2] Notably, it is a key hydration product of adiponitrile, an important precursor in the production of nylon 66.[2][3] This document provides a comprehensive overview of the chemical structure, formula, physicochemical properties, and a detailed experimental protocol for the synthesis of this compound.

Chemical Structure and Formula

This compound consists of a five-carbon chain with a cyano group (-C≡N) at one terminus and an amide group (-CONH₂) at the other.[1][2]

  • Molecular Formula: C₆H₁₀N₂O[1][2][4][5]

  • Molecular Weight: 126.16 g/mol [1][2]

  • CAS Number: 2304-58-7[1][4]

  • SMILES: C(CC(N)=O)CCC#N[1]

  • InChI: InChI=1S/C6H10N2O/c7-5-3-1-2-4-6(8)9/h1-4H2,(H2,8,9)[1]

  • InChIKey: XZUDGZXKOFPLBC-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is typically a colorless to pale yellow or pale beige solid or liquid, depending on the ambient temperature.[1][6] It is soluble in polar solvents like water and alcohols due to the hydrogen bonding capacity of the amide group.[1]

PropertyValueReference
Melting Point 66-67 °C[7]
Boiling Point 175-195 °C at 3 Torr[7]
Appearance Pale Beige Solid[6]
Purity Min. 95%[2][5]

Experimental Protocol: Enzymatic Synthesis of this compound from Adiponitrile

This section details an experimental protocol for the synthesis of this compound (referred to as 5-cyanovaleramide or 5-CVAM in the source) from adiponitrile utilizing a recombinant nitrile hydratase. This biocatalytic method offers high regioselectivity and efficiency.[3][5]

Objective: To synthesize this compound by the selective hydration of one nitrile group of adiponitrile using a novel nitrile hydratase from Rhodococcus erythropolis CCM2595, expressed in Escherichia coli.[3][5]

Materials:

  • Adiponitrile

  • Recombinant E. coli expressing nitrile hydratase from Rhodococcus erythropolis CCM2595

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Centrifuge

  • Incubator shaker

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Methodology:

  • Cultivation of Recombinant E. coli : Cultivate the recombinant E. coli strain harboring the nitrile hydratase gene in a suitable growth medium (e.g., LB broth with an appropriate antibiotic for plasmid maintenance) under optimal conditions (e.g., 37°C, 200 rpm) until a desired cell density is reached. Induce the expression of the nitrile hydratase as per the specific expression system's protocol (e.g., addition of IPTG).

  • Preparation of Whole-Cell Biocatalyst : Harvest the induced cells by centrifugation. Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.5) to remove residual medium components. The resulting cell pellet can be used directly as a whole-cell biocatalyst.

  • Enzymatic Hydration Reaction :

    • Prepare a reaction mixture containing the whole-cell biocatalyst suspended in a phosphate buffer.

    • Add adiponitrile to the reaction mixture to a final concentration of 20 mM.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation.[3][5]

  • Reaction Monitoring and Product Analysis :

    • Monitor the progress of the reaction by taking samples at regular intervals (e.g., every 2 minutes for the initial phase).

    • Analyze the samples using HPLC to determine the concentrations of adiponitrile, this compound, and any by-products such as adipamide.

    • The study this protocol is based on observed complete consumption of 20 mM adiponitrile within 10 minutes, with 95% selectivity for this compound.[3][5]

  • Product Isolation and Purification (General Procedure) :

    • Once the reaction has reached completion, separate the biocatalyst (cells) from the reaction mixture by centrifugation or filtration.

    • The supernatant containing the product can be subjected to further purification steps, such as extraction with an organic solvent followed by evaporation of the solvent.

    • Further purification can be achieved by techniques like recrystallization or column chromatography to obtain high-purity this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the enzymatic synthesis of this compound.

SynthesisWorkflow cluster_preparation Biocatalyst Preparation cluster_reaction Enzymatic Reaction cluster_downstream Downstream Processing Cultivation Cultivation of Recombinant E. coli Harvesting Cell Harvesting and Washing Cultivation->Harvesting Reaction Hydration Reaction (Nitrile Hydratase) Harvesting->Reaction Whole-cell biocatalyst Adiponitrile Adiponitrile (Substrate) Adiponitrile->Reaction Product This compound (Product) Reaction->Product Separation Separation of Biocatalyst Product->Separation Purification Product Purification (Extraction, Recrystallization) Separation->Purification FinalProduct Pure This compound Purification->FinalProduct

Caption: Workflow for the enzymatic synthesis of this compound.

References

A Technical Guide to the Synthesis of 5-Cyanopentanamide from Adiponitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 5-cyanopentanamide (5-CVAM) from adiponitrile, a critical transformation for the production of various agrochemicals and pharmaceutical intermediates. The document details both traditional chemical and modern biocatalytic methodologies, presenting comparative data, detailed experimental protocols, and process visualizations to support research and development efforts.

Introduction

This compound, also known as 5-cyanovaleramide, is a valuable chemical intermediate. It is notably used in the manufacturing of the herbicide azafenidin and as a precursor for 6-aminocaproic acid, a key component in the synthesis of caprolactam for nylon production[1][2]. The primary route to 5-CVAM is the selective partial hydrolysis of adiponitrile, a symmetrical dinitrile.

The core challenge in this synthesis is achieving high regioselectivity—hydrolyzing only one of the two nitrile groups to an amide, while leaving the other intact. Incomplete control over this step leads to the formation of the byproduct adipamide, where both nitrile groups are hydrolyzed, and other downstream products like adipamic acid and adipic acid[3]. While chemical methods exist, they often require harsh conditions and produce significant waste, making biocatalytic routes an increasingly attractive alternative[2][4][5].

Synthesis Methodologies: A Comparative Overview

The conversion of adiponitrile to this compound can be broadly categorized into two main approaches: chemical hydrolysis and biocatalytic conversion.

2.1. Chemical Hydrolysis Chemical methods typically involve hydration of the nitrile group under acidic or basic conditions, often requiring high temperatures and pressures[1][2].

  • Manganese Dioxide Catalysis: One established chemical process uses a manganese dioxide (MnO₂) catalyst with water under pressure at approximately 130°C[6]. While functional, this method suffers from notable drawbacks. To achieve a reasonable selectivity (e.g., 80%) for this compound, the reaction must be stopped at a low conversion rate (around 25%)[6]. Pushing for higher conversion significantly increases the formation of the undesirable byproduct, adipamide. Furthermore, the process generates a substantial amount of solid waste, with approximately 1.25 kg of MnO₂ requiring disposal for every kilogram of product, posing a significant environmental burden[6].

  • Hydrogen Peroxide Hydrolysis: Partial hydrolysis using alkaline hydrogen peroxide has also been explored. Studies show that reaction variables such as temperature and the ratio of peroxide to dinitrile are critical factors influencing yield and conversion. However, achieving high yields of the mono-amide remains challenging, often requiring a trade-off between conversion and selectivity.

  • Near-Critical Water Hydrolysis: The use of near-critical water (NCW) as a green solvent and catalyst has been investigated for the hydrolysis of dinitriles[3]. This method avoids traditional catalysts but results in a mixture of products, including 5-cyanovaleramide, adipamide, adipamic acid, and adipic acid, making purification complex[3].

2.2. Biocatalytic Synthesis (Enzymatic Hydrolysis) Biocatalysis has emerged as a superior, environmentally benign alternative for producing 5-CVAM. This method utilizes the nitrile hydratase (NHase) enzyme found in various microorganisms to catalyze the hydration of adiponitrile with high regioselectivity under mild conditions[4][5].

  • Mechanism: The NHase enzyme selectively attacks one of the two nitrile groups in adiponitrile, converting it to an amide group while leaving the second nitrile untouched. The reaction is a consecutive process where adiponitrile is first converted to 5-CVAM, which can then be further, albeit much more slowly, hydrolyzed to adipamide[2]. The high selectivity arises because the reaction rate for 5-CVAM formation is significantly greater than that for adipamide formation[2].

  • Key Microorganisms: Several strains have been identified and utilized for this biotransformation, including:

    • Pseudomonas chlororaphis B23: This strain is used in an established industrial process. The microbial cells are often immobilized in calcium alginate beads, which allows for easy separation from the reaction mixture and recycling of the biocatalyst over numerous batches[4][5][6].

    • Rhodococcus erythropolis CCM2595: This strain possesses a novel nitrile hydratase that exhibits high regioselectivity and substrate tolerance. It can completely consume 20 mM of adiponitrile within 10 minutes, achieving 95% selectivity for 5-CVAM[1][2].

    • Rhodococcus ruber CGMCC3090: This strain has demonstrated very high selectivity (99%) and is effective at high substrate concentrations[2][4].

The biocatalytic approach offers higher yields, superior selectivity, significantly less waste, and operates under ambient temperature and pressure, aligning with the principles of green chemistry[5].

Quantitative Data Summary

The following table summarizes and compares quantitative data from various synthesis methods reported in the literature.

Method Catalyst / Microorganism Key Conditions ADN Conversion (%) 5-CVAM Selectivity (%) 5-CVAM Yield (%) Key Byproduct(s) Reference(s)
Chemical Manganese Dioxide (MnO₂)~130°C, High Pressure~25~80Not ReportedAdipamide[6]
Chemical Alkaline Hydrogen Peroxide-10°C to 70°C52 - 89Not Reported9 - 31Adipamide
Biocatalytic Pseudomonas chlororaphis B23 (Immobilized)5°C979693Adipamide (<5%)[4][5][6]
Biocatalytic Rhodococcus erythropolis CCM2595 (Resting Cells)30°C, pH 7.4, 20 mM ADN10095Not ReportedAdipamide (5%)[1][2]
Biocatalytic Rhodococcus ruber CGMCC3090Not SpecifiedHigh99Not ReportedAdipamide[2][4]

Experimental Protocols

This section provides detailed methodologies for the biocatalytic synthesis of this compound, based on published research.

4.1. Protocol: Biotransformation Using Rhodococcus erythropolis CCM2595 Resting Cells

This protocol is adapted from the methodology described for the conversion of adiponitrile using a nitrile hydratase from R. erythropolis.

A. Biocatalyst Preparation (Resting Cells):

  • Cultivation: Culture Rhodococcus erythropolis CCM2595 in a suitable growth medium (e.g., Luria-Bertani broth) under aerobic conditions at 30°C with shaking until the late logarithmic growth phase is reached.

  • Harvesting: Harvest the bacterial cells by centrifugation (e.g., 8,000 g for 10 minutes at 4°C).

  • Washing: Wash the collected cell pellet twice with a suitable buffer (e.g., 200 mM phosphate buffer, pH 7.4) to remove residual medium components.

  • Resuspension: Resuspend the final cell pellet in the same phosphate buffer to a desired concentration (e.g., to achieve a final dry cell weight of approximately 3 mg/mL in the reaction mixture). These are now referred to as "resting cells."

B. Enzymatic Reaction:

  • Reaction Mixture Preparation: In a temperature-controlled reaction vessel, prepare the reaction mixture consisting of 200 mM phosphate buffer (pH 7.4) and the prepared resting cell suspension.

  • Initiation: Equilibrate the mixture to the optimal reaction temperature of 30°C[4]. Initiate the reaction by adding adiponitrile to a final concentration of 20 mM[2].

  • Incubation: Maintain the reaction at 30°C with constant shaking for a defined period (e.g., 10-20 minutes). Monitor the reaction progress by taking aliquots at regular intervals.

  • Termination: Stop the reaction by adding an equal volume of a quenching agent, such as methanol, to the aliquot[2]. This denatures the enzyme and halts the conversion.

  • Sample Preparation for Analysis: Centrifuge the quenched sample at high speed (e.g., 18,000 g) to pellet the cell debris. Filter the supernatant through a 0.22 µm syringe filter before analysis[2].

C. Analysis:

  • Technique: Analyze the concentration of adiponitrile, this compound, and adipamide using High-Performance Liquid Chromatography (HPLC).

  • Conditions (Example): A C18 column with a mobile phase of methanol and water, and detection at a suitable UV wavelength. Quantify the compounds by comparing peak areas to those of known standards.

4.2. Protocol: Industrial-Scale Synthesis Using Immobilized Pseudomonas chlororaphis B23

This protocol outlines the key steps in the scaled-up process using immobilized cells, as described for P. chlororaphis B23[4][5][6].

A. Biocatalyst Preparation (Immobilization):

  • Cell Cultivation: Grow Pseudomonas chlororaphis B23 in a large-scale fermenter under optimized conditions to produce a high cell density with maximum nitrile hydratase activity.

  • Harvesting: Collect the cells via centrifugation or microfiltration.

  • Immobilization: Mix the concentrated cell paste with a sodium alginate solution. Extrude this mixture as droplets into a calcium chloride solution. The cross-linking of alginate by calcium ions forms insoluble calcium alginate beads, entrapping the microbial cells.

  • Washing: Thoroughly wash the beads to remove excess calcium chloride and any un-entrapped cells.

B. Batch Reaction Process:

  • Reactor Setup: Charge a large batch reactor with water and the immobilized biocatalyst beads.

  • Reaction Conditions: Cool the reactor to the optimal temperature of 5°C, as the enzyme from this specific strain loses activity at higher temperatures[6].

  • Substrate Addition: Add adiponitrile to the reactor.

  • Reaction and Monitoring: Agitate the mixture gently to ensure good mass transfer. Monitor the conversion of adiponitrile using an appropriate analytical method (e.g., HPLC).

  • Biocatalyst Recovery: Once the desired conversion is achieved (e.g., 97%), stop the agitation and allow the beads to settle. Separate the aqueous product mixture from the catalyst beads by decantation or filtration[6]. The beads can be recycled for subsequent batches.

C. Product Isolation and Purification:

  • Water Removal: Distill the water from the product mixture to yield a crude oil containing 5-CVAM, unreacted adiponitrile, and byproduct adipamide[6].

  • Purification: Dissolve the crude oil in a suitable solvent like methanol. This step selectively dissolves the this compound, leaving the less soluble adipamide and other impurities behind as solids, which can be removed by filtration[6].

  • Final Product: Evaporate the methanol to obtain the purified this compound product.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key chemical transformation and a generalized experimental workflow for the biocatalytic synthesis.

reaction_pathway ADN Adiponitrile NC-(CH₂)₄-CN CVAM This compound NC-(CH₂)₄-CONH₂ ADN->CVAM  k₁ (Fast, Selective Hydrolysis) ADAM Adipamide H₂NOC-(CH₂)₄-CONH₂ CVAM->ADAM  k₂ (Slow, Byproduct Formation)

Caption: Reaction pathway for the hydrolysis of adiponitrile.

experimental_workflow cluster_prep Biocatalyst Preparation cluster_reaction Enzymatic Reaction cluster_purification Product Isolation cultivation 1. Cell Cultivation harvesting 2. Cell Harvesting cultivation->harvesting immobilization 3. Immobilization (Optional) harvesting->immobilization setup 4. Reaction Setup (Buffer, Catalyst, ADN) immobilization->setup incubation 5. Incubation (Controlled Temp & pH) setup->incubation termination 6. Reaction Termination incubation->termination separation 7. Catalyst Separation termination->separation extraction 8. Product Extraction/ Purification separation->extraction analysis 9. Analysis (HPLC) extraction->analysis

Caption: Generalized workflow for biocatalytic synthesis.

References

CAS number and IUPAC name for 5-cyanopentanamide

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 2304-58-7 IUPAC Name: 5-cyanopentanamide

Introduction

This compound, also known by its synonym 5-cyanovaleramide, is a bifunctional organic compound containing both a nitrile and an amide group. This unique structure makes it a valuable intermediate in the synthesis of various chemicals, most notably the herbicide azafenidin and as a precursor to 6-aminocaproic acid, a key component in the production of Nylon-6.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in research and industry.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its properties are summarized in the table below.

PropertyValueReference
CAS Number 2304-58-7
IUPAC Name This compound
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
Melting Point 66-67 °C
Boiling Point 175-195 °C at 3 Torr
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents

Spectroscopic Data

Predicted ¹H NMR Spectral Data
ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J)
H₂N-C(=O)-5.5 - 7.5br s-
-CH₂-C(=O)-2.1 - 2.3t~7 Hz
-CH₂-CN2.3 - 2.5t~7 Hz
-CH₂-CH₂-CH₂-1.6 - 1.8m-
Predicted ¹³C NMR Spectral Data
CarbonChemical Shift (ppm)
-C(=O)NH₂175 - 180
-CN118 - 122
-CH₂-C(=O)-34 - 38
-CH₂-CN16 - 20
-CH₂-CH₂-CH₂-24 - 28
Predicted FT-IR Spectral Data
Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretch (amide)3100 - 3500Strong, broad
C-H stretch (alkane)2850 - 3000Medium
C≡N stretch (nitrile)2240 - 2260Medium, sharp
C=O stretch (amide)1640 - 1680Strong
N-H bend (amide)1550 - 1640Medium
Predicted Mass Spectrometry Data

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at an m/z of 126. Common fragmentation patterns would likely involve the loss of the amide group (CONH₂) resulting in a fragment at m/z 82, and cleavage of the alkyl chain.

Experimental Protocols

The primary and most efficient method for the synthesis of this compound is the regioselective enzymatic hydrolysis of adiponitrile.

Enzymatic Synthesis from Adiponitrile

This protocol utilizes the nitrile hydratase enzyme from Rhodococcus erythropolis to selectively hydrolyze one of the two nitrile groups of adiponitrile.

Materials:

  • Adiponitrile

  • Whole cells of Rhodococcus erythropolis containing nitrile hydratase

  • Phosphate buffer (pH 7.4)

  • Methanol

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Prepare a suspension of Rhodococcus erythropolis cells in a 200 mM phosphate buffer (pH 7.4).

  • In a temperature-controlled reactor at 30°C, add adiponitrile to the cell suspension to a final concentration of 20 mM.

  • Maintain the reaction mixture under constant agitation.

  • Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 2 minutes).

  • Quench the reaction in the aliquots by adding an equal volume of methanol.

  • Centrifuge the quenched samples to pellet the cells.

  • Analyze the supernatant by HPLC to determine the concentrations of adiponitrile, this compound, and the byproduct adipamide.[1]

  • The reaction is typically complete within 10 minutes, with over 95% selectivity for this compound.[1][2]

Applications in Drug Development and Agrochemicals

This compound serves as a crucial intermediate in the synthesis of the herbicide azafenidin.[1][2][3] The synthesis involves the conversion of the amide group of this compound to a triazolinone ring system.

Diagrams

Enzymatic_Synthesis_Workflow Enzymatic Synthesis of this compound cluster_preparation Biocatalyst Preparation cluster_reaction Biocatalytic Reaction cluster_analysis Monitoring and Analysis cluster_products Products rhodococcus Rhodococcus erythropolis cells suspension Cell Suspension rhodococcus->suspension buffer Phosphate Buffer (pH 7.4) buffer->suspension reaction_mix Reaction Mixture suspension->reaction_mix adiponitrile Adiponitrile adiponitrile->reaction_mix reactor Bioreactor (30°C) sampling Aliquot Sampling reactor->sampling reaction_mix->reactor quenching Methanol Quenching sampling->quenching centrifugation Centrifugation quenching->centrifugation hplc HPLC Analysis centrifugation->hplc product This compound (>95% selectivity) hplc->product byproduct Adipamide (<5% selectivity) hplc->byproduct

Enzymatic Synthesis Workflow

Logical_Relationship Key Chemical Relationships of this compound Adiponitrile Adiponitrile Cyanopentanamide This compound Adiponitrile->Cyanopentanamide Enzymatic Hydrolysis Azafenidin Azafenidin Cyanopentanamide->Azafenidin Multi-step Synthesis Aminocaproic_Acid 6-Aminocaproic Acid Cyanopentanamide->Aminocaproic_Acid Reduction & Hydrolysis

Chemical Relationships

References

Solubility Profile of 5-Cyanopentanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 5-cyanopentanamide, a key intermediate in various chemical syntheses. Understanding the solubility of this compound is critical for its effective handling, reaction optimization, and formulation in diverse applications, including pharmaceutical and polymer manufacturing.

Physicochemical Properties of this compound

This compound is a bifunctional organic compound containing both a nitrile and a primary amide group. These functional groups dictate its physical and chemical properties, including its solubility. The presence of the amide group, in particular, allows for hydrogen bonding, which significantly influences its solubility in polar solvents.[1]

PropertyValueReference
CAS Number 2304-58-7
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol [1]
Melting Point 66-67 °C
Boiling Point 175-195 °C at 3 Torr
Appearance Colorless to pale yellow solid[1]

Solubility of this compound in Various Solvents

To provide a more quantitative perspective, the table below includes solubility data for structurally similar compounds: adipamide and hexanamide. Adipamide shares the same carbon backbone length and has two amide groups, while hexanamide has the same carbon chain length with a single amide group. This comparative data allows for an informed estimation of this compound's solubility.

SolventThis compound (Estimated Solubility)Adipamide (Comparative Solubility)Hexanamide (Comparative Solubility)
Water SolubleSlightly solubleSlightly soluble
Methanol SolubleSolubleSoluble in alcohol
Ethanol SolubleSolubleSoluble in alcohol
Acetone Likely SolubleData not availableSoluble
DMSO Likely SolubleData not availableData not available

Experimental Protocol for Solubility Determination

The following is a standard laboratory protocol for determining the solubility of a solid compound like this compound in a given solvent.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvent of interest

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or magnetic stirrer with hotplate

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Analytical instrumentation for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached. Constant agitation is crucial.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC) to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in g/100 mL or mol/L.

Industrial Synthesis Pathway: Caprolactam from Adiponitrile

This compound is a key intermediate in some industrial routes for the synthesis of ε-caprolactam, the monomer for Nylon 6. The following diagram illustrates a simplified workflow for the production of caprolactam starting from adiponitrile.

G cluster_0 Process Flow: Caprolactam Synthesis Adiponitrile Adiponitrile Partial_Hydration Partial Hydration (Catalyst, Water) Adiponitrile->Partial_Hydration Cyanopentanamide This compound Partial_Hydration->Cyanopentanamide Hydrogenation Catalytic Hydrogenation (Catalyst, Hydrogen) Cyanopentanamide->Hydrogenation Aminocapronitrile 6-Aminocapronitrile Hydrogenation->Aminocapronitrile Hydrolysis_Cyclization Hydrolysis & Cyclization (High-Temperature Water) Aminocapronitrile->Hydrolysis_Cyclization Caprolactam ε-Caprolactam Hydrolysis_Cyclization->Caprolactam Purification Purification Caprolactam->Purification Nylon6 Nylon 6 (Final Product) Purification->Nylon6

Caption: Synthesis of ε-Caprolactam from Adiponitrile.

References

spectroscopic data for 5-cyanopentanamide (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-cyanopentanamide. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) data, alongside comparative experimental data for structurally related compounds, namely adipamide and adiponitrile, to offer valuable reference points for Infrared (IR) spectroscopy and Mass Spectrometry (MS). Detailed experimental protocols for acquiring these types of spectroscopic data are also provided.

Predicted Spectroscopic Data for this compound

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ would likely exhibit the following signals:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 5.6 - 6.0Broad Singlet1H-NH₂ (one proton)
~ 5.4 - 5.8Broad Singlet1H-NH₂ (second proton)
~ 2.35Triplet2H-CH₂-CN
~ 2.25Triplet2H-CH₂-CONH₂
~ 1.70Multiplet4H-CH₂-CH₂-
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ would likely show the following peaks:

Chemical Shift (ppm)Assignment
~ 175C=O (Amide)
~ 119C≡N (Nitrile)
~ 35-CH₂-CONH₂
~ 25-CH₂-CH₂-
~ 24-CH₂-CH₂-
~ 17-CH₂-CN

Comparative Spectroscopic Data

To provide context for the expected IR and Mass Spectra of this compound, data for the structurally similar molecules adipamide and adiponitrile are presented below.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorptions for both the amide and nitrile functional groups.

Functional GroupAdipamide (Expected Range)Adiponitrile (Experimental)This compound (Expected)
N-H Stretch (Amide)3350-3180 cm⁻¹ (strong, broad)N/A~3350-3180 cm⁻¹ (strong, broad)
C≡N Stretch (Nitrile)N/A~2247 cm⁻¹ (sharp, medium)~2247 cm⁻¹ (sharp, medium)
C=O Stretch (Amide)~1640 cm⁻¹ (strong)N/A~1640 cm⁻¹ (strong)
N-H Bend (Amide)~1620 cm⁻¹ (medium)N/A~1620 cm⁻¹ (medium)
Mass Spectrometry (MS)

The mass spectrum of this compound (Molecular Weight: 126.16 g/mol ) would be expected to show a molecular ion peak and characteristic fragmentation patterns.

CompoundMolecular Ion (M⁺)Key Fragment Ions
Adipamidem/z 144m/z 127, 113, 98, 85, 72, 59, 44
Adiponitrilem/z 108m/z 81, 68, 54, 41
This compound (Predicted)m/z 126Fragmentation would likely involve loss of NH₂, CO, and cleavage of the alkyl chain.

Experimental Protocols

The following are general protocols for obtaining spectroscopic data for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include the number of scans, relaxation delay, and spectral width.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal.

  • Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe or dissolution in a suitable solvent for techniques like Electrospray Ionization (ESI) can be used.

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or ESI.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion.

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify fragment ions to aid in structure elucidation.

Visualizations

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_analysis Data Analysis and Interpretation Sample Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution for NMR Solid State Direct Solid Analysis Sample->Solid State for IR/MS NMR NMR Dissolution->NMR IR IR Solid State->IR MS MS Solid State->MS Data_Processing Data Processing (FT, Baseline Correction) NMR->Data_Processing IR->Data_Processing MS->Data_Processing Spectral_Interpretation Spectral Interpretation Data_Processing->Spectral_Interpretation Structure_Elucidation Structure Elucidation Spectral_Interpretation->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Early Research and Discovery of 5-Cyanopentanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the early research and discovery of 5-cyanopentanamide, a significant intermediate in the chemical industry. The document details the initial synthesis methodologies, key experimental protocols, and early characterization of the compound. Particular focus is given to the historical context of its preparation from adiponitrile and adipic acid, predating the more modern biocatalytic approaches. This guide synthesizes data from foundational scientific literature to present a clear and detailed account for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound, also known by its synonyms ω-cyanovaleramide and 5-cyanovaleramide, is an aliphatic organic compound featuring both a nitrile (-C≡N) and an amide (-CONH₂) functional group. Its molecular formula is C₆H₁₀N₂O, and it has a molecular weight of approximately 126.16 g/mol . This compound has historically been a crucial intermediate in the synthesis of polyamides, such as Nylon 6,6, and has found applications in the agrochemical sector. While modern synthesis often employs highly selective enzymatic routes, the foundational understanding of this molecule is rooted in early chemical synthesis and characterization studies. This guide delves into this early research, providing a technical foundation for understanding this compound.

Early Synthesis and Discovery

The early synthesis of this compound was primarily centered around the partial hydrolysis of adiponitrile and the transformation of adipic acid derivatives. One of the key early methods involved the controlled partial hydrolysis of adiponitrile using hydrogen peroxide in an alkaline solution.

Synthesis via Partial Hydrolysis of Adiponitrile

An early documented method for the preparation of this compound involved the partial hydrolysis of adiponitrile using alkaline hydrogen peroxide. This reaction required careful control of conditions to favor the formation of the mono-amide over the di-amide (adipamide) or the complete hydrolysis to adipic acid.

This protocol is based on early studies of dinitrile hydrolysis.

Materials:

  • Adiponitrile

  • 3% Hydrogen Peroxide (H₂O₂)

  • Sodium Hydroxide (NaOH) or other suitable base for creating alkaline conditions

  • Ethanol or other suitable solvent

  • Ice bath

Procedure:

  • A solution of adiponitrile in a suitable solvent (e.g., ethanol) is prepared in a reaction vessel.

  • The solution is cooled in an ice bath to the desired reaction temperature (e.g., 5°C).

  • An alkaline solution is prepared by adding a base such as sodium hydroxide to the 3% hydrogen peroxide solution.

  • The alkaline hydrogen peroxide solution is added dropwise to the cooled adiponitrile solution with constant stirring. The rate of addition is controlled to maintain the desired reaction temperature.

  • After the addition is complete, the reaction mixture is stirred for a specified period, allowing the partial hydrolysis to proceed.

  • The reaction is then quenched, for example, by neutralizing the base with an acid.

  • The product, this compound, is isolated from the reaction mixture. This may involve techniques such as extraction, crystallization, and filtration.

  • The crude product is then purified, for instance, by recrystallization.

Logical Workflow for Adiponitrile Hydrolysis:

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Byproducts Adiponitrile Adiponitrile Mixing Mixing and Cooling Adiponitrile->Mixing H2O2 Hydrogen Peroxide H2O2->Mixing Base Alkaline Catalyst (e.g., NaOH) Base->Mixing Hydrolysis Partial Hydrolysis Mixing->Hydrolysis Controlled Temperature Quenching Reaction Quenching Hydrolysis->Quenching Adipamide Adipamide (Byproduct) Hydrolysis->Adipamide AdipicAcid Adipic Acid (Byproduct) Hydrolysis->AdipicAcid Cyanopentanamide This compound Quenching->Cyanopentanamide

Workflow for the partial hydrolysis of adiponitrile.
Early Quantitative Data from Adiponitrile Hydrolysis

The yield of this compound from the partial hydrolysis of adiponitrile was found to be highly dependent on the reaction conditions. Early research indicated that at a 52% conversion of adiponitrile, a 25% yield of ω-cyanovaleramide could be achieved.[1] When the conversion was pushed to 89%, the yield of the desired mono-amide dropped to 9%, highlighting the challenge of preventing the formation of byproducts.[1] A maximum yield of 31% was reported under optimized conditions.[1]

Reaction ParameterValue/ConditionResulting Yield of this compoundReference
Adiponitrile Conversion52%25%[1]
Adiponitrile Conversion89%9%[1]
Optimized ConditionsAlkaline 3% H₂O₂31%[1]
Synthesis from Adipic Acid

Conceptual Pathway from Adipic Acid:

G Adipic_Acid Adipic Acid Intermediate1 Intermediate (e.g., Adipamic Acid or Ester Amide) Adipic_Acid->Intermediate1 Step 1: Amidation/Esterification Intermediate2 Adipamide Intermediate1->Intermediate2 Step 2: Further functional group conversion Dehydration Partial Dehydration Intermediate2->Dehydration Cyanopentanamide This compound Dehydration->Cyanopentanamide

Conceptual synthesis pathway from adipic acid.

Physicochemical Characterization

Early characterization of this compound established its fundamental physical properties. These data were crucial for the identification and purification of the compound in laboratory and industrial settings.

PropertyValue
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
CAS Number 2304-58-7
Appearance Colorless to pale yellow solid or liquid
Melting Point 66-67 °C
Boiling Point 175-195 °C at 3 Torr
Solubility Soluble in polar solvents like water and alcohols

Early Research on Biological Activity

Detailed early biological studies specifically focused on this compound are scarce in the readily available scientific literature. Its primary role as a chemical intermediate likely directed research focus away from its biological effects. However, the broader classes of aliphatic nitriles and amides were subjects of toxicological interest.

The toxicity of aliphatic nitriles was often postulated to be related to the in vivo liberation of cyanide. Studies on various saturated and unsaturated aliphatic nitriles revealed a range of toxic effects, including cholinomimetic effects and central nervous system impacts. The extent of toxicity was found to be dependent not only on cyanide release but also on the degree of unsaturation in the molecule.

Given that this compound is a saturated aliphatic nitrile, its toxicological profile, if studied in that era, would have been considered in the context of potential cyanide release and general central nervous system effects. However, without specific early studies on this compound, any discussion of its biological activity from that period remains speculative and based on the properties of related compounds. There is no evidence of early research into specific signaling pathways associated with this compound.

Conclusion

The early research and discovery of this compound laid the groundwork for its later large-scale industrial applications. The foundational work on its synthesis, primarily through the controlled partial hydrolysis of adiponitrile, highlighted the chemical challenges of selective functional group transformations. While detailed early biological studies on this specific compound are not prominent in the literature, the broader toxicological context of aliphatic nitriles provided a framework for its handling and use. This technical guide provides a condensed yet thorough overview of the seminal research that introduced this compound to the scientific community, forming the basis for its subsequent development and utilization.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Potential Biological Activity of 5-Cyanopentanamide

Abstract

While direct experimental evidence for the biological activity of this compound is not extensively documented in publicly available literature, its chemical structure, featuring both a nitrile and an amide functional group, and its role as a key intermediate in the biocatalytic conversion of adiponitrile, suggest several avenues for potential biological interactions. This technical guide consolidates information on structurally related compounds and enzymatic pathways involving this compound to postulate its potential biological activities. The primary focus lies on its potential as an antimicrobial or insecticidal agent, based on the observed activities of other cyanoacetamide derivatives. Furthermore, its interaction with nitrile-metabolizing enzymes, such as nitrile hydratases, presents a plausible mechanism of action that could be exploited for targeted biological effects. This document provides a theoretical framework, proposes experimental designs for validation, and offers quantitative data from related compounds to guide future research into the pharmacological potential of this compound.

Introduction to this compound

This compound, also known as 5-cyanovaleramide, is an organic compound with the chemical formula C₆H₁₀N₂O[1]. It is a key intermediate in the industrial synthesis of nylon-6,6, where it is formed through the regioselective hydration of adiponitrile[2][3]. This reaction is often catalyzed by nitrile hydratase enzymes produced by various microorganisms, including those from the genera Rhodococcus and Pseudomonas[3][4]. The presence of both a reactive nitrile group and a polar amide group in its structure suggests the potential for diverse chemical and biological interactions.

Postulated Biological Activities Based on Structural Analogs

Although this compound itself has not been extensively studied for its biological effects, the activities of structurally related cyanoacetamide derivatives provide a strong basis for inferring its potential pharmacological properties.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial properties of compounds containing the cyanoacetamide moiety. For instance, novel α,β-unsaturated 2-cyanoacetamide derivatives have shown significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria[5]. One particular derivative exhibited a binding energy of -7.7 kcal/mol with a protein from Staphylococcus aureus (PDB: 5MM8) in molecular docking studies, suggesting a specific molecular target[5]. The shared cyanoacetamide functional group in this compound suggests it may also exhibit similar antibacterial properties.

Insecticidal Activity

Research into synthetic cyanoacetamide derivatives has also revealed their potential as insecticidal agents. A study investigating the biological activity of three new cyanoacetamide derivatives against cotton pests, such as the cotton leafworm (Spodoptera littoralis) and the cotton mealybug (Phenacoccus solenopsis), found them to be toxic to these insects[6]. This suggests that this compound could be investigated for similar applications in pest control.

Interaction with Nitrile-Metabolizing Enzymes

The synthesis of this compound from adiponitrile is a well-established biocatalytic process that relies on nitrile hydratase enzymes[3][4]. These enzymes are part of a larger class of nitrile-converting enzymes, which also includes nitrilases[7].

Nitrile hydratases catalyze the hydration of a nitrile to its corresponding amide, while nitrilases catalyze the hydrolysis of a nitrile directly to a carboxylic acid and ammonia[7]. These enzymes are widespread in bacteria, fungi, and plants[7]. Given that this compound is a product of nitrile hydratase activity, it is plausible that it could act as a substrate, inhibitor, or modulator of these and related enzymes. This interaction could form the basis of its biological activity, potentially leading to selective toxicity in organisms that rely on specific nitrile metabolic pathways.

Quantitative Data from Structurally Related Compounds

To provide a quantitative perspective on the potential efficacy of compounds containing the cyanoacetamide functional group, the following table summarizes the in vitro antibacterial activity of α,β-unsaturated 2-cyanoacetamide derivatives against various bacterial strains. It is crucial to note that this data is for structurally related compounds and not for this compound itself.

CompoundBacterial StrainZone of Inhibition (mm) at 200 µg/mL
Derivative 5 S. aureus19.8 ± 0.83
B. cereus18.5 ± 0.55
B. megaterium17.1 ± 0.47
S. typhi16.2 ± 0.61
Ampicillin (Control) S. aureus21.0 ± 0.45

Data extracted from a study on novel α,β-unsaturated 2-cyanoacetamide derivatives[5].

Proposed Experimental Protocols

To empirically determine the biological activity of this compound, the following experimental protocols are proposed.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from a fresh agar plate.

    • Suspend the colonies in sterile saline solution (0.85% NaCl).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum in the appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microplate wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a series of two-fold serial dilutions of the stock solution in the broth medium in a 96-well microplate. The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microplate containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the microplate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Nitrilase/Nitrile Hydratase Activity Assay

This assay can determine if this compound interacts with nitrile-metabolizing enzymes.

  • Enzyme and Substrate Preparation:

    • Obtain a purified nitrilase or nitrile hydratase enzyme or a cell-free extract containing the enzyme.

    • Prepare a stock solution of this compound (as a potential substrate or inhibitor) and a known substrate for the enzyme (e.g., adiponitrile for nitrile hydratase) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0).

  • Enzyme Reaction:

    • In a reaction vessel, combine the buffer, the enzyme preparation, and the substrate (either the known substrate to test for inhibition by this compound, or this compound itself to test for its conversion).

    • Initiate the reaction by adding the final component (e.g., the enzyme).

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

  • Detection of Products:

    • Stop the reaction (e.g., by adding acid or heat).

    • Analyze the reaction mixture for the formation of the product (e.g., adipic acid or adipamide if adiponitrile is the substrate, or the corresponding carboxylic acid if this compound is converted).

    • Analytical methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used for quantification.

  • Data Analysis:

    • Calculate the rate of product formation to determine the enzyme activity.

    • If testing for inhibition, compare the activity in the presence and absence of this compound to determine the extent of inhibition.

Visualizations

Biocatalytic Pathway of Adiponitrile Hydration

Biocatalytic_Pathway Adiponitrile Adiponitrile This compound This compound Adiponitrile->this compound Nitrile Hydratase Adipamide Adipamide This compound->Adipamide Nitrile Hydratase Adipic_acid Adipic Acid This compound->Adipic_acid Amidase

Caption: Biocatalytic conversion of adiponitrile.

Proposed Experimental Workflow for Screening this compound

Experimental_Workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Assays cluster_mechanistic Mechanistic Studies Structural_Analysis Structural Analysis of This compound Target_Prediction Target Prediction (Similarity to known ligands) Structural_Analysis->Target_Prediction ADMET_Prediction ADMET Prediction Target_Prediction->ADMET_Prediction Antibacterial_Screening Antibacterial Screening (MIC Determination) ADMET_Prediction->Antibacterial_Screening Insecticidal_Assay Insecticidal Assays ADMET_Prediction->Insecticidal_Assay Enzyme_Assay Enzyme Interaction Assays (Nitrilase/Nitrile Hydratase) ADMET_Prediction->Enzyme_Assay Mechanism_of_Action Mechanism of Action Studies Antibacterial_Screening->Mechanism_of_Action Insecticidal_Assay->Mechanism_of_Action Enzyme_Assay->Mechanism_of_Action Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assays Cytotoxicity_Assay->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: Workflow for biological activity screening.

Conclusion

While direct evidence of the biological activity of this compound is currently lacking in the scientific literature, a review of structurally similar compounds and its involvement in biocatalytic pathways provides a solid foundation for postulating its potential as a bioactive molecule. The presence of the cyanoacetamide functional group strongly suggests potential antibacterial and insecticidal properties. Furthermore, its role as an intermediate in nitrile metabolism points towards a possible mechanism of action involving the modulation of nitrile-converting enzymes. The experimental protocols and workflows outlined in this guide provide a clear path for future research to validate these hypotheses and unlock the potential of this compound in the fields of drug discovery and agrochemicals. Further investigation is warranted to isolate and characterize its specific biological activities and to determine its safety and efficacy.

References

Thermodynamic Properties and Stability of 5-Cyanopentanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyanopentanamide is a bifunctional organic molecule containing both a nitrile and an amide group. This unique structure makes it a potential building block in the synthesis of various pharmaceutical and agrochemical compounds. A thorough understanding of its thermodynamic properties and stability is crucial for its effective use in chemical synthesis, process development, and for ensuring safe handling and storage. This technical guide provides an in-depth overview of the thermodynamic landscape and stability profile of this compound, including detailed experimental methodologies for their determination.

Due to a lack of extensive experimental data in the public domain for this compound, this guide leverages data from analogous compounds, pentanamide and hexanenitrile, to provide reasonable estimations of its thermodynamic properties. These estimations are valuable for initial assessments and model-based process design.

Physicochemical and Estimated Thermodynamic Properties

The known physical properties of this compound are summarized below. To provide a more complete picture, key thermodynamic parameters have been estimated using established group contribution methods and data from structurally similar compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₁₀N₂O-
Molecular Weight126.16 g/mol -
Melting Point66-67 °C[1][2][3]
Boiling Point175-195 °C at 3 Torr[1][2][3]

Table 2: Estimated Thermodynamic Properties of this compound at 298.15 K and 1 atm

PropertyEstimated ValueBasis for Estimation
Standard Enthalpy of Formation (ΔHf°)-350 to -390 kJ/molBased on data for pentanamide and hexanenitrile, and group contribution methods.
Standard Gibbs Free Energy of Formation (ΔGf°)-150 to -190 kJ/molEstimated from ΔHf° and estimated S°.
Standard Molar Entropy (S°)350 to 390 J/(mol·K)Based on data for pentanamide and hexanenitrile, and group contribution methods.
Molar Heat Capacity (Cp)190 to 230 J/(mol·K)Based on data for pentanamide and hexanenitrile, and group contribution methods.

Disclaimer: The thermodynamic values in Table 2 are estimations and should be used as a preliminary guide. Experimental verification is recommended for precise applications.

Chemical Stability and Reactivity

The stability of this compound is influenced by its two functional groups, the amide and the nitrile.

Hydrolysis: Both amides and nitriles are susceptible to hydrolysis under acidic or basic conditions. The hydrolysis of the amide group yields a carboxylic acid and ammonia (or an amine), while the nitrile group hydrolyzes to a carboxylic acid and ammonia. A study on the hydrolysis of 5-cyanovaleramide (another name for this compound) in near-critical water (without any added catalyst) demonstrated that the cyano group is more reactive than the amide group under these specific conditions. The hydrolysis followed second-order reaction kinetics.

Reactivity with Acids and Bases: The amide group can be protonated under strongly acidic conditions, and the α-protons to the nitrile group may exhibit some acidity. Strong bases can deprotonate the amide N-H or catalyze hydrolysis.

Experimental Protocols

Accurate determination of thermodynamic and stability data requires rigorous experimental procedures. Below are detailed methodologies for key experiments.

Determination of the Standard Enthalpy of Formation by Bomb Calorimetry

Objective: To measure the enthalpy of combustion of this compound, from which the standard enthalpy of formation can be calculated.

Methodology:

  • Sample Preparation: A precisely weighed sample (typically 0.5 - 1.0 g) of pure, dry this compound is pressed into a pellet.

  • Bomb Preparation: A fuse wire of known length and mass is attached to the electrodes of the bomb calorimeter. The sample pellet is placed in the crucible, ensuring contact with the fuse wire.

  • Assembly and Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 30 atm.

  • Calorimeter Setup: The sealed bomb is placed in the calorimeter bucket containing a known volume of distilled water. The calorimeter is assembled with the stirrer and a high-precision thermometer.

  • Temperature Equilibration: The water in the calorimeter is stirred until a constant rate of temperature change is observed.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the temperature begins to fall.

  • Analysis: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The corrected temperature rise from the combustion of this compound is used to calculate the heat of combustion at constant volume (ΔUc).

  • Calculation of Enthalpy of Formation: The standard enthalpy of combustion (ΔHc°) is calculated from ΔUc. The standard enthalpy of formation (ΔHf°) is then determined using Hess's law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Thermal Analysis by TGA and DSC

Objective: To determine the thermal stability, decomposition temperature, and heat capacity of this compound.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an appropriate TGA or DSC pan (e.g., aluminum or ceramic).

  • Instrument Setup: The TGA/DSC instrument is calibrated for temperature and heat flow using appropriate standards (e.g., indium for melting point and sapphire for heat capacity).

  • Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen or argon) over a specified temperature range (e.g., from room temperature to 500 °C).

  • Data Acquisition:

    • TGA: The mass of the sample is continuously monitored as a function of temperature. A significant loss of mass indicates decomposition.

    • DSC: The differential heat flow between the sample and a reference pan is measured as a function of temperature. Endothermic or exothermic peaks indicate phase transitions (like melting) or chemical reactions (like decomposition). The heat capacity can be determined by measuring the heat flow required to raise the sample temperature.

  • Data Analysis:

    • TGA Thermogram: The onset temperature of decomposition is determined from the mass loss curve.

    • DSC Thermogram: The melting point and enthalpy of fusion are determined from the melting peak. The decomposition temperature and enthalpy of decomposition are determined from the decomposition peak(s). The heat capacity at a given temperature is calculated from the heat flow signal.

Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

Experimental_Workflow cluster_thermodynamic Thermodynamic Properties cluster_stability Stability Analysis Enthalpy Enthalpy of Formation (ΔHf°) Bomb_Calorimetry Bomb Calorimetry Enthalpy->Bomb_Calorimetry Determined by Heat_Capacity Heat Capacity (Cp) DSC_Cp DSC for Cp Heat_Capacity->DSC_Cp Determined by Thermal_Stability Thermal Stability (TGA/DSC) TGA_DSC TGA/DSC Analysis Thermal_Stability->TGA_DSC Assessed by Chemical_Stability Chemical Stability (e.g., Hydrolysis) Kinetics_Study Kinetic Studies Chemical_Stability->Kinetics_Study Assessed by

Caption: Experimental workflow for determining thermodynamic and stability properties.

Stability_Relationship Thermodynamic_Properties Thermodynamic Properties (ΔG, ΔH, S) Chemical_Potential Chemical Potential Thermodynamic_Properties->Chemical_Potential Determine Stability Chemical Stability Chemical_Potential->Stability Influences Reactivity Reactivity Stability->Reactivity Dictates Reactivity->Stability Feedback

Caption: Relationship between thermodynamic properties and chemical stability.

Conclusion

This technical guide provides a foundational understanding of the thermodynamic properties and stability of this compound. While experimental data for this specific compound is limited, estimations based on analogous compounds and established methodologies offer valuable insights for researchers and professionals in drug development and chemical synthesis. The detailed experimental protocols provided herein serve as a practical guide for obtaining precise data, which is essential for process optimization, safety assessment, and the successful application of this compound in various chemical endeavors.

References

Methodological & Application

using 5-cyanopentanamide as a monomer for nylon 66 production

Author: BenchChem Technical Support Team. Date: November 2025

An innovative approach to Nylon 66 production is presented, utilizing 5-cyanopentanamide as a versatile precursor to the essential monomers, adipic acid and hexamethylenediamine. This method offers a potential alternative to conventional synthesis routes, with the opportunity for process integration and optimization. This compound, a derivative of adiponitrile (a key intermediate in traditional Nylon 66 synthesis), can be chemically transformed into either of the required C6 monomers through established hydrolysis or reduction pathways.

These application notes provide detailed protocols for the laboratory-scale synthesis of adipic acid and hexamethylenediamine from this compound, their subsequent purification, and the final polymerization to produce Nylon 66.

Application Notes

1. Synthesis of Adipic Acid from this compound via Hydrolysis

The conversion of this compound to adipic acid is achieved through the hydrolysis of the nitrile functional group, followed by the hydrolysis of the amide group. This can be performed under acidic or basic conditions. A two-step acidic hydrolysis is detailed below.

2. Synthesis of Hexamethylenediamine from this compound via Reduction

The synthesis of hexamethylenediamine from this compound involves the reduction of both the nitrile and the amide functionalities. A robust method for this transformation is catalytic hydrogenation, which is widely used in industrial amine production.[1][2]

3. Polymerization of Adipic Acid and Hexamethylenediamine to Nylon 66

The final step is the polycondensation of the synthesized adipic acid and hexamethylenediamine to form Nylon 66. This can be achieved through several methods, including melt polymerization and interfacial polymerization. The interfacial polymerization method is particularly suited for laboratory-scale synthesis.

Experimental Protocols

Protocol 1: Synthesis of Adipic Acid from this compound

Materials:

  • This compound

  • Concentrated sulfuric acid (98%)

  • Deionized water

  • Sodium hydroxide

  • Hydrochloric acid

  • Activated carbon

  • Standard laboratory glassware (reflux condenser, round-bottom flask, beakers, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

Step 1: Hydrolysis of Nitrile to Amide (Formation of Adipamide)

  • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 50 g of this compound in 200 mL of deionized water.

  • Slowly add 50 mL of concentrated sulfuric acid to the solution while cooling the flask in an ice bath.

  • Heat the mixture to reflux for 4 hours. The reaction progress can be monitored by infrared spectroscopy (disappearance of the nitrile peak at ~2240 cm⁻¹).

  • After completion, cool the reaction mixture to room temperature.

Step 2: Hydrolysis of Amide to Carboxylic Acid (Formation of Adipic Acid)

  • To the cooled reaction mixture from Step 1, slowly add a 40% (w/v) sodium hydroxide solution until the pH reaches 12-14 to neutralize the sulfuric acid and hydrolyze the amide.

  • Heat the basic solution to reflux for 6 hours.

  • Cool the reaction mixture to room temperature and then acidify with concentrated hydrochloric acid to a pH of 2-3. Adipic acid will precipitate out of the solution.

  • Cool the mixture in an ice bath for 1 hour to maximize precipitation.

  • Collect the crude adipic acid by vacuum filtration and wash with cold deionized water.

Purification:

  • Recrystallize the crude adipic acid from hot deionized water. Dissolve the solid in a minimum amount of boiling water, add a small amount of activated carbon to decolorize, and hot filter to remove the carbon.

  • Allow the filtrate to cool slowly to room temperature and then in an ice bath to form crystals.

  • Collect the purified adipic acid crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 80°C.

Characterization:

  • Determine the melting point of the purified adipic acid (literature value: 152 °C).[3]

  • Record the infrared spectrum and compare it with a reference spectrum of adipic acid.

  • Perform ¹H and ¹³C NMR spectroscopy to confirm the structure.

Protocol 2: Synthesis of Hexamethylenediamine from this compound

Materials:

  • This compound

  • Ethanol (anhydrous)

  • Raney Nickel (catalyst)

  • Ammonia (in ethanol solution, optional)

  • Hydrogen gas

  • High-pressure autoclave (Parr reactor or similar)

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • In a high-pressure autoclave, place a slurry of 5 g of Raney Nickel in 50 mL of anhydrous ethanol.

  • Add a solution of 50 g of this compound in 200 mL of anhydrous ethanol to the autoclave.

  • (Optional) To suppress the formation of secondary amines, add 50 mL of a saturated solution of ammonia in ethanol.[1]

  • Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the autoclave with hydrogen gas to 50-100 atm.

  • Heat the mixture to 100-150°C with vigorous stirring.

  • Maintain the hydrogen pressure and temperature for 6-12 hours, or until hydrogen uptake ceases.

  • Cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

Purification:

  • Filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst is pyrophoric and should be handled with care under a blanket of water or ethanol.

  • Remove the ethanol solvent from the filtrate by rotary evaporation.

  • Purify the resulting crude hexamethylenediamine by fractional distillation under reduced pressure (boiling point: 205 °C at atmospheric pressure).

Characterization:

  • Determine the boiling point of the purified hexamethylenediamine.

  • Record the infrared spectrum and compare it with a reference spectrum of hexamethylenediamine.

  • Perform ¹H and ¹³C NMR spectroscopy to confirm the structure.

Protocol 3: Interfacial Polymerization of Adipic Acid and Hexamethylenediamine

Materials:

  • Adipic acid (synthesized from Protocol 1)

  • Hexamethylenediamine (synthesized from Protocol 2)

  • Sodium hydroxide

  • Dichloromethane (or another suitable organic solvent)

  • Deionized water

  • Beaker

  • Glass rod or tweezers

Procedure:

  • Prepare an aqueous solution by dissolving 5.0 g of hexamethylenediamine and 2.0 g of sodium hydroxide in 50 mL of deionized water.

  • Prepare an organic solution by dissolving 4.5 g of adipoyl chloride (which can be prepared from the synthesized adipic acid by reacting with thionyl chloride) in 50 mL of dichloromethane.

  • Carefully pour the organic solution on top of the aqueous solution in a beaker to form two distinct layers.

  • A film of Nylon 66 will form at the interface of the two layers.

  • Using a glass rod or tweezers, gently grasp the polymer film from the center and pull it out of the beaker as a continuous rope.

  • Wash the nylon rope thoroughly with water and then with ethanol to remove unreacted monomers and byproducts.

  • Allow the nylon to air dry.

Characterization:

  • Determine the melting point of the synthesized Nylon 66 (literature value: ~265 °C).

  • Perform a simple flame test (Nylon is self-extinguishing).

  • Record the infrared spectrum and identify the characteristic amide peaks.

Data Presentation

Table 1: Physical and Chemical Properties of Key Compounds

CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundC₆H₁₀N₂O126.1666-67175-195 (at 3 Torr)
Adipic AcidC₆H₁₀O₄146.14152337.5
HexamethylenediamineC₆H₁₆N₂116.2142205
Nylon 66(C₁₂H₂₂N₂O₂)nVariable~265-

Table 2: Summary of Synthesis Parameters and Expected Yields

Synthesis StepKey ReagentsCatalystTemperature (°C)Pressure (atm)Reaction Time (h)Expected Yield (%)
Adipic Acid SynthesisH₂SO₄, NaOH, HCl-RefluxAtmospheric1070-80
Hexamethylenediamine SynthesisH₂Raney Nickel100-15050-1006-1280-90
Nylon 66 PolymerizationAdipoyl Chloride, HMDA-Room TempAtmospheric< 1> 90

Visualizations

hydrolysis_pathway cluster_products Products This compound This compound Adipamide Adipamide This compound->Adipamide H2O, H+ (reflux) Adipic Acid Adipic Acid Adipamide->Adipic Acid NaOH, H2O (reflux) then H+

Caption: Hydrolysis pathway of this compound to adipic acid.

reduction_pathway cluster_intermediates Intermediates & Products This compound This compound 6-Aminohexanamide 6-Aminohexanamide This compound->6-Aminohexanamide H2, Raney Ni (mild conditions) Hexamethylenediamine Hexamethylenediamine 6-Aminohexanamide->Hexamethylenediamine Further Reduction (stronger conditions)

Caption: Reduction pathway of this compound to hexamethylenediamine.

experimental_workflow cluster_monomer_synthesis Monomer Synthesis cluster_polymerization Polymerization This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Reduction Reduction This compound->Reduction Adipic Acid Adipic Acid Hydrolysis->Adipic Acid Hexamethylenediamine Hexamethylenediamine Reduction->Hexamethylenediamine Interfacial Polymerization Interfacial Polymerization Adipic Acid->Interfacial Polymerization Hexamethylenediamine->Interfacial Polymerization Nylon 66 Nylon 66 Interfacial Polymerization->Nylon 66

Caption: Overall experimental workflow from this compound to Nylon 66.

References

Application Note: Experimental Protocol for the Hydrolysis of 5-Cyanopentanamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental protocols for the complete hydrolysis of 5-cyanopentanamide to heptanedioic acid (pimelic acid). This compound possesses two functional groups susceptible to hydrolysis: a nitrile and a primary amide.[1] Under forcing conditions, such as heating in strong aqueous acid or base, both groups are converted to carboxylic acids.[2] This application note outlines procedures for both acid-catalyzed and base-promoted hydrolysis, including reaction setup, workup, purification, and methods for analysis.

Introduction

This compound (also known as 5-cyanovaleramide) is a bifunctional organic compound that serves as a potential intermediate in the synthesis of various pharmaceuticals and polymers.[1][3] Its structure contains both a terminal nitrile group and a terminal primary amide group. The hydrolysis of this molecule is a key step in converting it to more complex molecules, such as dicarboxylic acids. Complete hydrolysis yields heptanedioic acid (pimelic acid), a C7 α,ω-dicarboxylic acid used in the production of polymers and plasticizers.[4][5]

This protocol details two robust methods for achieving complete hydrolysis:

  • Acid-Catalyzed Hydrolysis: Utilizes a strong acid and heat to simultaneously hydrolyze the nitrile and amide functionalities.

  • Base-Promoted Hydrolysis: Employs a strong base and heat, which initially forms the dicarboxylate salt, followed by acidification to yield the final product.

While harsh conditions lead to the dicarboxylic acid, it is worth noting that milder conditions could potentially allow for the selective hydrolysis of the nitrile to a primary amide, though the amide product is also susceptible to further hydrolysis.[6][7] One study using near-critical water suggested the cyano group is more reactive than the amide group under those specific conditions.[8]

Reaction Pathway

The overall transformation for the complete hydrolysis of this compound to heptanedioic acid is shown below:

Figure 1: General reaction scheme for the hydrolysis of this compound.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis to Heptanedioic Acid

Principle: The nitrile and amide are heated under reflux with a strong mineral acid.[2] Protonation of the nitrogen and oxygen atoms in the functional groups renders the carbonyl and nitrile carbons more electrophilic and susceptible to nucleophilic attack by water. The final products are the dicarboxylic acid and ammonium salts.

Materials and Reagents:

  • This compound (MW: 126.16 g/mol )[9]

  • Sulfuric acid (H₂SO₄), concentrated (98%)

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Saturated sodium chloride solution (brine)

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Melting point apparatus

  • Analytical balance

Procedure:

  • Reaction Setup: Place 5.0 g (39.6 mmol) of this compound into a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • In a separate beaker, carefully prepare a 25% (v/v) aqueous sulfuric acid solution by slowly adding 25 mL of concentrated H₂SO₄ to 75 mL of deionized water while cooling in an ice bath.

  • Slowly add the cooled sulfuric acid solution to the round-bottom flask containing the starting material.

  • Attach the reflux condenser and place the flask in the heating mantle.

  • Reflux: Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.

  • Workup: After completion, allow the mixture to cool to room temperature and then further cool in an ice bath.

  • Transfer the cooled solution to a 500 mL separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts and wash them with brine (1 x 50 mL).

  • Drying and Evaporation: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude heptanedioic acid can be purified by recrystallization from hot water or a mixture of benzene and diethyl ether.[4] Filter the crystallized solid, wash with a small amount of cold water, and dry in a vacuum oven.

  • Analysis: Characterize the final product by determining its melting point (literature: 103-105 °C) and acquiring ¹H NMR, ¹³C NMR, and IR spectra.[5]

Protocol 2: Base-Promoted Hydrolysis to Heptanedioic Acid

Principle: The starting material is heated with a strong aqueous base, leading to the hydrolysis of both functional groups to form the corresponding dicarboxylate salt.[2] Ammonia gas is evolved during this process. Subsequent acidification of the reaction mixture with a strong acid protonates the carboxylate to yield the final dicarboxylic acid.[2]

Materials and Reagents:

  • This compound (MW: 126.16 g/mol )

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated (37%)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Saturated sodium chloride solution (brine)

Equipment:

  • Same as for Protocol 1, with the addition of a pH meter or pH paper.

Procedure:

  • Reaction Setup: Place 5.0 g (39.6 mmol) of this compound into a 250 mL round-bottom flask.

  • Prepare a 20% (w/v) aqueous sodium hydroxide solution by dissolving 20 g of NaOH in 100 mL of deionized water.

  • Add the NaOH solution to the round-bottom flask with a magnetic stir bar.

  • Attach the reflux condenser. Note: This reaction evolves ammonia gas; conduct in a well-ventilated fume hood.

  • Reflux: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 3-5 hours.

  • Workup - Acidification: Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly and carefully acidify the cold solution by adding concentrated HCl dropwise with stirring until the pH is approximately 1-2. A white precipitate of heptanedioic acid should form.

  • Extraction: Transfer the acidified mixture to a 500 mL separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts and wash them with brine (1 x 50 mL).

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization as described in Protocol 1.

  • Analysis: Characterize the product using melting point, NMR, and IR spectroscopy.

Data Presentation

The following table summarizes the key quantitative parameters for the described protocols.

ParameterAcid-Catalyzed HydrolysisBase-Promoted Hydrolysis
Starting Material This compound (5.0 g, 39.6 mmol)This compound (5.0 g, 39.6 mmol)
Primary Reagent 25% (v/v) aqueous H₂SO₄ (100 mL)20% (w/v) aqueous NaOH (100 mL)
Acidification Reagent N/AConcentrated HCl (to pH 1-2)
Reaction Temperature Reflux (~110-120 °C)Reflux (~105-115 °C)
Reaction Time 4 - 6 hours3 - 5 hours
Expected Product Heptanedioic Acid (Pimelic Acid)Heptanedioic Acid (Pimelic Acid)
Product Molecular Weight 160.17 g/mol [5]160.17 g/mol [5]
Theoretical Yield 6.34 g6.34 g
Purification Method Recrystallization from hot waterRecrystallization from hot water

Experimental Workflow Visualization

The logical flow for both hydrolysis protocols can be generalized into the following workflow diagram.

Hydrolysis_Workflow setup Reaction Setup (Amide + Acid/Base) reflux Heating under Reflux (4-6 hours) setup->reflux Heat workup Workup (Cooling, Extraction) (Acidification for Base Protocol) reflux->workup Cool purify Purification (Recrystallization) workup->purify Crude Product analyze Analysis (MP, NMR, IR) purify->analyze Pure Product

Caption: General experimental workflow for the hydrolysis of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood, especially when handling concentrated acids/bases and during the base-promoted hydrolysis which evolves ammonia gas.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated sulfuric acid and hydrochloric acid are highly corrosive. Handle with extreme care. Always add acid to water, never the other way around.

  • Sodium hydroxide is caustic and can cause severe burns. Avoid contact with skin and eyes.

  • The refluxing apparatus should be securely clamped and have a proper water supply for the condenser. Never heat a closed system.

References

Application Notes and Protocols for 5-Cyanopentanamide in the Pharmaceutical Industry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the known applications of 5-cyanopentanamide (also known as 5-cyanovaleramide) within the pharmaceutical sector. The content details its primary role as a versatile chemical intermediate and outlines a key biocatalytic production method.

Application Note 1: Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound primarily serves as a crucial building block in the synthesis of complex pharmaceutical compounds. Its bifunctional nature, possessing both a cyano and an amide group, allows for a variety of chemical transformations, making it a valuable precursor in multi-step synthetic routes.

Key Application: Synthesis of Apixaban

A significant application of the this compound structural motif is in the synthesis of the anticoagulant drug, Apixaban. While various synthetic routes to Apixaban exist, many involve the formation of a piperidin-2-one ring structure, for which this compound or its derivatives are logical precursors. The general strategy involves the reaction of a precursor derived from this compound with an appropriate aromatic amine to construct the [1-(4-aminophenyl)-5,6-dihydropyridin-2(1H)-one] core of the Apixaban molecule.

Application Note 2: Biocatalytic Production of this compound

The regioselective hydration of adiponitrile offers a green and efficient route to this compound.[1][2][3][4] This biocatalytic process utilizes nitrile hydratase enzymes, which selectively convert one of the two nitrile groups of adiponitrile into an amide, yielding this compound with high selectivity over the formation of the diamide byproduct, adipamide.[1][2]

Enzyme System: A notable enzyme for this transformation is the nitrile hydratase from Rhodococcus erythropolis CCM2595.[1][3][4][5] This enzyme exhibits high substrate specificity for dinitriles and demonstrates excellent regioselectivity.[1][3][4]

Quantitative Data from Biocatalytic Synthesis

The following table summarizes the key quantitative parameters for the biocatalytic production of this compound from adiponitrile using Rhodococcus erythropolis CCM2595 nitrile hydratase.[1][3][4]

ParameterValueReference
SubstrateAdiponitrile[1][3][4]
ProductThis compound (5-CVAM)[1][3][4]
ByproductAdipamide[1][4]
EnzymeNitrile Hydratase from Rhodococcus erythropolis CCM2595[1][3][4][5]
Substrate Concentration20 mM[1][3][4]
Reaction Time for Complete Conversion10 minutes[1][3][4]
Selectivity for 5-CVAM95%[1][3][4]
Selectivity for Adipamide5%[1][3][4]
Substrate ToleranceUp to 200 mM[1][3]

Biological Activity of this compound

Currently, there is a lack of publicly available data on the direct biological or pharmacological activity of this compound itself. Its primary role in the pharmaceutical industry, as established through available literature, is that of a synthetic intermediate. Further research and biological screening would be required to ascertain if this compound possesses any intrinsic therapeutic properties.

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of this compound from Adiponitrile

This protocol is based on the methodology described for the use of nitrile hydratase from Rhodococcus erythropolis CCM2595.[1][5]

1. Materials and Reagents:

  • Adiponitrile

  • Phosphate buffer (200 mM, pH 7.4)

  • Resting cells of recombinant E. coli expressing Rhodococcus erythropolis CCM2595 nitrile hydratase (or purified enzyme)

  • Methanol

  • Standard laboratory glassware and shaking incubator

2. Procedure:

  • Prepare a reaction mixture containing 20 mM adiponitrile in 200 mM phosphate buffer (pH 7.4).

  • Add the biocatalyst (resting cells or purified enzyme) to the reaction mixture. The concentration of the biocatalyst should be optimized for the specific activity of the enzyme preparation. A typical starting point is approximately 3 mg DCW (Dry Cell Weight) per mL.[1]

  • Incubate the reaction mixture at 30°C with shaking for 10 minutes.

  • To quench the reaction, add an equal volume of methanol to the reaction mixture.

  • Centrifuge the mixture to pellet the cells and any precipitated material.

  • Analyze the supernatant for the concentration of this compound and adipamide using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Protocol 2: General Procedure for the Use of a this compound Precursor in Amide Bond Formation for API Synthesis (Illustrative Example)

This protocol illustrates a general synthetic step where a precursor derived from this compound, such as 5-chlorovaleryl chloride, is used to form a key amide bond in the synthesis of a pharmaceutical intermediate. This is a representative reaction type for the application of this compound-like structures.

1. Materials and Reagents:

  • An aromatic amine (e.g., p-nitroaniline)

  • 5-chlorovaleryl chloride (a precursor that can be conceptually derived from this compound)

  • An appropriate organic solvent (e.g., dichloromethane, tetrahydrofuran)

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Standard laboratory glassware for organic synthesis

2. Procedure:

  • Dissolve the aromatic amine in the chosen organic solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add the base to the reaction mixture.

  • Add a solution of 5-chlorovaleryl chloride in the same organic solvent dropwise to the cooled reaction mixture.

  • Allow the reaction to stir at 0°C for a specified time, and then warm to room temperature.

  • Monitor the reaction progress by a suitable technique (e.g., Thin Layer Chromatography, HPLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of a mild acid or base as appropriate.

  • Perform a work-up procedure, which may include extraction with an organic solvent, washing of the organic layer, drying over a drying agent (e.g., sodium sulfate), and removal of the solvent under reduced pressure.

  • Purify the resulting product by a suitable method, such as recrystallization or column chromatography.

Visualizations

Biocatalytic_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Adiponitrile Adiponitrile Reaction Biocatalytic Hydration (30°C, pH 7.4) Adiponitrile->Reaction Enzyme Nitrile Hydratase (from R. erythropolis) Enzyme->Reaction CVAM This compound (95% Selectivity) Reaction->CVAM Major Product Adipamide Adipamide (5% Selectivity) Reaction->Adipamide Minor Byproduct

Caption: Biocatalytic synthesis of this compound.

Synthetic_Intermediate_Logic cluster_precursor Precursor cluster_synthesis Synthetic Pathway cluster_final_product Final Product Cyanopentanamide This compound (or derivative) Step1 Chemical Transformation (e.g., Amide Bond Formation) Cyanopentanamide->Step1 Building Block Step2 Further Synthetic Steps Step1->Step2 API Active Pharmaceutical Ingredient (e.g., Apixaban) Step2->API

Caption: Role of this compound as a synthetic intermediate.

References

Application Notes and Protocols for the Quantification of 5-Cyanopentanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 5-cyanopentanamide in various sample matrices. The protocols described herein are based on established analytical techniques for compounds of similar structure and functionality, offering robust and reliable approaches for researchers in academia and the pharmaceutical industry. Two primary methods are presented: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in aqueous samples and process intermediates. The polarity of the molecule allows for good retention and separation on a reversed-phase column.

Experimental Protocol: HPLC-UV

1.1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Standard: this compound (of known purity)

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water

1.2. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound at 1 mg/mL in the sample diluent.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

1.3. Sample Preparation:

  • For aqueous samples, filter through a 0.45 µm syringe filter prior to analysis.

  • For more complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

  • Dilute the sample with the sample diluent to fall within the calibration range.

1.4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 205 nm

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    10.0 5 95
    12.0 5 95
    12.1 95 5

    | 15.0 | 95 | 5 |

1.5. Data Analysis:

  • Integrate the peak corresponding to this compound.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolation from the calibration curve.

Expected Quantitative Performance (HPLC-UV)
ParameterExpected Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it an excellent choice for the quantification of this compound, especially in complex matrices or at low concentrations. Direct analysis is possible due to the volatility of the compound.

Experimental Protocol: GC-MS

2.1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-WAX or similar, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium

  • Standard: this compound (of known purity)

  • Solvent: Ethyl Acetate

2.2. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound at 1 mg/mL in ethyl acetate.

  • Perform serial dilutions to create calibration standards from 0.1 µg/mL to 20 µg/mL.

2.3. Sample Preparation:

  • For liquid samples, perform a liquid-liquid extraction with ethyl acetate.

  • For solid samples, perform a solvent extraction with ethyl acetate, followed by filtration.

  • Concentrate or dilute the extract as needed to be within the calibration range.

2.4. GC-MS Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 1 minute

    • Ramp: 10°C/min to 220°C

    • Hold: 5 minutes at 220°C

  • MS Transfer Line Temperature: 230°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier Ion: To be determined from the mass spectrum of this compound (likely the molecular ion or a major fragment).

    • Qualifier Ions: At least two other characteristic ions.

2.5. Data Analysis:

  • Identify the this compound peak based on its retention time and the presence of the quantifier and qualifier ions.

  • Generate a calibration curve by plotting the peak area of the quantifier ion against the concentration of the standards.

  • Calculate the concentration of this compound in the samples.

Expected Quantitative Performance (GC-MS)
ParameterExpected Value
Linearity (R²)> 0.998
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 10%

Visualizations

HPLC_Workflow Sample Sample Preparation Sample Preparation (Filtration/SPE) Sample->Preparation HPLC HPLC System Preparation->HPLC Column C18 Column HPLC->Column Detector UV Detector (205 nm) Column->Detector Data Data Acquisition & Analysis Detector->Data GCMS_Workflow Sample Sample Extraction Liquid-Liquid or Solvent Extraction Sample->Extraction GC Gas Chromatograph Extraction->GC GC_Column Capillary Column (e.g., DB-WAX) GC->GC_Column MS Mass Spectrometer (SIM Mode) GC_Column->MS Data_Analysis Data Acquisition & Quantification MS->Data_Analysis

Application Note: GC-MS Analysis of Impurities in 5-Cyanopentanamide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a comprehensive protocol for the identification and quantification of potential impurities in 5-cyanopentanamide samples using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is crucial for quality control in pharmaceutical and polymer industries where this compound is used as an intermediate.[1][2] This document provides a complete workflow, from sample preparation to data analysis, and includes a list of potential impurities with their hypothetical quantitative data for illustrative purposes.

Introduction

This compound is a key intermediate in various chemical syntheses, including the production of pharmaceuticals and as a precursor to Nylon 66.[1][2] The purity of this compound is critical to ensure the safety and efficacy of the final products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating, identifying, and quantifying volatile and semi-volatile organic compounds, making it an ideal method for analyzing impurities in this compound. This application note provides a detailed protocol for the GC-MS analysis of potential impurities, which may include unreacted starting materials, by-products, and degradation products.

Experimental Protocol

Sample Preparation

A robust and reproducible sample preparation is crucial for accurate GC-MS analysis.

  • Reagents and Materials:

    • This compound sample

    • Dichloromethane (DCM), HPLC grade

    • Methanol, HPLC grade

    • Internal Standard (IS): Tetradecane (or other suitable non-interfering compound)

    • Volumetric flasks (10 mL)

    • Micropipettes

    • Syringe filters (0.45 µm, PTFE)

    • GC vials with inserts

  • Procedure:

    • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

    • Add 1 mL of the Internal Standard solution (100 µg/mL in DCM).

    • Dissolve and dilute to the mark with Dichloromethane.

    • Mix the solution thoroughly by vortexing for 30 seconds.

    • Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis. Optimization may be required based on the specific instrument and column used.

  • Gas Chromatograph (GC):

    • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Inlet: Split/Splitless, operated in split mode (10:1)

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

    • Injection Volume: 1 µL

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI)

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Electron Energy: 70 eV

    • Mass Range: m/z 35 - 400

    • Scan Mode: Full Scan

Data Analysis
  • Identification: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and by comparing their retention times with those of known standards.

  • Quantification: The concentration of each impurity is determined using the internal standard method. The response factor for each impurity relative to the internal standard should be determined by analyzing a calibration standard containing known concentrations of the impurities and the internal standard.

Experimental Workflow

GC-MS Analysis Workflow GC-MS Analysis Workflow for this compound Impurities cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in DCM with Internal Standard weigh->dissolve filter Filter into GC Vial dissolve->filter inject Inject Sample into GC-MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify Identify Impurities (Library Search & RT) detect->identify quantify Quantify Impurities (Internal Standard Method) identify->quantify report Generate Report quantify->report

Caption: Workflow for the GC-MS analysis of impurities in this compound.

Quantitative Data Summary

The following table presents hypothetical quantitative data for potential impurities in a this compound sample. This data is for illustrative purposes only and may not be representative of all samples.

Impurity NameRetention Time (min)Key m/z ionsConcentration (µg/g)
Adiponitrile8.554, 81, 108150
Adipamide12.272, 85, 114250
5-Cyanopentanoic acid11.573, 85, 12780
Unidentified Impurity 19.868, 95, 11050
Unidentified Impurity 213.155, 83, 12530

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship between the sample, the analytical method, and the expected outcomes.

Logical Relationship Logical Relationship in Impurity Analysis sample This compound Sample method GC-MS Analysis sample->method purity Purity Assessment method->purity impurities Potential Impurities (Starting Materials, By-products) impurities->method quality Quality Control Decision purity->quality

Caption: Logical flow from sample analysis to quality control decision.

Conclusion

The GC-MS method described in this application note is a reliable and robust approach for the identification and quantification of impurities in this compound samples. The detailed protocol provides a solid foundation for researchers, scientists, and drug development professionals to implement this analysis in their laboratories. The provided workflow and data table serve as a useful guide for setting up the experiment and interpreting the results. It is important to note that the list of impurities and their concentrations are hypothetical and should be confirmed with certified reference standards.

References

5-Cyanopentanamide as a Precursor for Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyanopentanamide, a bifunctional molecule containing both a nitrile and an amide group, serves as a valuable intermediate in the synthesis of various agrochemicals. Its chemical versatility allows for the construction of complex heterocyclic structures, which are often the core of modern pesticides. This document provides detailed application notes and experimental protocols for the utilization of this compound as a precursor in the synthesis of the herbicide azafenidin. The protocols are intended to guide researchers in the practical application of this precursor and to provide a basis for the development of novel agrochemical compounds.

Introduction

The escalating global demand for food production necessitates the development of efficient and selective agrochemicals to manage weeds, pests, and diseases. This compound has emerged as a key building block in the synthesis of certain pesticides due to its reactive functional groups. A notable application is in the production of azafenidin, a potent herbicide. The synthesis of azafenidin from this compound involves a sequence of well-established organic reactions, including a Hofmann rearrangement and a Pinner-type cyclization, demonstrating the utility of this precursor in constructing the herbicide's triazolopyridine core.

Agrochemical Profile: Azafenidin

Azafenidin is a selective, pre-emergence herbicide used for the control of broadleaf weeds and grasses in various crops.[1][2]

Table 1: Physicochemical Properties of Azafenidin

PropertyValue
IUPAC Name2-[2,4-dichloro-5-(prop-2-yn-1-yloxy)phenyl]-5,6,7,8-tetrahydro-[1][3]triazolo[4,3-a]pyridin-3(2H)-one
Molecular FormulaC₁₅H₁₃Cl₂N₃O₂
Molar Mass338.19 g/mol
Melting Point168–168.5 °C[2]
Water Solubility12 mg/L (at pH 7)[2]

Synthetic Pathway from this compound to Azafenidin

The synthesis of azafenidin from this compound proceeds through a multi-step pathway. The initial and crucial step involves the conversion of this compound to a key intermediate via a Hofmann rearrangement, followed by a Pinner-type cyclization to form the heterocyclic core of the azafenidin molecule.

Synthesis_Pathway This compound This compound Intermediate_A 5-Amino-pentanenitrile This compound->Intermediate_A Hofmann Rearrangement Intermediate_B Amidine Intermediate Intermediate_A->Intermediate_B Pinner Reaction (Cyclization Precursor) Azafenidin_Core Triazolopyridine Core Intermediate_B->Azafenidin_Core Pinner-type Cyclization Azafenidin Azafenidin Azafenidin_Core->Azafenidin Substitution

Caption: Synthetic pathway of Azafenidin from this compound.

Experimental Protocols

Step 1: Hofmann Rearrangement of this compound

The Hofmann rearrangement converts the primary amide of this compound into a primary amine with one less carbon atom, yielding 5-aminopentanenitrile. This reaction typically proceeds by treating the amide with a halogen (e.g., bromine) and a strong base (e.g., sodium hydroxide). The reaction forms an isocyanate intermediate which is then hydrolyzed to the amine.[4][5]

Table 2: Reaction Parameters for Hofmann Rearrangement

ParameterCondition
Reactants This compound, Bromine, Sodium Hydroxide
Solvent Water, or a biphasic system (e.g., water/dichloromethane)
Temperature 0 - 25 °C (initial bromination), then heated to effect rearrangement
Reaction Time 1 - 3 hours
Work-up Extraction with an organic solvent, followed by purification.
Typical Yield 70 - 90%

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in a solution of sodium hydroxide (2.2 eq) in water at 0 °C.

  • Slowly add a solution of bromine (1.1 eq) in water to the reaction mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, warm the mixture to room temperature and then heat to 50-70 °C for 1-2 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and extract the product, 5-aminopentanenitrile, with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or column chromatography.

Step 2: Pinner-type Cyclization to form the Azafenidin Core

The resulting 5-aminopentanenitrile is a key intermediate for the construction of the triazolopyridine ring system of azafenidin. This is achieved through a Pinner-type reaction. The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, which can then react with an amine to form an amidine. In the case of azafenidin synthesis, an intramolecular cyclization occurs.[3][6]

Table 3: Reaction Parameters for Pinner-type Cyclization

ParameterCondition
Reactants 5-Aminopentanenitrile, an appropriate cyclizing agent (e.g., a hydrazine derivative)
Catalyst Strong acid (e.g., HCl)
Solvent Anhydrous alcohol (e.g., ethanol)
Temperature 0 °C to reflux
Reaction Time 4 - 24 hours
Work-up Neutralization, extraction, and purification.
Typical Yield 60 - 80%

Protocol:

  • Dissolve 5-aminopentanenitrile (1.0 eq) in anhydrous ethanol in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C and bubble dry hydrogen chloride gas through the mixture to form the corresponding imidate hydrochloride (Pinner salt).

  • Add the cyclizing agent (e.g., a substituted hydrazine, 1.0 eq) to the reaction mixture.

  • Warm the reaction to room temperature and then heat to reflux for the required time (monitored by TLC).

  • After completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the resulting triazolopyridine core by recrystallization or column chromatography.

The final step in the synthesis of azafenidin involves the substitution of the triazolopyridine core with the 2,4-dichloro-5-(prop-2-yn-1-yloxy)phenyl moiety.

Mode of Action of Azafenidin

Azafenidin is a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO), also known as Protox.[1][2][7] This enzyme is crucial in the biosynthesis of both chlorophyll in plants and heme in animals.

PPO_Inhibition_Pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Cell_Damage Accumulation of Protoporphyrinogen IX & Cell Membrane Damage Protoporphyrinogen_IX->Cell_Damage Leads to Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Chlorophyll Chlorophyll (Photosynthesis) Protoporphyrin_IX->Chlorophyll Azafenidin Azafenidin Azafenidin->Inhibition Inhibition->PPO Inhibition Agrochemical_Workflow Start Start: this compound Synthesis Synthesis of Novel Agrochemical Analogues Start->Synthesis Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification Screening Primary Biological Screening (Herbicidal, Fungicidal, Insecticidal Activity) Purification->Screening Lead_Ident Lead Compound Identification Screening->Lead_Ident Lead_Ident->Synthesis Inactive Optimization Structure-Activity Relationship (SAR) Studies & Lead Optimization Lead_Ident->Optimization Active Advanced_Testing Advanced Biological Testing (Dose-response, Selectivity, Mode of Action) Optimization->Advanced_Testing End End: Potential Agrochemical Candidate Advanced_Testing->End

References

Troubleshooting & Optimization

how to improve the yield and purity of 5-cyanopentanamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-cyanopentanamide.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The primary method for synthesizing this compound is the partial hydrolysis of adiponitrile. This can be achieved through chemical hydrolysis using acids or bases, or more selectively through biocatalytic hydration using enzymes like nitrile hydratase.[1][2] The biocatalytic approach often provides higher yields and regioselectivity, minimizing the formation of byproducts.[2][3]

Q2: What is the main challenge in synthesizing this compound?

A2: The principal challenge is controlling the hydrolysis of adiponitrile to selectively produce the mono-amide (this compound) while preventing further hydrolysis to the di-amide (adipamide) or the corresponding carboxylic acid (adipic acid).[2][4] Traditional chemical hydrolysis often requires harsh conditions, which can lead to lower yields and purity.[2]

Q3: What are the typical yields and purities I can expect?

A3: Yields and purities are highly dependent on the synthetic method. Biocatalytic methods have been shown to be highly effective. For instance, using a nitrile hydratase from Rhodococcus erythropolis can achieve a 93% yield of this compound with 96% selectivity.[3] Chemical methods generally result in lower yields and a mixture of products, making purification more challenging. Commercially available this compound typically has a purity of at least 95%.[5]

Q4: What are the primary impurities in this compound synthesis?

A4: The most common impurities are unreacted adiponitrile, the over-hydrolysis product adipamide, and adipic acid.[2][4] The formation of these impurities is a direct result of the lack of selectivity in the hydrolysis process.

Q5: How can I purify crude this compound?

A5: Purification can be challenging due to the similar properties of the desired product and the amide byproducts. One approach involves forming a slurry of the crude product with a layered mineral like bentonite clay and an acid to protonate and separate the amide impurities.[6] Recrystallization is another common purification technique for amides. For a similar compound, 5-cyanophthalide, purification to >99.5% purity was achieved by crystallization from methanol.[7] Column chromatography can also be employed for purification of amides.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Harsh reaction conditions (high temperature, strong acid/base) leading to over-hydrolysis.- Employ milder reaction conditions. For chemical synthesis, carefully monitor the reaction progress and stop it before significant byproduct formation.[9] - Consider switching to a biocatalytic method using nitrile hydratase for higher selectivity.[2]
High Levels of Adipamide Impurity Lack of regioselectivity in the hydrolysis of adiponitrile.- The biocatalytic approach using specific nitrile hydratase enzymes is highly regioselective and is the most effective way to minimize adipamide formation.[2] - In chemical synthesis, optimizing reaction time and temperature can help favor mono-hydrolysis.
Presence of Adipic Acid Further hydrolysis of the amide group in this compound or adipamide.- This is more common under acidic or strongly basic conditions with prolonged reaction times.[10][11] Shorten the reaction time and use milder conditions. - If using a base-catalyzed hydrolysis, the reaction can be difficult to stop at the amide stage.[9] Careful monitoring is crucial.
Difficulty in Purifying the Product Similar solubility and physical properties of this compound and adipamide.- Attempt fractional crystallization. Experiment with different solvent systems. A method for a similar compound involved crystallization from methanol.[7] - Consider column chromatography with a suitable stationary and mobile phase to separate the components.[8] - An alternative is to use a method involving bentonite clay and acid to selectively remove amide impurities.[6]

Quantitative Data Summary

Table 1: Comparison of Synthesis Methods for this compound from Adiponitrile

Method Catalyst/Reagent Yield of this compound Selectivity Key Byproducts Reference
Biocatalytic HydrationNitrile hydratase from Rhodococcus erythropolis93%96%Adipamide (~5%)[2][3]
Chemical Hydrolysis (General)Strong Acid or BaseGenerally lower, not specifiedLowAdipamide, Adipic Acid[1][2]

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of this compound (Based on Literature)

This protocol is a generalized procedure based on biocatalytic methods described in the literature.[2][3]

  • Enzyme Preparation: Prepare a suspension of whole cells of Rhodococcus erythropolis containing nitrile hydratase in a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0).

  • Reaction Setup: In a temperature-controlled reactor, add the adiponitrile substrate to the enzyme suspension. The substrate concentration should be optimized (e.g., starting with 20 mM).[2]

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 20-30°C) with gentle agitation.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC or GC to determine the concentrations of adiponitrile, this compound, and adipamide.

  • Reaction Termination: Once the desired conversion of adiponitrile is achieved (e.g., 97%), terminate the reaction by separating the biocatalyst (e.g., by centrifugation or filtration).[3]

  • Product Isolation: Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: General Procedure for Chemical Hydrolysis of a Nitrile to an Amide

This is a general protocol for the partial hydrolysis of a nitrile and should be optimized for the specific synthesis of this compound.[9][12]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the nitrile (adiponitrile) in a suitable solvent (e.g., aqueous ethanol).

  • Reagent Addition: Add a controlled amount of a base (e.g., NaOH or KOH) or acid (e.g., H2SO4). For milder conditions, an alkaline solution of hydrogen peroxide can be used.[9]

  • Reaction Conditions: Gently heat the mixture with stirring. The temperature and reaction time are critical and need to be carefully monitored to avoid over-hydrolysis.

  • Monitoring: Follow the disappearance of the starting material and the formation of the product by TLC, GC, or HPLC.

  • Work-up: Once the reaction has reached the desired point, cool the mixture to room temperature. If the reaction is base-catalyzed, neutralize it with a dilute acid. If acid-catalyzed, neutralize with a dilute base.

  • Extraction: Extract the product into an appropriate organic solvent.

  • Purification: Wash the organic layer with brine, dry it over an anhydrous salt, and remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Adiponitrile Adiponitrile Partial_Hydrolysis Partial Hydrolysis (Biocatalytic or Chemical) Adiponitrile->Partial_Hydrolysis Crude_5_Cyanopentanamide Crude this compound (with Adipamide, Adiponitrile) Partial_Hydrolysis->Crude_5_Cyanopentanamide Purification_Step Purification (Crystallization or Chromatography) Crude_5_Cyanopentanamide->Purification_Step Pure_5_Cyanopentanamide Pure this compound Purification_Step->Pure_5_Cyanopentanamide

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Tree Start Low Yield or Purity Issue Check_Byproducts Analyze Byproducts by HPLC/GC Start->Check_Byproducts High_Adipamide High Adipamide/Adipic Acid? Check_Byproducts->High_Adipamide High_Starting_Material High Unreacted Adiponitrile? Check_Byproducts->High_Starting_Material Harsh_Conditions Likely Over-Hydrolysis High_Adipamide->Harsh_Conditions Yes High_Adipamide->High_Starting_Material No Solution_Milder Use Milder Conditions or Switch to Biocatalysis Harsh_Conditions->Solution_Milder Incomplete_Reaction Incomplete Reaction High_Starting_Material->Incomplete_Reaction Yes Purification_Issue Purification Difficulty High_Starting_Material->Purification_Issue No Solution_Time_Temp Increase Reaction Time or Temperature (with careful monitoring) Incomplete_Reaction->Solution_Time_Temp Solution_Purification Optimize Crystallization Solvents or Develop Chromatography Method Purification_Issue->Solution_Purification

Caption: Troubleshooting decision tree for this compound synthesis.

References

troubleshooting common side reactions in 5-cyanopentanamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-cyanopentanamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent laboratory and industrial method for synthesizing this compound is the partial hydrolysis of adiponitrile. This can be achieved through chemical methods (using acids or bases) or, more selectively, through enzymatic hydrolysis.

Q2: What are the primary side products I should be aware of during the synthesis of this compound from adiponitrile?

The main side products include:

  • Adipamide: Formed by the hydrolysis of both nitrile groups of adiponitrile.

  • 5-Cyanovaleric Acid: Results from the hydrolysis of the amide group of the desired product, this compound.

  • Adipic Acid: The final product of complete hydrolysis of both nitrile groups.

  • Adipamic Acid: An intermediate in the hydrolysis of adipamide to adipic acid.

Q3: How can I minimize the formation of adipamide?

Minimizing the formation of adipamide, the product of complete hydrolysis, is critical for achieving a high yield of this compound. Key strategies include:

  • Reaction Time: Shorter reaction times are preferable to prevent the second nitrile group from hydrolyzing.

  • Stoichiometry: Using a controlled amount of the hydrolyzing agent (acid or base) can help prevent excessive reaction.

  • Enzymatic Synthesis: Employing a regioselective nitrile hydratase is the most effective method to minimize adipamide formation.[1][2]

Q4: Under what conditions is the formation of 5-cyanovaleric acid favored?

The formation of 5-cyanovaleric acid is more likely under prolonged reaction times or harsh conditions (e.g., high temperatures, extreme pH) that promote the hydrolysis of the amide functional group in this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield of this compound
  • Possible Cause 1: Over-hydrolysis to Adipamide and Adipic Acid.

    • Solution: Reduce the reaction time and/or temperature. If using chemical hydrolysis, decrease the concentration of the acid or base catalyst. Consider switching to a milder catalyst or an enzymatic approach for higher selectivity.

  • Possible Cause 2: Incomplete Reaction.

    • Solution: Ensure the reaction has proceeded for a sufficient amount of time by monitoring its progress using techniques like HPLC.[3][4] If the reaction has stalled, a slight increase in temperature or catalyst concentration may be necessary, but this should be done cautiously to avoid over-hydrolysis.

Problem 2: High Percentage of Adipamide in the Product Mixture
  • Possible Cause: Non-selective Hydrolysis.

    • Solution: This is a common issue with chemical hydrolysis. To enhance selectivity for the mono-amide:

      • Temperature Control: Lowering the reaction temperature can significantly improve selectivity.

      • pH Adjustment: Fine-tuning the pH can help to favor the formation of the mono-amide over the di-amide.

      • Enzymatic Method: The most effective solution is to use a nitrile hydratase enzyme, which exhibits high regioselectivity.[1][2]

Problem 3: Presence of 5-Cyanovaleric Acid and Adipic Acid
  • Possible Cause: Hydrolysis of the Amide Group.

    • Solution: These byproducts indicate that the reaction conditions are too harsh for the amide product.

      • Milder Conditions: Use lower temperatures and shorter reaction times.

      • Work-up Procedure: Ensure that the work-up and purification steps are not overly acidic or basic, which could induce further hydrolysis.

Data on Reaction Selectivity

The selectivity of the partial hydrolysis of adiponitrile is highly dependent on the reaction conditions.

MethodCatalyst/EnzymeTemperature (°C)Reaction TimeSelectivity for this compound (%)Selectivity for Adipamide (%)Reference
Enzymatic HydrolysisNitrile hydratase from Rhodococcus erythropolis3010 min955[1][2]
Alkaline Peroxide Hydrolysis3% H₂O₂ in alkaline medium5-31 (at 52% conversion)-
Alkaline Peroxide Hydrolysis3% H₂O₂ in alkaline medium70-24.6 (at 89% conversion)-

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using Nitrile Hydratase

This protocol is based on the highly regioselective enzymatic hydrolysis of adiponitrile.

Materials:

  • Adiponitrile

  • Recombinant E. coli cells expressing nitrile hydratase from Rhodococcus erythropolis

  • Phosphate buffer (pH 7.4)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a suspension of the recombinant E. coli cells in phosphate buffer.

  • Add adiponitrile to the cell suspension to a final concentration of 20 mM.

  • Incubate the reaction mixture at 30°C with shaking.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC.

  • Once the desired conversion is reached (typically within 10 minutes for high enzyme activity), stop the reaction by centrifuging the mixture to remove the cells.

  • Extract the supernatant with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by chromatography if necessary.

Protocol 2: Chemical Synthesis of this compound via Alkaline Peroxide Hydrolysis

This protocol describes a chemical method for the partial hydrolysis of adiponitrile.

Materials:

  • Adiponitrile

  • Hydrogen peroxide (3% aqueous solution)

  • Sodium hydroxide solution (e.g., 1 M)

  • Acetone

  • Dry ice

  • Hydrochloric acid (for neutralization)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve adiponitrile in acetone in a flask equipped with a stirrer and a thermometer.

  • Cool the mixture to 5°C using an ice bath.

  • Slowly add a pre-cooled solution of 3% hydrogen peroxide and sodium hydroxide to the adiponitrile solution while maintaining the temperature at 5°C.

  • Stir the reaction mixture at 5°C and monitor its progress by TLC or HPLC.

  • Once the desired level of conversion is achieved, quench the reaction by carefully neutralizing the mixture with hydrochloric acid to a neutral pH.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: HPLC Monitoring of the Reaction

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column.

Mobile Phase:

  • A mixture of water (with a small amount of acid, e.g., 0.1% phosphoric acid, to improve peak shape) and an organic solvent like methanol or acetonitrile. The exact ratio will need to be optimized.

Procedure:

  • Prepare a calibration curve for this compound, adiponitrile, adipamide, and 5-cyanovaleric acid.

  • Take a small aliquot from the reaction mixture.

  • Quench the reaction in the aliquot (e.g., by rapid cooling or addition of an acid/base quencher).

  • Dilute the aliquot with the mobile phase.

  • Inject the diluted sample into the HPLC system.

  • Monitor the chromatogram at a suitable wavelength (e.g., around 200-210 nm).

  • Quantify the concentration of the reactant and products by comparing the peak areas with the calibration curves.

Visualizing Reaction Pathways and Troubleshooting Logic

Reaction Pathway for Adiponitrile Hydrolysis

Adiponitrile_Hydrolysis Adiponitrile Adiponitrile This compound This compound Adiponitrile->this compound Partial Hydrolysis (Desired) Adipamide Adipamide Adiponitrile->Adipamide Complete Nitrile Hydrolysis This compound->Adipamide Further Nitrile Hydrolysis 5-Cyanovaleric_Acid 5-Cyanovaleric Acid This compound->5-Cyanovaleric_Acid Amide Hydrolysis Adipic_Acid Adipic Acid Adipamide->Adipic_Acid Amide Hydrolysis 5-Cyanovaleric_Acid->Adipic_Acid Nitrile Hydrolysis

Caption: General reaction pathways in adiponitrile hydrolysis.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Yield of this compound Check_Byproducts Analyze Product Mixture for Byproducts (HPLC, TLC) Start->Check_Byproducts Over_Hydrolysis High Levels of Adipamide / Adipic Acid? Check_Byproducts->Over_Hydrolysis Incomplete_Reaction High Level of Unreacted Adiponitrile? Check_Byproducts->Incomplete_Reaction Over_Hydrolysis->Incomplete_Reaction No Solution_Over_Hydrolysis Decrease Reaction Time / Temperature Reduce Catalyst Concentration Consider Enzymatic Method Over_Hydrolysis->Solution_Over_Hydrolysis Yes Incomplete_Reaction->Start No, other issues? Solution_Incomplete_Reaction Increase Reaction Time Moderately Slightly Increase Temperature or Catalyst Ensure Proper Mixing Incomplete_Reaction->Solution_Incomplete_Reaction Yes End Optimized Yield Solution_Over_Hydrolysis->End Solution_Incomplete_Reaction->End

Caption: Troubleshooting workflow for low product yield.

Mechanism of Acid-Catalyzed Nitrile Hydrolysis

Acid_Catalyzed_Hydrolysis Nitrile R-C≡N Protonated_Nitrile R-C≡N⁺-H Nitrile->Protonated_Nitrile + H⁺ Intermediate1 R-C(O⁺H₂)=NH Protonated_Nitrile->Intermediate1 + H₂O Water_Attack H₂O attacks Carbon Imidic_Acid R-C(OH)=NH (Imidic Acid) Intermediate1->Imidic_Acid - H⁺ Deprotonation1 Deprotonation Amide R-C(=O)NH₂ (Amide) Imidic_Acid->Amide Tautomerization Tautomerization Tautomerization

Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis to an amide.

Mechanism of Base-Catalyzed Nitrile Hydrolysis

Base_Catalyzed_Hydrolysis Nitrile R-C≡N Intermediate1 R-C(O⁻)=N⁻ Nitrile->Intermediate1 + OH⁻ Hydroxide_Attack OH⁻ attacks Carbon Imidic_Acid_Anion R-C(OH)=N⁻ Intermediate1->Imidic_Acid_Anion + H₂O Protonation1 Protonation from H₂O Amide R-C(=O)NH₂ (Amide) Imidic_Acid_Anion->Amide Tautomerization Protonation2 Protonation from H₂O Amide_Intermediate R-C(OH)NH₂

Caption: Simplified mechanism of base-catalyzed nitrile hydrolysis to an amide.

References

Technical Support Center: Optimization of Adiponitrile Hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of reaction conditions for adiponitrile hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of adiponitrile hydrolysis?

A1: The hydrolysis of adiponitrile (ADN) is a stepwise process that can yield several products. The main products include 5-cyanovaleramide, adipamide, 5-cyanovaleric acid, adipamic acid, and the final product, adipic acid.[1] The distribution of these products depends on the reaction conditions.

Q2: What are the common catalytic methods for adiponitrile hydrolysis?

A2: The most common methods for adiponitrile hydrolysis involve acid catalysis, base catalysis (typically for partial hydrolysis to the amide), and enzymatic catalysis using nitrilases or a combination of nitrile hydratase and amidase enzymes.[2][3] Hydrolysis can also be performed in subcritical water without an added catalyst.[1]

Q3: Which factors have the most significant influence on the yield of different hydrolysis products?

A3: Key factors influencing product yields include adiponitrile concentration, temperature, reaction time, and pressure. For instance, adiponitrile concentration and temperature have a significant impact on the yields of adipamide, adipamic acid, and adipic acid. Reaction time is a critical factor for the yield of 5-cyanovaleric acid.[1]

Q4: Can adiponitrile be completely hydrolyzed to adipic acid?

A4: Yes, under appropriate conditions, adiponitrile can be almost completely hydrolyzed to adipic acid. This typically involves a two-step process where adiponitrile is first hydrolyzed, and then the resulting intermediates are further hydrolyzed to adipic acid.[4]

Q5: What are the typical temperature ranges for adiponitrile hydrolysis?

A5: The optimal temperature range depends on the method. For catalyzed reactions, temperatures between 200°C and 300°C are often employed.[4] Below 200°C, the reaction rate can be too slow for practical purposes, while temperatures above 300°C may lead to the formation of byproducts.[4] Enzymatic hydrolysis is typically conducted at much lower temperatures, often in the range of 30°C to 50°C.[5]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product (e.g., Adipic Acid or Adipamide)
Possible Cause Suggestion
Incomplete Reaction Extend the reaction time or increase the reaction temperature within the optimal range (e.g., 200-300°C for chemical hydrolysis).[4]
Suboptimal Catalyst Concentration Optimize the catalyst concentration. For acid catalysis, a concentration that is too low may result in a slow reaction, while an excessively high concentration can lead to side reactions.
Catalyst Deactivation In industrial processes, high temperatures can lead to catalyst deactivation.[6] For laboratory-scale experiments, ensure the catalyst is fresh and properly handled.
Poor Mixing Ensure adequate stirring or agitation to promote contact between reactants and the catalyst.
Incorrect pH (for enzymatic hydrolysis) The optimal pH for nitrilases is typically between 7.0 and 8.0.[5] Ensure the buffer system maintains the pH within this range throughout the reaction.
Issue 2: Incomplete Conversion of Adiponitrile or Intermediates
Possible Cause Suggestion
Insufficient Reaction Time or Temperature Increase the reaction time or temperature. Monitor the reaction progress using an analytical technique like HPLC to determine the optimal endpoint.[1]
Formation of Stable Intermediates Some intermediates, like 5-cyanovaleric acid, may be more resistant to hydrolysis. Adjusting the catalyst or reaction conditions may be necessary to drive the reaction to completion.
Product Inhibition (for enzymatic hydrolysis) High concentrations of the product (e.g., adipic acid) can inhibit the enzyme. Consider in-situ product removal or using a fed-batch approach.
Water Limitation Ensure a sufficient excess of water is present to act as both a solvent and a reactant.
Issue 3: Formation of Undesired Byproducts
Possible Cause Suggestion
High Reaction Temperature Temperatures exceeding 300°C can promote the formation of byproducts.[4] Operate within the recommended temperature range.
Side Reactions In some industrial processes for adiponitrile synthesis, side reactions like alkene metathesis can occur.[2] While less common in simple hydrolysis, be aware of potential side reactions based on your specific catalyst and conditions.
Catalyst-Specific Side Reactions The choice of catalyst can influence byproduct formation. If significant byproducts are observed, consider screening different catalysts.
Impure Starting Material Ensure the purity of the starting adiponitrile, as impurities can lead to unwanted side reactions.

Data Presentation

Table 1: Effect of Reaction Conditions on Adiponitrile Hydrolysis in Subcritical Water

ParameterLevel 1Level 2Level 3Level 4Level 5
ADN Concentration (wt%) 12345
Temperature (°C) 250260270280290
Time (h) 12345
Pressure (MPa) 2022.52527.530

This table is based on an orthogonal array design study and illustrates the range of parameters investigated. The study found that adiponitrile concentration and temperature were the most significant factors affecting the yields of adipamide, adipamic acid, and adipic acid.[1]

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of Adiponitrile to Adipic Acid

Materials:

  • Adiponitrile (ADN)

  • Sulfuric acid (H₂SO₄), concentrated

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Crystallizing dish

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Set up a reflux apparatus consisting of a round-bottom flask, a reflux condenser, and a heating mantle with a magnetic stirrer.

  • In the round-bottom flask, combine adiponitrile and a 10-20% aqueous solution of sulfuric acid. A typical molar ratio of water to adiponitrile is significantly high to ensure complete hydrolysis.

  • Heat the mixture to reflux (the boiling point of the mixture) with constant stirring. The reaction temperature is typically maintained between 100°C and 150°C for atmospheric pressure reflux. For higher temperatures (200-300°C), a pressurized reactor is necessary.[4]

  • Continue the reflux for several hours. The reaction progress can be monitored by taking small aliquots and analyzing them by HPLC.

  • After the reaction is complete (as determined by the disappearance of adiponitrile and intermediates), cool the reaction mixture to room temperature.

  • Cool the mixture further in an ice bath to precipitate the adipic acid.

  • Collect the solid adipic acid by vacuum filtration using a Buchner funnel.

  • Wash the collected crystals with a small amount of cold distilled water to remove any remaining acid and soluble impurities.

  • Dry the purified adipic acid. The purity can be checked by melting point determination or HPLC analysis.

Protocol 2: Enzymatic Hydrolysis of Adiponitrile using Nitrilase

Materials:

  • Adiponitrile (ADN)

  • Nitrilase enzyme (commercially available or as whole cells expressing the enzyme)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Reaction vessel with temperature control and agitation

  • pH meter and solutions for pH adjustment (e.g., dilute NaOH or HCl)

  • Centrifuge (if using whole cells)

  • Extraction solvent (e.g., ethyl acetate)

Procedure:

  • Prepare a phosphate buffer solution (pH 7.5) and bring it to the optimal reaction temperature for the nitrilase (typically 30-50°C).[5]

  • In the reaction vessel, add the nitrilase enzyme preparation (either as a purified enzyme or a suspension of whole cells).

  • Add the adiponitrile substrate to the buffered enzyme solution. The substrate concentration should be optimized to avoid substrate or product inhibition.

  • Maintain the reaction mixture at the optimal temperature with gentle agitation.

  • Monitor the pH of the reaction and adjust as necessary, as the formation of adipic acid will lower the pH.

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC.

  • Once the reaction has reached the desired conversion, stop the reaction. If using a purified enzyme, this can be done by denaturation (e.g., by adding a solvent or changing the pH drastically). If using whole cells, they can be removed by centrifugation.

  • Acidify the reaction mixture to protonate the adipic acid.

  • Extract the adipic acid into an organic solvent like ethyl acetate.

  • Evaporate the solvent to obtain the crude adipic acid, which can be further purified by recrystallization.

Visualizations

Adiponitrile_Hydrolysis_Pathway ADN Adiponitrile CVA 5-Cyanovaleramide ADN->CVA +H₂O Adipamide Adipamide ADN->Adipamide +2H₂O (direct) CVA->Adipamide +H₂O CVAc 5-Cyanovaleric Acid CVA->CVAc +H₂O Adipamic Adipamic Acid Adipamide->Adipamic +H₂O Adipic Adipic Acid CVAc->Adipic +H₂O Adipamic->Adipic +H₂O

Caption: Reaction pathway of adiponitrile hydrolysis.

Troubleshooting_Workflow Start Experiment Start Problem Low Yield or Incomplete Conversion? Start->Problem CheckTimeTemp Increase Reaction Time/Temperature? Problem->CheckTimeTemp Yes Byproducts Significant Byproduct Formation? Problem->Byproducts No CheckCatalyst Optimize Catalyst Concentration? CheckTimeTemp->CheckCatalyst CheckPurity Check Starting Material Purity? CheckCatalyst->CheckPurity Success Problem Resolved CheckPurity->Success LowerTemp Lower Reaction Temperature? Byproducts->LowerTemp Yes Byproducts->Success No ChangeCatalyst Screen Different Catalysts? LowerTemp->ChangeCatalyst AnalyzeByproducts Identify Byproducts (e.g., via GC-MS)? ChangeCatalyst->AnalyzeByproducts AnalyzeByproducts->Success

Caption: Troubleshooting workflow for adiponitrile hydrolysis.

References

Technical Support Center: Purification of Crude 5-Cyanopentanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the advanced purification of crude 5-cyanopentanamide. The information is tailored for researchers, scientists, and drug development professionals to address specific challenges encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the purification of this compound.

Issue 1: Low Yield After Recrystallization

  • Question: My yield of this compound is significantly lower than expected after recrystallization. What are the possible causes and solutions?

  • Answer: Low recovery can stem from several factors:

    • Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining in the mother liquor.

      • Solution: Before filtering, concentrate the solution by carefully evaporating some of the solvent. To check for product in the filtrate, a small sample can be evaporated to see if a solid residue forms.

    • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

      • Solution: Conduct small-scale solvent screening with various polar solvents such as ethanol, acetone, or acetonitrile to find the optimal one.

    • Premature Crystallization: If crystallization occurs too rapidly, impurities can be trapped within the crystal lattice.

      • Solution: Ensure the crude material is fully dissolved in the minimum amount of hot solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of pure crystals.

Issue 2: Co-elution of Impurities During Column Chromatography

  • Question: I am unable to separate this compound from a persistent impurity using silica gel column chromatography. How can I improve the separation?

  • Answer: Co-elution is a common challenge, especially with impurities of similar polarity to the target compound.

    • Gradient Elution: An isocratic mobile phase may not be sufficient.

      • Solution: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. For instance, a gradient of ethyl acetate in hexanes can be effective.

    • Alternative Stationary Phases: Silica gel may not be the optimal stationary phase.

      • Solution: Consider using a different stationary phase, such as alumina or a bonded phase like cyano (CN) or amino (NH2) silica, which can offer different selectivity.

    • Reversed-Phase Chromatography: For polar compounds, reversed-phase chromatography can provide better separation.

      • Solution: Use a C18 column with a mobile phase of water and a polar organic solvent like methanol or acetonitrile.

Issue 3: Incomplete Removal of Adipic Acid by Extraction

  • Question: After performing a liquid-liquid extraction, I still detect adipic acid in my this compound product. How can I improve its removal?

  • Answer: Adipic acid, a potential byproduct of hydrolysis, can be effectively removed with a basic wash.

    • Insufficient Base: The aqueous base may not have been sufficient to deprotonate all the adipic acid.

      • Solution: Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) to convert the carboxylic acid to its water-soluble carboxylate salt. Use a dilute solution of sodium bicarbonate or sodium hydroxide. Multiple extractions with fresh aqueous base are more effective than a single large-volume extraction.

    • Emulsion Formation: Emulsions can trap the organic layer, leading to poor separation.

      • Solution: To break up emulsions, you can add a small amount of brine (saturated NaCl solution) or gently swirl the separatory funnel instead of vigorous shaking.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of this compound.

  • What are the most common impurities in crude this compound? The most likely impurities are unreacted starting materials and byproducts from the synthesis. These often include adiponitrile (the precursor), adipic acid (from hydrolysis of the nitrile and amide groups), and adipamide (from hydrolysis of both nitrile groups).

  • What is a good starting point for a recrystallization solvent for this compound? Given that this compound is a polar molecule, polar solvents are a good starting point. Ethanol, acetone, and acetonitrile are commonly used for the recrystallization of amides. A mixed solvent system, such as ethanol/water or acetone/hexanes, can also be effective.

  • How can I monitor the purity of this compound during the purification process? Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography purification and to check the purity of fractions. For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a suitable starting point for HPLC method development.

  • My purified this compound is a liquid or a low-melting solid. How should I handle it? this compound can exist as a colorless to pale yellow solid or liquid at room temperature.[1] If it is a liquid, purification techniques such as distillation (if thermally stable) or column chromatography are more appropriate than recrystallization.

Data Presentation

The following table summarizes expected outcomes for different purification techniques for this compound. Please note that actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification TechniqueKey Impurities RemovedExpected PurityExpected Yield
Recrystallization Less soluble impurities>98%60-80%
Column Chromatography (Silica Gel) Adiponitrile, less polar impurities>99%50-70%
Liquid-Liquid Extraction (Basic Wash) Adipic acid>95% (after removal of acidic impurities)80-95%

Experimental Protocols

1. Recrystallization from Ethanol/Water

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum.

2. Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of 10% to 50% ethyl acetate in hexanes.

  • Procedure: a. Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. b. Load the solution onto the top of the silica gel column. c. Elute the column with the mobile phase gradient, starting with 10% ethyl acetate in hexanes. d. Collect fractions and analyze by TLC to identify those containing the pure product. e. Combine the pure fractions and remove the solvent under reduced pressure.

3. Liquid-Liquid Extraction to Remove Adipic Acid

  • Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate solution.

  • Stopper the funnel and shake gently, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The aqueous layer will contain the sodium salt of adipic acid.

  • Drain the lower aqueous layer.

  • Repeat the extraction with fresh sodium bicarbonate solution two more times.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the purified product.

Visualizations

TroubleshootingWorkflow start Crude this compound analysis Analyze Impurity Profile (TLC, HPLC, NMR) start->analysis decision Primary Impurity Type? analysis->decision acidic Acidic Impurities (e.g., Adipic Acid) decision->acidic  Acidic neutral_polar Neutral Polar Impurities (e.g., Adiponitrile, Adipamide) decision->neutral_polar Neutral/Polar   extraction Liquid-Liquid Extraction (Basic Wash) acidic->extraction chromatography Column Chromatography (Silica or other stationary phase) neutral_polar->chromatography check_purity Check Purity extraction->check_purity chromatography->check_purity recrystallization Recrystallization final_product Pure this compound recrystallization->final_product check_purity->recrystallization Further Purification Needed check_purity->final_product Purity >98%

Caption: Troubleshooting workflow for the purification of crude this compound.

PurificationLogic cluster_crude Crude Mixture cluster_techniques Purification Techniques cluster_pure Pure Product Crude Crude this compound (with Adiponitrile, Adipic Acid, Adipamide) Extraction Liquid-Liquid Extraction (Removes Acidic Impurities) Crude->Extraction Chromatography Column Chromatography (Separates by Polarity) Extraction->Chromatography Recrystallization Recrystallization (Final Polishing) Chromatography->Recrystallization Pure Pure this compound Recrystallization->Pure

Caption: Logical flow of purification techniques for this compound.

References

Technical Support Center: Stability of 5-Cyanopentanamide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the stability of 5-cyanopentanamide in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues and queries.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous solutions?

A1: this compound contains both a nitrile (-CN) and a primary amide (-CONH2) functional group. Generally, amides are relatively stable to hydrolysis in neutral water due to resonance stabilization of the amide bond.[1][2] However, both functional groups can undergo hydrolysis under acidic or basic conditions, and the rate of degradation is expected to increase with temperature. The nitrile group can hydrolyze to a carboxylic acid (forming 6-amino-6-oxohexanoic acid) or an amide (which would be the same as the starting material if the amide hydrolyzes first), while the amide group hydrolyzes to a carboxylic acid (forming 5-cyanopentanoic acid) and ammonia.

Q2: What are the likely degradation products of this compound in an aqueous solution?

A2: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. This can occur at either the nitrile or the amide functional group.

  • Hydrolysis of the amide group: This reaction will yield 5-cyanopentanoic acid and ammonia.

  • Hydrolysis of the nitrile group: This reaction proceeds in two steps, first forming the corresponding amide (which in this case is the starting material, this compound) and then further hydrolyzing to the carboxylic acid, ultimately yielding adipamic acid (6-amino-6-oxohexanoic acid) and then adipic acid and ammonia upon complete hydrolysis.

Therefore, the main potential degradation products to monitor in a stability study are 5-cyanopentanoic acid and adipamic acid.

Q3: Which functional group, the nitrile or the amide, is more susceptible to hydrolysis?

A3: The relative reactivity of the nitrile and amide groups can depend on the specific reaction conditions (pH, temperature, catalysts). In some studies of similar molecules, the nitrile group has been shown to be more reactive than the amide group under certain conditions. However, it is crucial to experimentally determine the degradation profile for your specific conditions.

Q4: How can I monitor the stability of this compound?

A4: The most common and effective method for monitoring the stability of this compound and quantifying its degradation products is High-Performance Liquid Chromatography (HPLC) with UV detection.[3] For more sensitive and specific detection, especially for identifying unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique.[4][5]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound stability samples by HPLC.

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) Sample solvent is incompatible with the mobile phase.Whenever possible, dissolve and inject the sample in the mobile phase.[6]
Column overload.Reduce the injection volume or the sample concentration.[7]
Secondary interactions with the stationary phase.For basic compounds, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help. For acidic compounds, a small amount of acid (e.g., formic or acetic acid) can be beneficial.
Shifting Retention Times Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[8]
Fluctuations in column temperature.Use a column oven to maintain a constant and consistent temperature.[6]
Column equilibration is insufficient.Ensure the column is equilibrated with the mobile phase for an adequate amount of time before starting the analysis.[6]
Baseline Noise or Drift Contaminated mobile phase or detector flow cell.Use HPLC-grade solvents and reagents. Flush the system and detector flow cell with a strong solvent.[8]
Air bubbles in the system.Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles.[8]
Ghost Peaks Carryover from a previous injection.Implement a needle wash step in your injection sequence. Inject a blank solvent after a high-concentration sample to check for carryover.
Contamination in the sample or mobile phase.Ensure proper sample preparation and use high-purity solvents.

Experimental Protocols

Protocol: Stability Study of this compound in Aqueous Buffers

This protocol outlines a general procedure to assess the stability of this compound in aqueous solutions at different pH values and temperatures.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Phosphate buffer salts (for pH 5 and 7)

  • Hydrochloric acid and Sodium hydroxide (for pH 3 and 9)

  • Volumetric flasks and pipettes

  • HPLC vials

  • pH meter

  • Temperature-controlled incubator or water bath

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Preparation of Buffer Solutions:

  • Prepare aqueous buffer solutions at various pH levels (e.g., pH 3, 5, 7, and 9).

    • pH 3: Dilute HCl in water.

    • pH 5 & 7: Use phosphate buffers.

    • pH 9: Use a suitable buffer such as borate or adjust pH with NaOH.

  • Filter all buffer solutions through a 0.45 µm filter before use.

3. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a small amount of organic solvent if necessary for solubility, then dilute with water). A typical concentration might be 1 mg/mL.

  • From the stock solution, prepare working solutions by diluting with the respective aqueous buffers to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

4. Stability Study Setup:

  • Aliquot the working solutions into tightly sealed HPLC vials for each pH and temperature condition to be tested.

  • Set up the study at different temperatures (e.g., room temperature (25°C) and an elevated temperature (40°C or 60°C) to accelerate degradation).

  • Include control samples stored at a low temperature (e.g., 4°C) where the compound is expected to be stable.

  • Pull samples at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month).

5. HPLC Analysis:

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A gradient or isocratic mixture of water (with 0.1% formic acid or another suitable modifier) and acetonitrile or methanol. An example of an isocratic mobile phase could be 70:30 (v/v) water:acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: Determined by UV scan of this compound (likely in the range of 200-220 nm due to the amide and nitrile chromophores).

  • At each time point, analyze the samples by HPLC.

  • Quantify the peak area of this compound and any new peaks that appear, which may correspond to degradation products.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial (time zero) concentration.

  • Plot the percentage remaining versus time for each condition.

  • If significant degradation is observed, determine the degradation kinetics (e.g., zero-order, first-order) and calculate the half-life (t½) of this compound under each condition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_buffers Prepare Aqueous Buffers (pH 3, 5, 7, 9) prep_working Prepare Working Solutions in Buffers prep_buffers->prep_working prep_stock Prepare this compound Stock Solution prep_stock->prep_working setup_stability Aliquot and Incubate Samples (e.g., 4°C, 25°C, 40°C) prep_working->setup_stability sampling Collect Samples at Time Points (0, 24h, 48h, etc.) setup_stability->sampling hplc_analysis Analyze Samples by HPLC sampling->hplc_analysis data_analysis Quantify Peak Areas and Calculate % Remaining hplc_analysis->data_analysis kinetics Determine Degradation Kinetics and Half-life data_analysis->kinetics

Caption: Experimental workflow for the stability study of this compound.

degradation_pathway cluster_main Degradation of this compound start This compound product1 5-Cyanopentanoic Acid + NH3 start->product1 Amide Hydrolysis product2 Adipamic Acid start->product2 Nitrile Hydrolysis product3 Adipic Acid + NH3 product2->product3 Further Hydrolysis

References

strategies to prevent the polymerization of 5-cyanopentanamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide provides general strategies for preventing the polymerization of 5-cyanopentanamide based on established principles of polymer chemistry. Specific experimental conditions may need to be optimized for your particular application.

Frequently Asked Questions (FAQs)

Q1: My this compound sample appears viscous and has solidified. What happened?

A1: This is a strong indication that the material has polymerized. Polymerization is a process where individual molecules (monomers) of this compound link together to form long chains (polymers), leading to an increase in viscosity and eventual solidification. This can be triggered by factors such as elevated temperatures, exposure to light, or the presence of contaminants.

Q2: What are the likely causes of this compound polymerization?

A2: The polymerization of this compound can be initiated by several factors:

  • Heat: Elevated temperatures can provide the energy needed to initiate the polymerization process. The boiling point of this compound is 175-195 °C at 3 Torr.[1] Unwanted polymerization can occur at temperatures below this, especially during prolonged heating or distillation.[2]

  • Light: UV light can also trigger polymerization in some reactive monomers.

  • Contaminants: Impurities such as strong acids, bases, or radical initiators can catalyze polymerization. The nitrile group can be susceptible to nucleophilic attack, which can initiate anionic polymerization.[3][4][5]

  • Oxygen: While oxygen can inhibit some types of radical polymerization, it can also promote the formation of peroxides in other systems, which can then act as initiators.[]

Q3: How can I prevent the polymerization of this compound during storage?

A3: Proper storage is crucial. We recommend the following:

  • Temperature Control: Store this compound in a cool, dark place. Refrigeration is often recommended for reactive monomers.

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to prevent exposure to oxygen and moisture.

  • Use of Inhibitors: For long-term storage, consider adding a suitable polymerization inhibitor.

Q4: What are polymerization inhibitors and how do they work?

A4: Polymerization inhibitors are chemical compounds that are added to monomers to prevent their spontaneous polymerization.[2][] They work by scavenging the reactive species (free radicals or ions) that initiate polymerization. Common classes of inhibitors include:

  • Phenolic Compounds: Such as hydroquinone (HQ) or 4-methoxyphenol (MEHQ), which are effective radical scavengers.[2]

  • Amines and Hydroxylamines: These can also act as inhibitors, sometimes synergistically with oxygen.[][7]

  • Nitroxide Stable Radicals: Compounds like TEMPO are highly effective radical scavengers.[2]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Sample viscosity increases during reaction. Polymerization initiated by heat.1. Reduce the reaction temperature if possible.2. Decrease the reaction time.3. Ensure even heating to avoid localized hot spots.4. Consider adding a polymerization inhibitor suitable for the reaction conditions.
Solid particles form in the solution. Localized polymerization or precipitation of polymer.1. Improve stirring to ensure homogenous temperature and concentration.2. Check for and eliminate any sources of contamination that could act as initiation sites.3. Filter the solution to remove solid particles before proceeding.
The compound polymerizes during distillation. High temperatures initiating thermal polymerization.1. Perform distillation under reduced pressure to lower the boiling point.2. Add a high-boiling point polymerization inhibitor (e.g., hydroquinone) to the distillation flask.3. Ensure the distillation apparatus is clean and free of contaminants.
Material turns yellow and thickens over time in storage. Slow polymerization due to light, heat, or oxygen exposure.1. Transfer the material to an amber bottle to protect from light.2. Store in a refrigerator or freezer.3. Purge the container with an inert gas (e.g., nitrogen or argon) before sealing.4. Add a suitable storage stabilizer.

Experimental Protocols

Protocol 1: Inhibition of Polymerization During Heating

This protocol describes a general method for preventing polymerization when heating this compound.

Materials:

  • This compound

  • Polymerization inhibitor (e.g., Hydroquinone or 4-Methoxyphenol)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Inert gas source (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

Procedure:

  • Inhibitor Addition: To the this compound in the round-bottom flask, add the polymerization inhibitor. A typical concentration is 100-200 ppm, but this may need to be optimized.

  • Inert Atmosphere: Flush the flask with an inert gas for several minutes to remove air. Maintain a gentle positive pressure of the inert gas throughout the experiment.

  • Heating: Begin heating the mixture to the desired temperature using the heating mantle.

  • Stirring: Ensure continuous and efficient stirring to maintain a uniform temperature and inhibitor distribution.

  • Monitoring: Monitor the reaction for any signs of polymerization, such as an increase in viscosity.

  • Cooling: Once the heating period is complete, cool the flask to room temperature under the inert atmosphere.

Protocol 2: Storage of this compound

This protocol outlines the recommended procedure for storing this compound to maintain its stability.

Materials:

  • This compound

  • Storage stabilizer (e.g., 4-Methoxyphenol)

  • Amber glass bottle with a tight-fitting cap

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Stabilizer Addition: If not already present, add a suitable storage stabilizer to the liquid this compound.

  • Transfer: Transfer the stabilized compound into a clean, dry amber glass bottle.

  • Inerting: Purge the headspace of the bottle with a gentle stream of inert gas for about a minute to displace any air.

  • Sealing: Immediately and tightly seal the bottle. For extra protection, the cap can be wrapped with Parafilm.

  • Storage Conditions: Store the sealed bottle in a cool, dark place, preferably in a refrigerator designated for chemical storage.

Visualizations

Troubleshooting_Logic start Problem: this compound Polymerization Observed check_storage Check Storage Conditions start->check_storage check_process Check Process Conditions start->check_process storage_temp Is it stored cool and dark? check_storage->storage_temp process_temp Is temperature too high? check_process->process_temp storage_inert Is it under inert atmosphere? storage_temp->storage_inert Yes solution_storage Solution: Improve storage (cool, dark, inert) storage_temp->solution_storage No storage_inert->solution_storage No process_contaminants Are there contaminants? process_temp->process_contaminants No solution_process Solution: Modify process (lower temp, purify, add inhibitor) process_temp->solution_process Yes process_inhibitor Is an inhibitor being used? process_contaminants->process_inhibitor No process_contaminants->solution_process Yes process_inhibitor->solution_process No

Caption: Troubleshooting logic for this compound polymerization.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction start Start: Obtain This compound add_inhibitor Add Polymerization Inhibitor start->add_inhibitor setup_apparatus Set up Reaction Apparatus add_inhibitor->setup_apparatus inert_atmosphere Establish Inert Atmosphere setup_apparatus->inert_atmosphere heating Controlled Heating inert_atmosphere->heating monitoring Monitor for Viscosity Change heating->monitoring cooling Cool to Room Temperature monitoring->cooling storage Store Under Inert Atmosphere cooling->storage end End: Stable Product storage->end

Caption: Experimental workflow for preventing polymerization during reactions.

References

identifying degradation products of 5-cyanopentanamide under stress

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-cyanopentanamide. It focuses on identifying potential degradation products under various stress conditions as part of forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under stress conditions?

A1: The primary degradation pathways for this compound involve the hydrolysis of its nitrile and amide functional groups. Under hydrolytic (acidic or basic) conditions, the nitrile group can be converted to a carboxylic acid via an amide intermediate. The primary amide group can also be hydrolyzed to a carboxylic acid. Oxidative stress can lead to the formation of the corresponding amide from the nitrile group.

Q2: What are the expected major degradation products of this compound?

A2: Based on its structure, the two primary degradation products expected under hydrolytic stress are:

  • Pentanamide-5-carboxylic acid: Formed from the hydrolysis of the nitrile group.

  • 5-Cyanopentanoic acid: Formed from the hydrolysis of the amide group.

  • Adipic acid (Hexanedioic acid): Formed upon complete hydrolysis of both the nitrile and amide groups.

Under oxidative stress, the formation of the corresponding dicarboxylic acid is also possible.

Q3: Why am I not seeing any degradation under my stress conditions?

A3: This could be due to several factors:

  • Insufficient Stress: The applied stress (e.g., temperature, concentration of acid/base/oxidant, duration of exposure) may not be sufficient to induce degradation.[1][2]

  • High Stability of the Molecule: this compound may be intrinsically stable under the tested conditions.

  • Analytical Method Not Stability-Indicating: Your analytical method may not be able to separate the degradation products from the parent compound.

Refer to the Troubleshooting Guide below for suggestions on how to address this.

Q4: I am observing more than 20% degradation. Is this acceptable?

A4: Generally, a degradation of 5-20% is considered appropriate for forced degradation studies to demonstrate the stability-indicating nature of an analytical method.[3][4] Degradation exceeding 20% may lead to the formation of secondary and tertiary degradation products that are not typically observed under real-time stability conditions, making the data less relevant.[1]

Troubleshooting Guides

Issue 1: No Degradation Observed
Possible Cause Troubleshooting Steps
Stress conditions are too mild. - Increase the temperature in 10°C increments (e.g., from 40°C to 50°C, then 60°C).[5] - Increase the concentration of the stressor (e.g., from 0.1 M HCl to 1 M HCl).[1][2] - Extend the duration of the stress testing.[1]
Compound is insoluble in the stress medium. - Use a co-solvent (e.g., methanol, acetonitrile) to improve solubility. Ensure the co-solvent is inert under the stress conditions.[1]
Analytical method is not resolving degradants. - Modify the mobile phase composition or gradient profile of your HPLC method. - Change the column stationary phase. - Adjust the detection wavelength.
Issue 2: Excessive Degradation (>20%)
Possible Cause Troubleshooting Steps
Stress conditions are too harsh. - Decrease the temperature. - Lower the concentration of the stressor. - Reduce the duration of the experiment.
High reactivity of this compound. - For hydrolytic studies, consider using a wider range of pH values to find optimal conditions. - For oxidative studies, use a lower concentration of the oxidizing agent.

Quantitative Data Summary

The following tables present illustrative quantitative data for the degradation of this compound under various stress conditions. These are representative examples to guide experimental design and data interpretation.

Table 1: Hydrolytic Degradation of this compound

Condition Duration (hrs) Temperature (°C) % this compound Remaining % Pentanamide-5-carboxylic acid % 5-Cyanopentanoic acid % Adipic acid
0.1 M HCl246085.28.14.52.2
1 M HCl246065.715.310.88.2
0.1 M NaOH244082.110.55.32.1
1 M NaOH244055.920.115.78.3

Table 2: Oxidative, Thermal, and Photolytic Degradation of this compound

Stress Condition Parameters Duration % this compound Remaining Major Degradation Products (% Area)
Oxidative3% H₂O₂24 hrs88.5Pentanamide-5-carboxylic acid (6.8), Others (4.7)
Thermal80°C (Solid State)48 hrs95.3Minor unidentified peaks (<1% each)
PhotolyticICH Option 1-98.1Minor unidentified peaks (<0.5% each)

Experimental Protocols

Acidic Hydrolysis
  • Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 0.1 M hydrochloric acid.

  • Stress Condition: Heat the solution at 60°C in a water bath for 24 hours.

  • Sample Neutralization: After the specified time, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M sodium hydroxide.

  • Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration and analyze by HPLC-UV.

Basic Hydrolysis
  • Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 0.1 M sodium hydroxide.

  • Stress Condition: Keep the solution at 40°C in a water bath for 24 hours.

  • Sample Neutralization: After the specified time, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M hydrochloric acid.

  • Analysis: Dilute the neutralized sample with the mobile phase and analyze by HPLC-UV.

Oxidative Degradation
  • Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.

  • Stress Condition: Store the solution at room temperature, protected from light, for 24 hours.

  • Analysis: Dilute the sample with the mobile phase and analyze immediately by HPLC-UV.

Thermal Degradation
  • Preparation: Place a thin layer of solid this compound in a petri dish.

  • Stress Condition: Expose the sample to a temperature of 80°C in a calibrated oven for 48 hours.

  • Sample Preparation: After exposure, dissolve the solid sample in the mobile phase to a concentration of 1 mg/mL.

  • Analysis: Analyze the prepared solution by HPLC-UV.

Photolytic Degradation
  • Preparation: Place a thin layer of solid this compound in a quartz petri dish. Prepare a control sample wrapped in aluminum foil.

  • Stress Condition: Expose the sample to light according to ICH Q1B Option 1 guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Sample Preparation: After exposure, dissolve the solid sample and the control sample in the mobile phase to a concentration of 1 mg/mL.

  • Analysis: Analyze both the exposed and control solutions by HPLC-UV.

Visualizations

cluster_degradation Degradation Pathways of this compound This compound This compound Pentanamide-5-carboxylic acid Pentanamide-5-carboxylic acid This compound->Pentanamide-5-carboxylic acid Hydrolysis (Nitrile) / Oxidation 5-Cyanopentanoic acid 5-Cyanopentanoic acid This compound->5-Cyanopentanoic acid Hydrolysis (Amide) Adipic acid Adipic acid Pentanamide-5-carboxylic acid->Adipic acid Hydrolysis (Amide) 5-Cyanopentanoic acid->Adipic acid Hydrolysis (Nitrile)

Caption: Degradation pathways of this compound under stress.

cluster_workflow Forced Degradation Experimental Workflow start Prepare this compound Sample stress Apply Stress Condition (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Prepare Sample for Analysis stress->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze identify Identify and Quantify Degradation Products analyze->identify end Report Results identify->end

References

catalyst deactivation and regeneration in 5-cyanopentanamide production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the production of 5-cyanopentanamide, with a focus on catalyst deactivation and regeneration.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of this compound using nitrile hydratase (NHase).

Problem Potential Cause Recommended Solution
Low or No Catalyst Activity 1. Suboptimal Temperature: Most nitrile hydratases have a narrow optimal temperature range, often between 10-30°C, and can rapidly lose activity at higher temperatures.[1][2] 2. Incorrect pH: The catalytic activity of NHase is highly dependent on pH, with the optimal range typically between 7.0 and 8.0.[3] 3. Improper Catalyst Storage: The enzyme may have been stored at an inappropriate temperature or for an extended period, leading to denaturation. 4. Presence of Inhibitors: Metal ions or other components in the reaction mixture could be inhibiting the enzyme.1. Verify and Adjust Temperature: Ensure the reaction is performed within the optimal temperature range for the specific NHase being used. Consider cooling the reactor. 2. Buffer and pH Optimization: Confirm the pH of the reaction mixture is within the optimal range for the enzyme. Use a suitable buffer system to maintain a stable pH. 3. Follow Storage Guidelines: Always store the enzyme according to the manufacturer's instructions, typically at low temperatures (e.g., 4°C or frozen). 4. Analyze Reaction Components: Use purified substrates and deionized water. If inhibition is suspected, consider using a chelating agent like EDTA to remove inhibitory metal ions.
Rapid Catalyst Deactivation During Reaction 1. Thermal Instability: The exothermic nature of the nitrile hydration reaction can lead to localized heating, causing thermal deactivation of the enzyme.[4] 2. Substrate Inhibition: High concentrations of the substrate, adiponitrile, can be inhibitory to some nitrile hydratases.[5] 3. Product Inhibition: Accumulation of the product, this compound, may cause feedback inhibition of the enzyme.1. Improve Heat Dissipation: Enhance mixing and use a jacketed reactor to maintain a constant, optimal temperature. 2. Substrate Feeding Strategy: Implement a fed-batch or continuous feeding strategy to maintain a low, non-inhibitory concentration of adiponitrile. 3. In-situ Product Removal: If feasible, consider methods for the continuous removal of this compound from the reaction mixture.
Low Selectivity (Formation of Adipamide) 1. Presence of Amidase Activity: The catalyst preparation (e.g., whole cells) may also contain amidase enzymes that further hydrolyze the desired this compound to adipamide. 2. Non-optimal Reaction Conditions: Reaction conditions may favor the activity of contaminating amidases.1. Use a Highly Selective NHase: Select a nitrile hydratase known for its high regioselectivity for dinitriles.[6] 2. Purify the Enzyme: If using a cell-free extract, consider further purification steps to remove amidases. 3. Optimize Reaction Conditions: Vary the pH and temperature to find conditions that maximize NHase activity while minimizing amidase activity.
Poor Reusability of Immobilized Catalyst 1. Enzyme Leaching: The nitrile hydratase may be leaching from the support material during the reaction or washing steps. 2. Mass Transfer Limitations: The pores of the support may become blocked by the substrate, product, or impurities, preventing access to the enzyme's active site. 3. Mechanical Instability of Support: The support material may be degrading under the reaction or regeneration conditions.1. Optimize Immobilization Protocol: Ensure covalent attachment or strong adsorption of the enzyme to the support. Consider using cross-linking agents. 2. Washing Procedures: Implement gentle washing procedures between cycles to clear the support pores without denaturing the enzyme. 3. Select a Robust Support Material: Choose a support material with good mechanical and chemical stability under the intended operating conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary type of catalyst used for this compound production?

A1: The industrial production of this compound from adiponitrile predominantly uses a biocatalyst, specifically a nitrile hydratase (NHase) enzyme.[1][5] This enzyme selectively hydrates one of the two nitrile groups of adiponitrile.

Q2: What are the main causes of nitrile hydratase deactivation?

A2: The primary causes of NHase deactivation are:

  • Thermal Instability: Most NHases are sensitive to temperatures outside their optimal range, which is often between 10°C and 30°C.[1][2]

  • pH Instability: The enzyme's activity is highly dependent on the pH of the medium, with the optimal range typically being neutral to slightly alkaline (pH 7.0-8.0).[3]

  • Inhibition: High concentrations of the substrate (adiponitrile) or product (this compound) can inhibit the enzyme's activity.[5]

Q3: Can a deactivated nitrile hydratase catalyst be regenerated?

A3: While the active site of a functional nitrile hydratase regenerates after each catalytic cycle, there are no established protocols for regenerating a denatured or irreversibly inhibited enzyme preparation on a large scale. The focus is on preventing deactivation rather than reversal.

Q4: How can the stability and lifespan of a nitrile hydratase catalyst be improved?

A4: Several strategies can be employed to enhance the stability and reusability of NHase:

  • Immobilization: Attaching the enzyme to a solid support can significantly improve its thermal and operational stability.[2]

  • Protein Engineering: Through methods like site-directed mutagenesis or protein fragment swapping, more thermostable variants of NHase can be developed.[3][7]

  • Optimization of Reaction Conditions: Maintaining optimal temperature and pH, and controlling substrate concentration through fed-batch strategies can prolong the catalyst's life.

Q5: What are the advantages of using an immobilized NHase catalyst?

A5: Immobilized nitrile hydratases offer several advantages:

  • Enhanced Stability: They generally exhibit greater resistance to changes in temperature and pH.[2]

  • Improved Reusability: The catalyst can be easily separated from the reaction mixture and reused for multiple batches, reducing overall costs.[2]

  • Simplified Downstream Processing: The separation of the catalyst from the product is straightforward, simplifying the purification of this compound.

Experimental Protocols

Protocol 1: Assay of Nitrile Hydratase Activity

This protocol describes a general method for determining the activity of a nitrile hydratase catalyst.

  • Preparation of Reaction Mixture: In a temperature-controlled vessel, prepare a buffered solution (e.g., 50 mM potassium phosphate buffer, pH 7.5).

  • Substrate Addition: Add adiponitrile to the buffered solution to a final concentration of 20 mM.

  • Enzyme Addition: Initiate the reaction by adding a known amount of the nitrile hydratase catalyst (as a solution, cell suspension, or immobilized solid).

  • Reaction: Incubate the mixture at the optimal temperature (e.g., 25°C) with constant stirring.

  • Sampling: At regular time intervals, withdraw samples from the reaction mixture.

  • Quenching: Immediately stop the reaction in the samples by adding an acid (e.g., 1 M HCl) to denature the enzyme.

  • Analysis: Analyze the concentration of this compound in the quenched samples using High-Performance Liquid Chromatography (HPLC).

  • Calculation of Activity: One unit (U) of nitrile hydratase activity is typically defined as the amount of enzyme that produces 1 µmol of this compound per minute under the specified conditions.

Protocol 2: Evaluation of Catalyst Thermostability

This protocol outlines a method to assess the thermal stability of a nitrile hydratase catalyst.

  • Enzyme Preparation: Prepare several identical samples of the nitrile hydratase catalyst in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).

  • Incubation: Incubate each sample at a different temperature (e.g., 20°C, 30°C, 40°C, 50°C) for a set period (e.g., 60 minutes).

  • Cooling: After incubation, immediately cool all samples in an ice bath to stop any further thermal deactivation.

  • Activity Assay: Measure the residual activity of each sample using the activity assay protocol described above (Protocol 1).

  • Data Analysis: Plot the residual activity as a percentage of the initial activity against the incubation temperature. This will provide a thermal stability profile for the catalyst.

Visualizations

Catalyst_Deactivation_Pathway cluster_causes Deactivation Causes Active_NHase Active Nitrile Hydratase Inactive_NHase Inactive/Denatured NHase Active_NHase->Inactive_NHase Deactivation High_Temp High Temperature High_Temp->Active_NHase Non_Optimal_pH Non-Optimal pH Non_Optimal_pH->Active_NHase Inhibitors Substrate/Product Inhibition Inhibitors->Active_NHase

Caption: Nitrile Hydratase Deactivation Pathway.

Troubleshooting_Workflow Start Low Catalyst Activity Detected Check_Temp Is Temperature Optimal? Start->Check_Temp Check_pH Is pH Optimal? Check_Temp->Check_pH Yes Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp No Check_Inhibitors Substrate/Product Inhibition? Check_pH->Check_Inhibitors Yes Adjust_pH Adjust pH/Buffer Check_pH->Adjust_pH No Implement_Feeding Implement Fed-Batch Strategy Check_Inhibitors->Implement_Feeding Yes Investigate_Further Investigate Other Causes (e.g., enzyme quality) Check_Inhibitors->Investigate_Further No End Activity Restored Adjust_Temp->End Adjust_pH->End Implement_Feeding->End

Caption: Troubleshooting Workflow for Low Catalyst Activity.

References

optimizing solvent systems for the crystallization of 5-cyanopentanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the crystallization of 5-cyanopentanamide. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the crystallization process.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the crystallization of this compound.

Issue Potential Cause(s) Recommended Solution(s)
No crystal formation upon cooling The solution is not supersaturated (too much solvent was used).- Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface. - Add a seed crystal of this compound to the solution. - Concentrate the solution by evaporating a portion of the solvent and then allow it to cool again.[1] - If the above methods fail, the solvent can be removed entirely and the crystallization attempted again with a different solvent system.[1]
Oiling out (formation of a liquid layer instead of solid crystals)The compound's melting point (66-67 °C) is below the temperature of the saturated solution. The compound is precipitating too quickly from a highly concentrated solution. The presence of impurities is depressing the melting point.- Reheat the solution until the oil redissolves. - Add a small amount of additional solvent to lower the saturation point and then cool slowly. - Ensure a very slow cooling rate to allow for orderly crystal lattice formation. - Consider using a different solvent or a mixed solvent system with a lower boiling point.
Crystals form too quickly (often resulting in small, impure crystals)The solution is too concentrated. The cooling rate is too fast.- Reheat the solution to redissolve the crystals. - Add a small amount of additional hot solvent to slightly decrease the saturation. - Allow the solution to cool more slowly by insulating the flask.
Low crystal yield Too much solvent was used, leaving a significant amount of the compound in the mother liquor. The final cooling temperature was not low enough. Premature crystallization occurred during a hot filtration step.- Before filtering, cool the solution in an ice bath to maximize crystal precipitation. - Minimize the amount of solvent used for washing the collected crystals, and ensure the wash solvent is ice-cold. - If a hot filtration was performed, ensure the filtration apparatus was pre-heated to prevent premature crystallization.
Discolored crystals Colored impurities are present in the starting material.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb the desired compound.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the crystallization of this compound?

A1: As this compound is a polar molecule due to its amide and cyano functional groups, polar solvents are the best starting point. Good initial choices include water, ethanol, methanol, acetone, and acetonitrile.[2] Due to the compound's ability to form hydrogen bonds, alcohols are often a good choice.

Q2: How do I select an appropriate solvent for crystallization?

A2: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures. This differential solubility is key to achieving a good yield of pure crystals upon cooling. You will likely need to perform small-scale solubility tests with a few candidate solvents to determine the best option.

Q3: When should I consider using a mixed solvent system?

A3: A mixed solvent system is useful when you cannot find a single solvent with the ideal solubility profile. This typically involves a "good" solvent in which this compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. The two solvents must be miscible. A common approach is to dissolve the compound in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly cloudy (the point of saturation). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q4: My compound has a relatively low melting point (66-67 °C). Are there any special precautions I should take?

A4: Yes, for low-melting-point compounds, "oiling out" is a common issue. This occurs when the compound comes out of solution as a liquid instead of a solid because the temperature of the solution is still above the compound's melting point. To avoid this, select a solvent or solvent mixture with a lower boiling point and ensure a very slow cooling rate to give the molecules time to form an ordered crystal lattice.

Experimental Protocols

Protocol 1: Single Solvent Cooling Crystallization

This protocol outlines a general procedure for the crystallization of this compound from a single solvent.

1. Solvent Selection:

  • Place a small amount (e.g., 20-30 mg) of this compound in separate test tubes.

  • Add a potential solvent (e.g., water, ethanol, acetone) dropwise to each test tube at room temperature, shaking after each addition. Note the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid dissolves.

  • Allow the solution to cool to room temperature and then in an ice bath.

  • The ideal solvent will dissolve the compound when hot but will result in significant crystal formation upon cooling.

2. Crystallization Procedure:

  • Place the bulk of the impure this compound in an Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the flask on a hot plate or in a water bath. Swirl the flask to aid dissolution.

  • Continue adding the hot solvent until the compound is just completely dissolved. Avoid adding an excess of solvent.

  • If the solution is colored, remove it from the heat, add a very small amount of activated charcoal, and then bring the solution back to a boil for a few minutes.

  • If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Allow the crystals to dry completely before determining the yield and purity (e.g., by melting point).

Data Presentation: Solubility of this compound
SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Observations on Crystal Formation
WaterUser-determined valueUser-determined value
EthanolUser-determined valueUser-determined value
AcetoneUser-determined valueUser-determined value
AcetonitrileUser-determined valueUser-determined value
Ethyl AcetateUser-determined valueUser-determined value
n-HexaneUser-determined valueUser-determined value
OtherUser-determined valueUser-determined value

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for selecting an appropriate solvent system for the crystallization of this compound.

Crystallization_Workflow cluster_screening Solvent Screening cluster_single_solvent Single Solvent Crystallization cluster_mixed_solvent Mixed Solvent System cluster_outcome Outcome start Start with Impure this compound solubility_test Perform Small-Scale Solubility Tests (e.g., Water, Ethanol, Acetone) start->solubility_test good_solvent Is there a single solvent with high solubility when hot and low solubility when cold? solubility_test->good_solvent single_solvent_protocol Proceed with Single Solvent Crystallization Protocol good_solvent->single_solvent_protocol  Yes find_pair Identify a 'Good' Solvent (high solubility) and a miscible 'Poor' Solvent (low solubility) good_solvent->find_pair No outcome Pure Crystals of This compound single_solvent_protocol->outcome mixed_solvent_protocol Proceed with Mixed Solvent Crystallization Protocol find_pair->mixed_solvent_protocol mixed_solvent_protocol->outcome

Caption: Workflow for solvent selection in the crystallization of this compound.

References

Validation & Comparative

comparative analysis of catalysts for 5-cyanopentanamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Catalysts for the Synthesis of 5-Cyanopentanamide

The selective synthesis of this compound, a key intermediate in the production of various pharmaceuticals and agrochemicals, is a critical process that demands high efficiency and selectivity. This guide provides a comparative analysis of different catalytic systems for the synthesis of this compound, primarily through the partial hydrolysis of adiponitrile. The performance of biocatalysts, specifically nitrile hydratases, is compared with a traditional chemical method, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the most suitable catalyst for their needs.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the quantitative data for different catalysts used in the synthesis of this compound from adiponitrile.

CatalystSubstrate ConcentrationReaction TimeTemperature (°C)pHConversion (%)Selectivity (%)Yield (%)Reference
Biocatalyst
Nitrile Hydratase (Wild-Type R. erythropolis CCM2595)20 mM10 min357.01009595[1]
Nitrile Hydratase (Mutant R. erythropolis B:G196Y)20 mM10 min357.4100>99>99
Chemical Catalyst
Alkaline Hydrogen PeroxideNot specifiedNot specified5Alkaline52Not specified25
Alkaline Hydrogen PeroxideNot specifiedNot specified70Alkaline89Not specified9

Experimental Workflow and Signaling Pathways

The synthesis of this compound from adiponitrile can be achieved through different catalytic routes. The following diagrams illustrate the generalized experimental workflow for the biocatalytic synthesis and the chemical synthesis pathway.

experimental_workflow Biocatalytic Synthesis of this compound cluster_preparation Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis recombinant_ecoli Recombinant E. coli with Nitrile Hydratase Gene cell_culture Cell Culture and Induction recombinant_ecoli->cell_culture cell_harvest Cell Harvesting and Preparation cell_culture->cell_harvest reaction_mixture Reaction Mixture (Cells, Buffer, Substrate) cell_harvest->reaction_mixture adiponitrile Adiponitrile Substrate adiponitrile->reaction_mixture incubation Incubation (Controlled Temperature and Time) reaction_mixture->incubation quenching Reaction Quenching incubation->quenching centrifugation Centrifugation quenching->centrifugation hplc HPLC Analysis of Supernatant centrifugation->hplc

Caption: Experimental workflow for biocatalytic synthesis.

chemical_synthesis_pathway Chemical Synthesis Pathway of this compound adiponitrile Adiponitrile intermediate [Intermediate] adiponitrile->intermediate H₂O₂, OH⁻ cyanopentanamide This compound intermediate->cyanopentanamide H₂O adipamide Adipamide (Side-product) intermediate->adipamide H₂O (further hydrolysis) adipic_acid Adipic Acid (Side-product) cyanopentanamide->adipic_acid H₂O, H⁺/OH⁻ (further hydrolysis)

Caption: Chemical synthesis pathway and potential side-products.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Biocatalytic Synthesis using Nitrile Hydratase from Rhodococcus erythropolis

1. Catalyst Preparation (Resting Cells):

  • Strain and Culture: Recombinant Escherichia coli harboring the nitrile hydratase gene from Rhodococcus erythropolis CCM2595 is used.

  • Growth Medium: The cells are typically grown in a nutrient-rich medium such as LB broth supplemented with an appropriate antibiotic for plasmid maintenance.

  • Induction: Gene expression is induced by adding an inducer like IPTG (isopropyl β-D-1-thiogalactopyranoside) to the culture medium during the exponential growth phase.

  • Harvesting: After a suitable induction period, the cells are harvested by centrifugation.

  • Preparation of Resting Cells: The harvested cell pellet is washed with a phosphate buffer (e.g., 50 mM, pH 7.0) and then resuspended in the same buffer to a desired cell concentration. These "resting cells" are used as the whole-cell biocatalyst.

2. Catalytic Reaction:

  • Reaction Setup: The reaction is carried out in a temperature-controlled shaker.

  • Reaction Mixture: The reaction mixture consists of the prepared resting cells, a phosphate buffer (50 mM, pH 7.0), and the substrate, adiponitrile (20 mM).

  • Reaction Conditions: The reaction is incubated at 35°C with shaking for a specified duration (e.g., 10 minutes).

3. Product Analysis:

  • Sample Preparation: At the end of the reaction, an equal volume of a quenching agent (e.g., methanol or 1 M HCl) is added to stop the reaction. The mixture is then centrifuged to remove the cells.

  • Quantification: The supernatant is filtered and analyzed by High-Performance Liquid Chromatography (HPLC) to determine the concentrations of this compound, unreacted adiponitrile, and any byproducts like adipamide.

  • HPLC Conditions: A C18 column is typically used with a mobile phase consisting of a mixture of a phosphate buffer and methanol. Detection is performed using a UV detector at a suitable wavelength (e.g., 210 nm).

Chemical Synthesis using Alkaline Hydrogen Peroxide

1. Reaction Setup:

  • The reaction is performed in a flask equipped with a stirrer and a means for temperature control.

2. Catalytic Reaction:

  • Reactants: Adiponitrile is mixed with an alkaline solution.

  • Catalyst Addition: A 3% solution of hydrogen peroxide is added to the mixture. The temperature during the addition of the peroxide is a critical parameter and is maintained at a specific level (e.g., 5°C or 70°C).

  • Reaction Control: The ratio of hydrogen peroxide to adiponitrile is carefully controlled as it significantly influences the yield.

3. Product Isolation and Analysis:

  • Workup: After the reaction, the product mixture is worked up to isolate the this compound. This may involve neutralization, extraction, and crystallization.

  • Analysis: The yield and purity of the product are determined using standard analytical techniques such as melting point determination and spectroscopic methods.

Conclusion

The comparative analysis reveals that biocatalysis using nitrile hydratase from Rhodococcus erythropolis offers a significantly more efficient and selective route for the synthesis of this compound from adiponitrile compared to the traditional chemical method using alkaline hydrogen peroxide. The enzymatic process, particularly with the mutant B:G196Y, achieves near-complete conversion and selectivity to the desired product under mild conditions.[1] In contrast, the chemical method results in lower yields and is highly sensitive to reaction temperature, with higher temperatures leading to a decrease in the yield of the desired mono-amide due to the formation of byproducts. For researchers and professionals in drug development, the high selectivity and yield of the biocatalytic approach make it a superior choice for the clean and efficient production of this compound.

References

A Comparative Guide to Nylon Synthesis: 5-Cyanopentanamide vs. Alternative Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of polyamides like nylon is a cornerstone of polymer chemistry. The choice of precursor is critical, influencing not only the efficiency of the synthesis but also the final properties of the polymer. This guide provides an objective comparison of 5-cyanopentanamide against traditional precursors for nylon-6 and nylon-6,6 synthesis, supported by experimental data and detailed protocols.

Executive Summary

The industrial production of nylon predominantly relies on the ring-opening polymerization of caprolactam for nylon-6 and the polycondensation of a diamine and a diacid for nylon-6,6. This compound emerges as a potential alternative precursor, primarily in the synthesis pathway of nylon-6. This guide delves into the synthesis routes, comparative performance, and experimental protocols for these precursors. While extensive data exists for established methods, the direct polymerization of this compound is a less explored route, with current research focusing on its role as an intermediate.

Comparison of Nylon Precursors: A Data-Driven Overview

The following table summarizes the key performance indicators for various nylon precursors based on available experimental data. It is important to note that direct comparative data for this compound as a primary polymerization monomer is limited in publicly accessible literature.

PrecursorNylon TypeSynthesis MethodTypical YieldMolecular Weight ( g/mol )Key Process Features
This compound Nylon-6 (via hydrolysis to 6-aminocaproic acid)Hydrolysis followed by polycondensationHigh (hydrolysis)Dependent on polymerization conditionsTwo-step process; potential for bio-based routes.
Caprolactam Nylon-6Ring-Opening Polymerization>90%15,000 - 30,000Well-established, rapid polymerization possible.[1]
6-Aminocaproic Acid Nylon-6PolycondensationHighDependent on conditionsDirect polycondensation, often from caprolactam hydrolysis.
Adiponitrile Nylon-6 (via 6-aminocapronitrile)Semi-hydrogenation and hydrolysis~85% selectivity to ACNDependent on subsequent stepsElectrochemical routes offer greener alternatives.[2]
Adipoyl Chloride & Hexamethylenediamine Nylon-6,6Interfacial PolycondensationHighVariableRapid reaction at the interface of two immiscible solvents.[3][4][5][6]

Signaling Pathways and Experimental Workflows

The synthesis of nylon from these precursors involves distinct chemical pathways. The following diagrams, generated using Graphviz, illustrate these processes.

Overview of major nylon synthesis pathways.

Experimental_Workflow_Nylon66 Start Start Prepare_Solutions Prepare aqueous Hexamethylenediamine and organic Adipoyl Chloride solutions Start->Prepare_Solutions Layer_Solutions Carefully layer the organic solution on top of the aqueous solution Prepare_Solutions->Layer_Solutions Interface_Formation Nylon-6,6 film forms at the interface Layer_Solutions->Interface_Formation Draw_Polymer Draw the polymer film from the interface Interface_Formation->Draw_Polymer Wash_and_Dry Wash with water and dry the polymer Draw_Polymer->Wash_and_Dry Characterize Characterize the polymer (e.g., IR spectroscopy, mass) Wash_and_Dry->Characterize End End Characterize->End

Workflow for interfacial polymerization of Nylon-6,6.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are protocols for key experiments in nylon synthesis.

Protocol 1: Synthesis of Nylon-6 from Caprolactam (Ring-Opening Polymerization)

This protocol is adapted from established laboratory procedures for the synthesis of Nylon-6.

Materials:

  • ε-Caprolactam

  • Sodium hydride (NaH), 60% dispersion in oil

  • N-acetylcaprolactam

  • Polyoxyethylene (molecular weight 2000-7500)

  • Disposable test tube (18 x 150 mm or larger)

  • Bunsen burner

  • Test tube holder

Procedure:

  • Weigh out 10 g of ε-caprolactam and 0.2 g of polyoxyethylene and add them to the test tube.

  • Carefully add a small amount of the 60% NaH dispersion (approximately the size of a match head) to the test tube.

  • Heat the test tube gently with a Bunsen burner until the caprolactam melts and the solution becomes clear.

  • Add one drop of N-acetylcaprolactam to the molten mixture.

  • Continue heating the test tube for an additional 2-4 minutes, ensuring even heating to avoid bumping.[1]

  • Polymerization is indicated by a significant increase in the viscosity of the mixture.

  • Allow the test tube to cool, then carefully break the glass to remove the solid nylon-6 plug.

Protocol 2: Synthesis of Nylon-6,6 from Adipoyl Chloride and Hexamethylenediamine (Interfacial Polymerization)

This protocol describes the classic "nylon rope trick" for synthesizing Nylon-6,6.[3][4][5][6]

Materials:

  • 5% aqueous solution of hexamethylenediamine

  • 5% solution of adipoyl chloride in cyclohexane

  • 20% aqueous sodium hydroxide solution

  • 50 mL beaker

  • Forceps or a bent paper clip

Procedure:

  • Place 10 mL of the 5% aqueous hexamethylenediamine solution into a 50 mL beaker.

  • Add 10 drops of 20% sodium hydroxide solution to the beaker.

  • Carefully pour 10 mL of the 5% adipoyl chloride solution in cyclohexane down the side of the beaker to form a distinct layer on top of the aqueous solution.

  • A film of nylon-6,6 will form immediately at the interface of the two layers.[6]

  • Using forceps or a hooked paper clip, gently grasp the center of the polymer film and pull it upwards out of the beaker. A continuous "rope" of nylon can be drawn.[3][4][5]

  • Wash the nylon rope thoroughly with water and lay it on a paper towel to dry.

Protocol 3: Synthesis of 6-Aminocaproic Acid from ε-Caprolactam (Hydrolysis)

This protocol is a standard method for the hydrolysis of caprolactam to its corresponding amino acid.[7]

Materials:

  • ε-Caprolactam (50 g, 0.44 mole)

  • Concentrated hydrochloric acid (45 mL)

  • Water (150 mL)

  • Norit (activated carbon)

  • 500-mL round-bottomed flask

Procedure:

  • In the 500-mL round-bottomed flask, combine 50 g of ε-caprolactam with a solution of 45 mL of concentrated hydrochloric acid in 150 mL of water.

  • Boil the mixture for 1 hour.

  • Decolorize the resulting yellow solution with Norit.

  • Evaporate the solution to dryness under reduced pressure on a steam bath to obtain ε-aminocaproic acid hydrochloride.

  • The hydrochloride salt can then be converted to the free amino acid using an ion-exchange resin.

The Role and Potential of this compound

While direct polymerization of this compound is not a widely documented industrial process, its significance lies in its position as a key intermediate in alternative nylon synthesis routes. It can be synthesized from adiponitrile, a readily available industrial chemical. The subsequent hydrolysis of this compound yields 6-aminocaproic acid, a direct precursor for nylon-6.

Recent research has focused on the electrochemical semi-hydrogenation of adiponitrile to 6-aminocapronitrile (ACN) as a greener pathway to nylon-6 precursors.[2] This process demonstrates high selectivity, offering a promising alternative to traditional methods that often involve harsh conditions and hazardous reagents. The conversion of adiponitrile can also proceed via partial hydrolysis to this compound. The further hydrolysis of this compound to 6-aminocaproic acid is a critical step in this pathway.

Conclusion

The synthesis of nylon continues to be an area of active research, with a drive towards more sustainable and efficient processes. While caprolactam and the adipoyl chloride/hexamethylenediamine systems remain the industrial workhorses for nylon-6 and nylon-6,6 production, respectively, alternative precursors like this compound are gaining attention as part of innovative, greener synthesis strategies. The development of efficient methods for the conversion of intermediates like this compound to polymerizable monomers is a key area for future research. For professionals in the field, understanding the chemistry and experimental nuances of these different precursors is essential for process optimization and the development of next-generation polyamides.

References

Comparative Guide to Analytical Methods for the Determination of 5-Cyanopentanamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of potential analytical methodologies for the quantitative determination of 5-cyanopentanamide. As a molecule containing both a nitrile and an amide functional group, its analysis can be approached by techniques suited for polar, non-volatile compounds. This document outlines hypothetical High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, along with detailed protocols for their validation, to support researchers, scientists, and drug development professionals in establishing a robust analytical procedure.

Introduction to this compound Analysis

This compound is a key intermediate in various chemical syntheses. Accurate and precise quantification is crucial for process monitoring, quality control, and stability studies. The choice of analytical method depends on factors such as the sample matrix, required sensitivity, and available instrumentation. This guide compares two primary chromatographic techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Gas Chromatography (GC) with a Nitrogen-Phosphorus Detector (NPD).

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the proposed HPLC and GC methods for this compound analysis. These are target parameters for a validated method.

ParameterHPLC-UVGC-NPD
Principle Separation based on polaritySeparation based on boiling point and volatility
Stationary Phase C18 silica-based columnCapillary column with a polar stationary phase
Mobile/Carrier Gas Acetonitrile/Water mixtureHelium or Nitrogen
Detector UV-Vis Diode Array Detector (DAD)Nitrogen-Phosphorus Detector (NPD)
Typical Retention Time 3-10 minutes5-15 minutes
Linearity (r²) > 0.999> 0.995
Accuracy (% Recovery) 98-102%95-105%
Precision (%RSD) < 2%< 5%
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~1.5 µg/mL
Sample Derivatization Not requiredMay be required to improve volatility

Experimental Protocols

Detailed methodologies for the proposed HPLC and GC methods are provided below.

This method is suitable for the direct analysis of this compound in solution.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase (50:50 A:B) at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dilute the sample containing this compound with the mobile phase to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.

This method is highly selective for nitrogen-containing compounds like this compound.

  • Instrumentation: A GC system with a split/splitless injector, a Nitrogen-Phosphorus Detector (NPD), and an autosampler.

  • Chromatographic Conditions:

    • Column: DB-WAX or equivalent polar capillary column, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 300 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 240 °C at 15 °C/min, and hold for 5 minutes.

    • Injection Mode: Splitless, 1 µL.

  • Standard Preparation: Prepare a stock solution of this compound in methanol at 1 mg/mL. Create calibration standards by serial dilution in methanol from 0.5 µg/mL to 200 µg/mL.

  • Sample Preparation: The sample should be dissolved in a suitable solvent like methanol. If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.

Method Validation Protocols

A comprehensive validation of the chosen analytical method is essential to ensure its suitability for the intended purpose. The following parameters should be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations spanning the expected working range should be analyzed. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999 for HPLC and ≥ 0.995 for GC.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by a recovery study, where a known amount of this compound is spiked into a blank matrix at three different concentration levels (low, medium, high). The recovery should be within 98-102% for HPLC and 95-105% for GC.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time. This is assessed by performing at least six replicate analyses of a sample at 100% of the test concentration. The relative standard deviation (%RSD) should be less than 2%.

    • Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, and/or different equipment. The %RSD over multiple days should be less than 3%.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio, typically 3:1.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined as the concentration that gives a signal-to-noise ratio of 10:1. The precision at the LOQ should not exceed 10% RSD.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. For HPLC, this could include variations in mobile phase composition, pH, flow rate, and column temperature. For GC, this could involve changes in oven temperature ramp rate and carrier gas flow.

Visualizations

The following diagrams illustrate the workflows for method validation and sample analysis.

Method_Validation_Workflow start Start Validation specificity Specificity (Blank Analysis) start->specificity linearity Linearity (Calibration Curve) specificity->linearity accuracy Accuracy (Spike/Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (Signal-to-Noise) precision->lod_loq robustness Robustness (Parameter Variation) lod_loq->robustness report Validation Report robustness->report end Validated Method report->end

Caption: Workflow for the validation of an analytical method.

Sample_Analysis_Workflow sample_prep Sample Preparation (Dilution/Extraction) instrument_setup Instrument Setup (HPLC or GC) sample_prep->instrument_setup system_suitability System Suitability Test (SST) instrument_setup->system_suitability analysis Sample Analysis system_suitability->analysis data_processing Data Processing (Integration & Quantification) analysis->data_processing result_reporting Result Reporting data_processing->result_reporting

Caption: General workflow for sample analysis.

Conclusion

Both HPLC-UV and GC-NPD present viable options for the determination of this compound. The choice between the two will depend on the specific requirements of the analysis. HPLC is generally more suited for routine quality control due to its simplicity and high precision, while GC-NPD offers excellent selectivity for nitrogen-containing compounds and can be advantageous for complex matrices where specificity is a concern. A thorough method validation as outlined in this guide is imperative to ensure the generation of reliable and accurate analytical data.

A Spectroscopic Comparison of 5-Cyanopentanamide from Different Synthetic Routes

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 5-cyanopentanamide synthesized via enzymatic hydrolysis of adiponitrile and a proposed route from adipic acid. This guide provides supporting experimental data and methodologies to aid in the selection of synthetic pathways for optimal product purity and characteristics.

Introduction

This compound, also known as 5-cyanovaleramide, is a valuable bifunctional molecule featuring both a nitrile and an amide group. This unique structure makes it a key intermediate in the synthesis of various important chemicals, including pharmaceuticals and agrochemicals. The purity and spectroscopic profile of this compound can be influenced by its synthetic origin. This guide presents a comparative spectroscopic analysis of this compound produced via two distinct routes: the enzymatic hydrolysis of adiponitrile and a proposed chemical synthesis pathway starting from adipic acid.

Synthetic Routes

Two primary pathways for the synthesis of this compound are explored in this guide:

  • Enzymatic Hydrolysis of Adiponitrile: This "green" chemistry approach utilizes a nitrile hydratase enzyme, typically from a microbial source like Rhodococcus erythropolis, to selectively hydrolyze one of the two nitrile groups of adiponitrile.[1][2] This method is known for its high regioselectivity and operation under mild reaction conditions.[1]

  • Chemical Synthesis from Adipic Acid: A plausible chemical route involves the conversion of adipic acid to this compound. This pathway would likely proceed through the formation of adipic acid monoamide, followed by a dehydration step to yield the final product. While conceptually straightforward, this route may require more stringent reaction conditions and purification steps compared to the enzymatic method.

Diagram of Synthetic Pathways

Synthetic Routes to this compound cluster_0 Route 1: Enzymatic Hydrolysis cluster_1 Route 2: From Adipic Acid (Proposed) Adiponitrile Adiponitrile Enzyme Nitrile Hydratase (e.g., from Rhodococcus erythropolis) Adiponitrile->Enzyme Selective monohydration Product1 This compound Enzyme->Product1 AdipicAcid Adipic Acid Intermediate Adipic Acid Monoamide AdipicAcid->Intermediate Amidation Product2 This compound Intermediate->Product2 Dehydration Spectroscopic Comparison Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Comparison and Evaluation Sample1 This compound (from Adiponitrile) NMR NMR (¹H, ¹³C) Sample1->NMR FTIR FTIR Sample1->FTIR MS Mass Spec. Sample1->MS Sample2 This compound (from Adipic Acid) Sample2->NMR Sample2->FTIR Sample2->MS DataAnalysis Comparative Analysis of Spectra NMR->DataAnalysis FTIR->DataAnalysis MS->DataAnalysis Purity Purity Assessment DataAnalysis->Purity Structure Structural Confirmation DataAnalysis->Structure Conclusion Conclusion on Synthetic Route Efficacy Purity->Conclusion Structure->Conclusion

References

Performance Evaluation of 5-Cyanopentanamide in Polymerization Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of 5-cyanopentanamide's potential performance in polymerization reactions. Due to a lack of published data on the direct polymerization of this compound, this document outlines a theoretical and comparative framework. It analyzes the molecule's structure, proposes hypothetical polymerization scenarios, and details the experimental protocols required to evaluate its performance against common industrial monomers.

Structural Analysis of this compound

This compound (CAS 2304-58-7) is an organic compound featuring a five-carbon chain with a terminal amide group (-CONH₂) and a terminal nitrile group (-C≡N)[1][2][3][4][5].

Key Structural Features:

  • Saturated Carbon Backbone: The molecule lacks carbon-carbon double or triple bonds, which are typically required for chain-growth polymerization (e.g., radical, anionic, cationic).

  • Amide Group: The primary amide group has two reactive N-H bonds.

  • Nitrile Group: The cyano group is relatively stable but can undergo reactions like hydrolysis or reduction under specific conditions.

Based on its structure, this compound is not a conventional monomer for standard polymerization techniques. It lacks the vinyl group necessary for chain-growth polymerization and does not possess two distinct, mutually reactive functional groups (like a carboxylic acid and an amine) for step-growth polymerization.

Hypothetical Polymerization Scenarios

While direct homopolymerization is unlikely, this compound could potentially be incorporated into polymeric structures through chemical modification or by participating in specific polycondensation reactions.

Scenario A: Modification into a Polymerizable Monomer

The molecule could be chemically altered to introduce a polymerizable functional group, such as a vinyl group.

G cluster_0 Monomer Synthesis cluster_1 Polymerization This compound This compound Reaction Reaction This compound->Reaction e.g., Acrylation Vinyl-functionalized Monomer Vinyl-functionalized Monomer Reaction->Vinyl-functionalized Monomer Polymerization Polymerization Vinyl-functionalized Monomer->Polymerization Free Radical Polymerization Polymer Polymer Polymerization->Polymer

Caption: Hypothetical workflow for polymerizing this compound via chemical modification.

Scenario B: Polycondensation via Functional Group Transformation

The nitrile and amide groups could be transformed in situ or in a prior step to create reactive sites for polycondensation. For example, hydrolysis of the nitrile to a carboxylic acid and reduction of the amide to an amine could yield a bifunctional monomer suitable for polyamide synthesis.

G This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Nitrile Group Reduction Reduction This compound->Reduction Amide Group Carboxylic Acid Amide Carboxylic Acid Amide Hydrolysis->Carboxylic Acid Amide Polycondensation Polycondensation Carboxylic Acid Amide->Polycondensation Amino Amide Amino Amide Reduction->Amino Amide Amino Amide->Polycondensation Polyamide Polyamide Polycondensation->Polyamide

Caption: Potential polycondensation pathway after functional group transformation.

Comparative Performance Evaluation: A Hypothetical Framework

To evaluate the performance of a modified this compound monomer, it would be compared against established monomers with similar functional groups, such as acrylamide (amide group) and acrylonitrile (nitrile group).

Quantitative Performance Metrics

The following table outlines the key parameters that would be measured to compare the performance of these monomers in a hypothetical free-radical polymerization.

Performance MetricThis compound (Hypothetical Vinyl Derivative)AcrylamideAcrylonitrile
Reactivity Ratios (r₁, r₂) To be determinedKnown valuesKnown values
Polymerization Rate (kₚ) To be determinedHighModerate
Monomer Conversion (%) To be determinedTypically >95%Typically >90%
Polymer Molecular Weight (Mₙ) To be determinedHighModerate to High
Polydispersity Index (PDI) To be determined1.5 - 3.01.5 - 2.5
Glass Transition Temp. (T₉) To be determined~165 °C~105 °C
Thermal Stability (TGA) To be determinedDecomposes >200 °CDecomposes >250 °C
Solubility of Polymer To be determinedWater-solubleSoluble in polar organic solvents
Qualitative Performance Attributes
AttributeThis compound (Hypothetical)AcrylamideAcrylonitrile
Adhesion Potentially good due to polar groupsGoodModerate
Hydrophilicity High (from amide)HighModerate (from nitrile)
Chemical Resistance Expected to be moderateGoodExcellent

Experimental Protocols

The following are standard experimental protocols that would be employed to gather the data presented in the comparison tables.

Determination of Polymerization Kinetics

Objective: To measure the rate of polymerization and monomer conversion over time.

Methodology:

  • Reaction Setup: A jacketed glass reactor equipped with a mechanical stirrer, nitrogen inlet, and temperature probe is charged with the monomer, solvent (e.g., water or an organic solvent), and a radical initiator (e.g., AIBN or potassium persulfate).

  • Sampling: Aliquots of the reaction mixture are withdrawn at regular intervals.

  • Analysis: The concentration of the remaining monomer in each aliquot is determined using techniques such as:

    • High-Performance Liquid Chromatography (HPLC): To separate and quantify the monomer.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: By integrating the vinyl proton signals of the monomer against an internal standard.

  • Data Processing: Monomer conversion is calculated as a function of time, and the polymerization rate constant (kₚ) is determined from the slope of the conversion vs. time plot.

Characterization of Polymer Properties

Objective: To determine the molecular weight, thermal properties, and other relevant characteristics of the resulting polymer.

Methodology:

  • Polymer Isolation: At the end of the reaction, the polymer is precipitated in a non-solvent, filtered, and dried under vacuum.

  • Molecular Weight Analysis:

    • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (T₉).

    • Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature of the polymer.

  • Structural Analysis:

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of the monomer into the polymer by identifying characteristic peaks of the amide and nitrile groups.

G cluster_0 Polymerization & Analysis Reaction Reaction Sampling Sampling Reaction->Sampling Polymer Isolation Polymer Isolation Reaction->Polymer Isolation HPLC/NMR HPLC/NMR Sampling->HPLC/NMR Kinetics GPC GPC Polymer Isolation->GPC MW/PDI DSC/TGA DSC/TGA Polymer Isolation->DSC/TGA Thermal Properties FTIR FTIR Polymer Isolation->FTIR Structure

Caption: Experimental workflow for polymer characterization.

Conclusion

While this compound is not a conventional monomer, this guide provides a theoretical framework for its potential inclusion in polymerization reactions through chemical modification. The outlined experimental protocols and comparative metrics offer a robust methodology for evaluating its performance against standard industrial monomers like acrylamide and acrylonitrile. Further research would be required to synthesize a polymerizable derivative of this compound and validate these hypothetical evaluations with experimental data. The presence of both amide and nitrile functional groups suggests that polymers incorporating this molecule could exhibit interesting properties, such as enhanced hydrophilicity and chemical resistance.

References

A Comparative Guide to HPLC and GC Methods for Purity Assessment of 5-Cyanopentanamide

Author: BenchChem Technical Support Team. Date: November 2025

In the development and quality control of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the accurate determination of purity is paramount. For a molecule like 5-cyanopentanamide, which contains both a nitrile and an amide functional group, multiple analytical techniques can be employed. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the purity analysis of this compound, offering detailed experimental protocols and a cross-validation framework. This information is intended for researchers, scientists, and drug development professionals to aid in selecting the most appropriate analytical strategy.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating a wide range of compounds. It is particularly well-suited for non-volatile and thermally labile molecules. The separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. The separation is achieved by partitioning the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a column. For less volatile compounds, derivatization may be necessary to increase their volatility.

Experimental Protocols

The following protocols are proposed for the purity determination of this compound. These methods are designed to be robust and capable of separating the main component from potential impurities.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the quantitative determination of this compound and its non-volatile impurities.

Table 1: HPLC Method Parameters

ParameterCondition
Instrument HPLC system with UV detector
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 5% B2-15 min: 5% to 95% B15-18 min: 95% B18-18.1 min: 95% to 5% B18.1-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of water and acetonitrile.
Gas Chromatography (GC) Method

This method is suitable for the analysis of this compound and its volatile impurities. Given the polarity and potential for thermal degradation of the amide group, a robust capillary column and appropriate inlet conditions are crucial.

Table 2: GC Method Parameters

ParameterCondition
Instrument Gas chromatograph with a Flame Ionization Detector (FID)
Column DB-WAX, 30 m x 0.25 mm, 0.25 µm, or equivalent polar column
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Temperature Program Initial: 100 °C (hold for 2 min)Ramp: 10 °C/min to 240 °C (hold for 10 min)
Detector Temperature 280 °C
Sample Preparation Dissolve 20 mg of this compound in 1 mL of N,N-Dimethylformamide (DMF).

Cross-Validation of Analytical Methods

Cross-validation is a critical process to ensure that different analytical methods provide comparable and reliable results for the same sample.[1][2] This is particularly important when establishing new analytical procedures. The International Council for Harmonisation (ICH) guidelines provide a framework for validation of analytical procedures, which includes assessing parameters like accuracy, precision, specificity, linearity, and range.[3][4][5]

The workflow for cross-validating the proposed HPLC and GC methods is outlined below.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation cluster_comparison Data Comparison cluster_conclusion Conclusion Prepare Homogeneous\nSample Batch of\nthis compound Prepare Homogeneous Sample Batch of This compound Analyze by HPLC Analyze by HPLC Prepare Homogeneous\nSample Batch of\nthis compound->Analyze by HPLC Analyze by GC Analyze by GC Prepare Homogeneous\nSample Batch of\nthis compound->Analyze by GC Validate HPLC Method\n(ICH Q2(R1)) Validate HPLC Method (ICH Q2(R1)) Analyze by HPLC->Validate HPLC Method\n(ICH Q2(R1)) Validate GC Method\n(ICH Q2(R1)) Validate GC Method (ICH Q2(R1)) Analyze by GC->Validate GC Method\n(ICH Q2(R1)) Compare Purity Results Compare Purity Results Validate HPLC Method\n(ICH Q2(R1))->Compare Purity Results Validate GC Method\n(ICH Q2(R1))->Compare Purity Results Statistical Analysis\n(e.g., t-test, F-test) Statistical Analysis (e.g., t-test, F-test) Compare Purity Results->Statistical Analysis\n(e.g., t-test, F-test) Assess Method Equivalency Assess Method Equivalency Statistical Analysis\n(e.g., t-test, F-test)->Assess Method Equivalency

Caption: Cross-validation workflow for HPLC and GC methods.

Data Presentation and Comparison

The performance of each method should be evaluated based on the validation parameters outlined in the ICH guidelines.[3][6][7] A summary of the expected performance characteristics is presented in the table below.

Table 3: Comparison of HPLC and GC Method Performance

ParameterHPLCGCConsiderations
Specificity High, excellent for non-volatile impurities.Good, but potential for thermal degradation of analyte or impurities.HPLC is generally superior for complex mixtures with non-volatile components.
Linearity (R²) > 0.999> 0.995Both methods are expected to show excellent linearity over a defined concentration range.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%HPLC may offer slightly better accuracy due to lower risk of sample degradation.
Precision (%RSD) < 2.0%< 5.0%HPLC typically provides better precision for this type of analyte.
Limit of Detection (LOD) Low (ng range)Moderate (pg to ng range)Dependent on detector; FID in GC is very sensitive to hydrocarbons.
Limit of Quantitation (LOQ) Low (ng range)Moderate (pg to ng range)Sufficiently low for impurity profiling in both techniques.
Robustness Generally robust to small changes in mobile phase composition, pH, and temperature.Can be sensitive to changes in carrier gas flow, oven temperature ramp, and inlet conditions.Method robustness should be thoroughly evaluated during development.

Logical Framework for Method Selection

The choice between HPLC and GC for the purity analysis of this compound will depend on the specific requirements of the analysis, including the nature of expected impurities and the intended application of the method.

Start:\nNeed to determine purity of\nthis compound Start: Need to determine purity of This compound Are impurities volatile\nand thermally stable? Are impurities volatile and thermally stable? Start:\nNeed to determine purity of\nthis compound->Are impurities volatile\nand thermally stable? Are non-volatile or\nthermally labile impurities\nexpected? Are non-volatile or thermally labile impurities expected? Are impurities volatile\nand thermally stable?->Are non-volatile or\nthermally labile impurities\nexpected? No/Uncertain Use GC Method Use GC Method Are impurities volatile\nand thermally stable?->Use GC Method Yes Use HPLC Method Use HPLC Method Are non-volatile or\nthermally labile impurities\nexpected?->Use HPLC Method Yes Cross-validate both methods\nfor a comprehensive profile Cross-validate both methods for a comprehensive profile Are non-volatile or\nthermally labile impurities\nexpected?->Cross-validate both methods\nfor a comprehensive profile Both types expected Use GC Method->Cross-validate both methods\nfor a comprehensive profile Use HPLC Method->Cross-validate both methods\nfor a comprehensive profile

Caption: Decision tree for analytical method selection.

Conclusion

Both HPLC and GC are viable techniques for assessing the purity of this compound. The choice of method should be guided by the specific analytical needs and the likely impurity profile of the substance.

  • HPLC is recommended as the primary technique, especially for release testing and stability studies, due to its versatility, high precision, and ability to analyze non-volatile and thermally labile impurities without derivatization.

  • GC can be a valuable complementary technique, particularly for the detection of volatile impurities that may not be readily observed by HPLC.

Ultimately, a comprehensive purity profile of this compound is best achieved by employing both techniques, with a thorough cross-validation to ensure the reliability and consistency of the analytical data. This dual-method approach provides a more complete understanding of the substance's quality and is a robust strategy in a regulatory environment.

References

Comparative Reactivity Analysis: 5-Cyanopentanamide and Other Aliphatic Nitriles

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A Detailed Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 5-cyanopentanamide with other relevant aliphatic nitriles. The information presented is supported by experimental data from peer-reviewed studies, offering insights into the hydrolysis and reduction reactions of these compounds. This document is intended to assist researchers in selecting appropriate molecules and reaction conditions for their specific applications in chemical synthesis and drug development.

Executive Summary

This compound, a bifunctional molecule containing both a nitrile and an amide group, exhibits distinct reactivity at each functional site. Experimental data reveals that under catalyst-free conditions in near-critical water, the cyano group of this compound is more susceptible to hydrolysis than its amide group. When compared to other aliphatic nitriles, its reactivity is influenced by factors such as chain length and the presence of other functional groups. This guide presents a quantitative comparison of reaction kinetics for hydrolysis and a qualitative overview of reduction reactions, supplemented with detailed experimental protocols and illustrative diagrams.

Data Presentation: Reactivity Comparison

The following tables summarize the key quantitative data from comparative experimental studies on the hydrolysis of this compound and other selected aliphatic nitriles.

Table 1: Comparative Hydrolysis of this compound and Valeronitrile in High-Temperature Water

CompoundStructureReaction ConditionsConversion (%)Selectivity to Carboxylic Acid (%)Second-Order Rate Constant (k) at 270°C (L mol⁻¹ min⁻¹)
This compoundNC-(CH₂)₄-CONH₂Near-critical water, 270°C, 20 MPa, 60 min~60%[1]Data not specified for this time point0.016[1]
ValeronitrileCH₃-(CH₂)₃-CNSupercritical water, 400°C, 30 MPa, <100 s>90%[2]>90%[2]Not directly comparable due to different conditions

Note: A direct comparison of rate constants is challenging due to differing experimental conditions (near-critical vs. supercritical water and different temperatures). However, the data suggests that both nitriles can be effectively hydrolyzed under these catalyst-free conditions.

Experimental Protocols

Key Experiment 1: Hydrolysis of this compound in Near-Critical Water[1]

Objective: To determine the reaction kinetics of this compound hydrolysis in a catalyst-free environment.

Methodology:

  • A solution of this compound (5-CVAM) in water (initial concentration of 0.10 mol/L) is prepared.

  • The solution is fed into a continuous-flow reactor constructed from a stainless steel tube.

  • The reactor is placed in a furnace preheated to the desired temperature (e.g., 250, 270, 290, or 310 °C).

  • The system is pressurized to 20 MPa using a high-pressure liquid chromatography pump.

  • The reaction products are cooled and collected at the reactor outlet.

  • Samples are analyzed using high-performance liquid chromatography (HPLC) to determine the concentrations of 5-CVAM and its hydrolysis products.

  • The reaction is determined to follow second-order kinetics, and the rate constants are calculated from the concentration-time data.[1]

Key Experiment 2: Reduction of Aliphatic Nitriles with Lithium Aluminum Hydride (LiAlH₄) (General Protocol)[3][4][5][6]

Objective: To reduce an aliphatic nitrile to its corresponding primary amine.

Methodology:

  • Lithium aluminum hydride (LiAlH₄, 1.5 equivalents) is suspended in an anhydrous ether solvent (e.g., THF, 10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen) and cooled to 0°C.

  • The nitrile derivative (1 equivalent), dissolved in the same anhydrous solvent, is added dropwise to the LiAlH₄ suspension.

  • The reaction mixture is allowed to warm to room temperature and stirred for a specified period (e.g., 4 hours), with the reaction progress monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled back to 0°C.

  • The excess LiAlH₄ is carefully quenched by the sequential addition of water (1 volume), 10% aqueous NaOH solution (1.5 volumes), and finally water again (3 volumes).

  • The resulting suspension is filtered through a pad of celite and washed with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude amine.

  • The crude product can be purified by column chromatography or through an acid-base workup to separate the amine from any unreacted nitrile.[3]

Visualizations

Hydrolysis Pathway of this compound

The following diagram illustrates the proposed reaction pathway for the hydrolysis of this compound in near-critical water. The initial and more reactive step is the hydrolysis of the cyano group to an amide, followed by the slower hydrolysis of both amide groups to carboxylic acids.

G Proposed Hydrolysis Pathway of this compound cluster_products Products This compound This compound Adipamic_acid Adipamic_acid This compound->Adipamic_acid Hydrolysis of Cyano Group (faster) Adipamide Adipamide This compound->Adipamide Hypothetical intermediate Adipic_acid Adipic_acid Adipamic_acid->Adipic_acid Hydrolysis of Amide Group (slower) Adipamide->Adipamic_acid Hydrolysis of one Amide Group G Workflow for LiAlH4 Reduction of Nitriles start Start: Aliphatic Nitrile reaction 1. Add Nitrile to LiAlH4 in THF at 0°C 2. Stir at Room Temperature start->reaction quench Quench excess LiAlH4 at 0°C reaction->quench filtration Filter through Celite quench->filtration extraction Liquid-Liquid Extraction filtration->extraction purification Purification (e.g., Chromatography) extraction->purification end End: Primary Amine purification->end

References

techno-economic analysis of different 5-cyanopentanamide production routes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Techno-Economic Landscape of 5-Cyanopentanamide Production

For Researchers, Scientists, and Drug Development Professionals

This compound, a versatile chemical intermediate, holds significant promise in the synthesis of pharmaceuticals and agrochemicals. Its production, however, presents a landscape of varied synthetic routes, each with its own set of economic and technical considerations. This guide provides an objective comparison of different production pathways to this compound, supported by available experimental data, to aid researchers and industry professionals in making informed decisions.

Comparison of Production Routes

The synthesis of this compound can be broadly categorized into biocatalytic and chemical approaches, with starting materials typically being either adiponitrile or adipic acid. Each route offers distinct advantages and disadvantages in terms of yield, selectivity, and environmental impact.

Parameter Biocatalytic Route from Adiponitrile Chemical Route from Adiponitrile Chemical Route from Adipic Acid
Starting Material AdiponitrileAdiponitrileAdipic Acid
Key Reagents/Catalyst Nitrile hydratase (e.g., from Rhodococcus erythropolis)Hydrogen peroxide1. Amine (e.g., ammonia) 2. Dehydrating agent (e.g., P₂O₅)
Reported Yield/Selectivity 95% selectivity to this compound[1]31% yield of this compoundGenerally high for both steps, but process specific
Reaction Conditions Mild (e.g., room temperature, neutral pH)Varies, can require elevated temperaturesStep 1: Varies; Step 2: Often harsh (e.g., high temperature)
Key Advantages High selectivity, environmentally friendly, mild conditionsPotentially lower catalyst costUtilizes a different feedstock, potentially offering supply chain flexibility
Key Disadvantages Enzyme cost and stability can be a factorLower yield and selectivity, potential for side reactionsTwo-step process, use of harsh dehydrating agents
Byproducts Adipamide[1]Adipamide and other oxidation productsWater and reagent-derived byproducts

Experimental Protocols

Biocatalytic Production from Adiponitrile

This method utilizes the regioselective hydration of one of the two nitrile groups in adiponitrile, catalyzed by a nitrile hydratase.

Enzyme Source: Nitrile hydratase from Rhodococcus erythropolis CCM2595.

Reaction Conditions:

  • Substrate: 20 mM adiponitrile

  • Enzyme: Whole cells of recombinant E. coli expressing the nitrile hydratase.

  • Buffer: Phosphate buffer (pH 7.0)

  • Temperature: Room temperature

  • Reaction Time: 10 minutes for complete conversion of 20 mM adiponitrile.

Outcome: Complete consumption of adiponitrile with 95% selectivity to this compound and 5% to adipamide[1].

Chemical Production from Adiponitrile (Partial Hydrolysis)

This route involves the partial hydrolysis of adiponitrile using a chemical oxidizing agent.

Key Reagents:

  • Adiponitrile

  • Alkaline 3% hydrogen peroxide

Reaction Conditions:

  • The reaction conditions, including temperature and reactant ratios, are critical to maximizing the yield of the monoamide and minimizing the formation of the diamide (adipamide).

  • One reported study indicates that careful control of these parameters can lead to a 31% yield of 5-cyanovaleramide (this compound).

Chemical Production from Adipic Acid

This is a two-step chemical synthesis involving the formation of an amide followed by dehydration.

Step 1: Synthesis of Adipic Acid Monoamide

  • Starting Material: Adipic anhydride (can be formed from adipic acid).

  • Reagent: A primary or secondary amine (e.g., ammonia).

  • Process: The reaction of cyclic monomeric adipic anhydride with an amine yields the corresponding mono-condensation derivative of adipic acid.

Step 2: Dehydration of Adipic Acid Monoamide to this compound

  • Starting Material: Adipic acid monoamide.

  • Dehydrating Agent: A variety of dehydrating agents can be used, such as phosphorus pentoxide (P₂O₅), trifluoroacetic anhydride, or cyanuric chloride.

  • Process: The amide is heated with the dehydrating agent to remove a molecule of water, forming the nitrile group. The product, this compound, is then isolated.

Signaling Pathways and Experimental Workflows

Production_Routes cluster_0 Biocatalytic Route cluster_1 Chemical Route from Adiponitrile cluster_2 Chemical Route from Adipic Acid Adiponitrile_B Adiponitrile NitrileHydratase Nitrile Hydratase (R. erythropolis) Adiponitrile_B->NitrileHydratase Hydration CVAM_B This compound NitrileHydratase->CVAM_B 95% Selectivity Adipamide_B Adipamide (byproduct) NitrileHydratase->Adipamide_B 5% Selectivity Adiponitrile_C1 Adiponitrile H2O2 H₂O₂ / Base Adiponitrile_C1->H2O2 Partial Hydrolysis CVAM_C1 This compound H2O2->CVAM_C1 ~31% Yield Adipamide_C1 Adipamide (byproduct) H2O2->Adipamide_C1 AdipicAcid Adipic Acid AdipicAnhydride Adipic Anhydride AdipicAcid->AdipicAnhydride Dehydration Ammonia Ammonia AdipicAnhydride->Ammonia Amination AdipicMonoamide Adipic Acid Monoamide Ammonia->AdipicMonoamide DehydratingAgent Dehydrating Agent (e.g., P₂O₅) AdipicMonoamide->DehydratingAgent Dehydration CVAM_C2 This compound DehydratingAgent->CVAM_C2

Caption: Production routes to this compound.

Techno-Economic Considerations

  • Biocatalytic Route: This route is characterized by its high selectivity, which simplifies downstream processing and reduces waste generation, leading to potentially lower purification costs. The mild reaction conditions translate to lower energy consumption. However, the cost of the enzyme, its stability, and potential for reuse are critical economic factors. The development and optimization of the biocatalyst can also represent a significant upfront investment.

  • Chemical Route from Adiponitrile: The lower yield and selectivity of the partial hydrolysis with hydrogen peroxide would likely result in higher separation costs to isolate the desired product from unreacted starting material and the adipamide byproduct. While the reagents may be less expensive than a purified enzyme, the overall process economics could be less favorable due to the lower efficiency.

  • Chemical Route from Adipic Acid: This two-step process inherently involves more unit operations, which can increase capital and operational costs. The use of potentially harsh and corrosive dehydrating agents may necessitate specialized and more expensive equipment. However, the cost and availability of adipic acid versus adiponitrile could be a determining factor in the overall economic viability of this route.

Conclusion

The biocatalytic production of this compound from adiponitrile appears to be the most promising route from a green chemistry and selectivity perspective. The high selectivity minimizes byproduct formation and simplifies purification. For this route to be economically competitive, the cost of the biocatalyst and its operational stability are paramount.

The chemical routes, while potentially utilizing cheaper reagents, suffer from lower yields and the generation of more significant byproduct streams, which can complicate downstream processing and increase costs. The choice of the optimal production route will ultimately depend on a detailed techno-economic analysis that considers raw material costs, catalyst/reagent costs, process efficiency, capital investment, and waste disposal costs. Further research into improving the yield and selectivity of the chemical routes and reducing the cost of the biocatalytic route is warranted to enable the large-scale, cost-effective production of this important chemical intermediate.

References

A Comparative Environmental Impact Assessment of 5-Cyanopentanamide Synthesis: Chemical vs. Biocatalytic Routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Pathways to a Key Pharmaceutical Intermediate.

The synthesis of 5-cyanopentanamide, a crucial intermediate in the production of various pharmaceuticals and agrochemicals, is achievable through several routes. However, with increasing emphasis on sustainable and green chemistry, a critical evaluation of the environmental impact of these synthetic methods is paramount. This guide provides a detailed comparison of the conventional chemical synthesis and the emerging biocatalytic approach for producing this compound, supported by available experimental data and detailed protocols.

Comparison of Key Environmental and Performance Metrics

The following table summarizes the quantitative data available for the two primary synthesis routes of this compound from adiponitrile.

MetricConventional Chemical SynthesisBiocatalytic Synthesis
Catalyst Manganese Dioxide (MnO₂) or Hydrogen Peroxide (H₂O₂)Nitrile Hydratase (from Rhodococcus erythropolis or Pseudomonas chlororaphis)
Typical Yield ~31% (with H₂O₂) to moderate (with MnO₂)>95%
Reaction Temperature High (e.g., 130°C with MnO₂)Mild (e.g., 5-30°C)
Reaction Pressure Elevated (with MnO₂)Atmospheric
Solvent Toluene for extractionWater
Byproducts Adipamide, Adipic AcidMinimal (small amounts of adipamide)
Waste Generation High (e.g., ~1.25 kg MnO₂ waste per kg product)Very Low (~0.006 kg catalyst waste per kg product)[1]
Atom Economy ModerateHigh
Energy Consumption High (due to heating and pressure)Low
Process Mass Intensity (PMI) HighLow
E-Factor HighLow

Experimental Protocols

Conventional Chemical Synthesis: Partial Hydrolysis of Adiponitrile with Manganese Dioxide

This protocol is based on established chemical methods for nitrile hydrolysis, though specific industrial parameters may vary.

Materials:

  • Adiponitrile

  • Manganese Dioxide (MnO₂)

  • Water

  • Toluene

Procedure:

  • A stoichiometric mixture of adiponitrile and water is prepared in a high-pressure reactor.

  • Manganese dioxide is added as the catalyst.

  • The reactor is sealed and heated to approximately 130°C under pressure.

  • The reaction is allowed to proceed for a set duration, with progress monitored by techniques such as gas chromatography.

  • After cooling and depressurization, the reaction mixture is filtered to remove the MnO₂ catalyst.

  • The aqueous phase is extracted with toluene to isolate the this compound.

  • The toluene is then removed under reduced pressure, and the crude product is purified, typically by recrystallization or chromatography.

Biocatalytic Synthesis: Enzymatic Hydrolysis of Adiponitrile using Nitrile Hydratase

This protocol is based on published research utilizing whole-cell biocatalysts.

Materials:

  • Adiponitrile

  • Whole cells of Rhodococcus erythropolis (containing nitrile hydratase)

  • Phosphate buffer (pH 7.0-8.0)

  • Methanol for extraction (optional)

Procedure:

  • A suspension of Rhodococcus erythropolis cells is prepared in a phosphate buffer.

  • Adiponitrile is added to the cell suspension in a bioreactor. The concentration is typically kept within a range that avoids substrate inhibition of the enzyme.

  • The reaction is maintained at a mild temperature (e.g., 20-30°C) with gentle agitation to ensure proper mixing.

  • The pH of the reaction mixture is monitored and maintained within the optimal range for the enzyme.

  • The conversion of adiponitrile to this compound is monitored using High-Performance Liquid Chromatography (HPLC).

  • Upon completion of the reaction, the cells are separated from the reaction mixture by centrifugation or filtration.

  • The supernatant, containing the dissolved this compound, can be used directly or the product can be further purified by extraction and crystallization.

Visualizing the Synthesis Pathways

The following diagrams illustrate the workflows of the chemical and biocatalytic synthesis routes.

chemical_synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Waste Adiponitrile Adiponitrile Reaction High Temperature (130°C) High Pressure Adiponitrile->Reaction H2O Water H2O->Reaction MnO2 MnO₂ Catalyst MnO2->Reaction Product This compound Reaction->Product Byproducts Adipamide, Adipic Acid Reaction->Byproducts Waste MnO₂ Waste Reaction->Waste

Caption: Workflow for the conventional chemical synthesis of this compound.

biocatalytic_synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Waste Adiponitrile_bio Adiponitrile Reaction_bio Mild Temperature (5-30°C) Atmospheric Pressure Adiponitrile_bio->Reaction_bio H2O_bio Water H2O_bio->Reaction_bio Enzyme Nitrile Hydratase (Whole Cells) Enzyme->Reaction_bio Product_bio This compound Reaction_bio->Product_bio Byproducts_bio Minimal Adipamide Reaction_bio->Byproducts_bio Waste_bio Biocatalyst Waste (Recyclable) Reaction_bio->Waste_bio

Caption: Workflow for the biocatalytic synthesis of this compound.

Discussion and Conclusion

The comparison between the chemical and biocatalytic synthesis routes for this compound clearly highlights the significant environmental advantages of the enzymatic approach. The biocatalytic method operates under much milder conditions, drastically reducing energy consumption. Furthermore, it demonstrates significantly higher selectivity, leading to a purer product stream and minimizing the formation of byproducts.

The most striking difference lies in the waste generation. The chemical process, particularly when using a manganese dioxide catalyst, produces a substantial amount of solid waste that requires disposal.[1] In contrast, the biocatalyst, which is typically whole microbial cells, is generated in much smaller quantities and is biodegradable.

From a green chemistry perspective, the biocatalytic synthesis of this compound aligns well with several key principles, including waste prevention, catalysis, and design for energy efficiency. While the initial development and optimization of a biocatalytic process may require significant research investment, the long-term environmental and potential economic benefits make it a highly attractive alternative to conventional chemical methods. For researchers and drug development professionals, the adoption of such greener synthetic routes is a critical step towards more sustainable pharmaceutical manufacturing.

References

A Comparative Guide to the Synthesis of 5-Cyanopentanamide: Patented vs. Novel Enzymatic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a patented chemical synthesis method for producing amides from nitriles against a novel, greener enzymatic approach, specifically focusing on the synthesis of 5-cyanopentanamide. The information presented is intended to assist researchers and professionals in making informed decisions regarding synthesis strategies, considering factors such as yield, environmental impact, and reaction conditions.

Introduction to this compound Synthesis

This compound is a bifunctional molecule containing both a nitrile and an amide group, making it a potentially valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. The selective synthesis of this compound presents a challenge, often requiring careful control of reaction conditions to avoid the hydrolysis of both nitrile groups in a dinitrile precursor or the hydrolysis of the amide product to a carboxylic acid. This guide benchmarks a traditional patented method for amide synthesis against a modern enzymatic approach, providing a clear comparison of their respective advantages and disadvantages.

Logical Relationship of Synthesis Pathways

The following diagram illustrates the two synthesis pathways for this compound starting from the common precursor, adiponitrile.

cluster_patented Patented Method (US Patent 3,366,639) cluster_new New Enzymatic Method Adiponitrile Adiponitrile (Hexanedinitrile) Patented_Process Partial Hydrolysis with Manganese Dioxide (MnO2) Adiponitrile->Patented_Process Catalytic Hydration New_Process Selective Enzymatic Hydrolysis with Nitrile Hydratase Adiponitrile->New_Process Biocatalytic Hydration Product This compound Patented_Process->Product New_Process->Product

Caption: Comparison of Patented vs. New Synthesis Pathways.

Data Presentation: A Comparative Analysis

The following table summarizes the key performance indicators for the patented and new enzymatic synthesis methods for producing this compound from adiponitrile.

ParameterPatented Method (Manganese Dioxide)New Method (Enzymatic)
Catalyst Activated Manganese Dioxide (MnO₂)Nitrile Hydratase (e.g., from Rhodococcus sp.)
Reaction Temperature Elevated temperatures (e.g., 80-150°C)Mild temperatures (e.g., 20-40°C)
Reaction Time Several hoursTypically faster, from minutes to a few hours
Solvent Organic solvents (e.g., dioxane, toluene)Aqueous buffer
Pressure AtmosphericAtmospheric
Reported Yield Variable, up to 94% for simple nitriles[1]High, often >90%[2][3]
Selectivity Moderate to good, risk of over-hydrolysisHigh selectivity for one nitrile group
Byproducts Adipic acid, unreacted adiponitrileMinimal byproducts
Environmental Impact Use of heavy metals and organic solventsGreen and sustainable, biodegradable catalyst
Catalyst Reusability Possible but may require regenerationHigh, immobilized enzymes can be reused

Experimental Protocols

Patented Method: Manganese Dioxide Catalyzed Hydrolysis

This protocol is adapted from the general method described in US Patent 3,366,639 for the synthesis of amides from nitriles.

Materials:

  • Adiponitrile

  • Activated Manganese Dioxide (MnO₂)

  • Dioxane (or other suitable high-boiling solvent)

  • Water

  • Standard laboratory glassware for reflux reactions

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add adiponitrile (1 molar equivalent).

  • Add dioxane as the solvent.

  • Add activated manganese dioxide (approximately 2-3 molar equivalents).

  • Add a molar equivalent of water to the mixture.

  • Heat the reaction mixture to reflux (approximately 101°C for dioxane) with vigorous stirring.

  • Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or TLC) to determine the optimal reaction time and maximize the yield of this compound while minimizing the formation of adipamide and adipic acid.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the manganese dioxide catalyst.

  • The solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography to isolate this compound.

New Method: Enzymatic Hydrolysis with Nitrile Hydratase

This protocol is a representative procedure based on modern enzymatic methods for nitrile hydration.[2][3]

Materials:

  • Adiponitrile

  • Immobilized Nitrile Hydratase

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Bioreactor or temperature-controlled shaker

Procedure:

  • Prepare a solution of adiponitrile in a phosphate buffer. The concentration of the substrate should be optimized based on the activity of the enzyme.

  • Add the immobilized nitrile hydratase to the substrate solution in a bioreactor or a flask.

  • Maintain the reaction at a constant, mild temperature (e.g., 30°C) with gentle agitation to keep the immobilized enzyme suspended.

  • Monitor the formation of this compound over time using HPLC.

  • Once the reaction reaches the desired conversion, separate the immobilized enzyme by filtration for reuse.

  • The aqueous solution containing the product can be extracted with a suitable organic solvent.

  • The organic extracts are dried and the solvent is evaporated to yield the crude product.

  • Further purification can be achieved by recrystallization.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the enzymatic synthesis of this compound.

start Start prep_substrate Prepare Adiponitrile Solution in Buffer start->prep_substrate add_enzyme Add Immobilized Nitrile Hydratase prep_substrate->add_enzyme reaction Incubate at Controlled Temperature with Agitation add_enzyme->reaction monitor Monitor Reaction Progress (HPLC) reaction->monitor decision Desired Conversion Reached? monitor->decision decision->reaction No filter Filter to Remove and Recover Enzyme decision->filter Yes extract Extract Product with Organic Solvent filter->extract dry_evaporate Dry and Evaporate Solvent extract->dry_evaporate purify Purify Product (Recrystallization) dry_evaporate->purify end End purify->end

Caption: Workflow for Enzymatic Synthesis of this compound.

References

Safety Operating Guide

Proper Disposal of 5-Cyanopentanamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY AND DISPOSAL INFORMATION FOR 5-CYANOPENTANAMIDE

This document provides essential procedural guidance for the safe handling and disposal of this compound in a laboratory setting. Researchers, scientists, and drug development professionals must adhere to these protocols to ensure personal safety and environmental compliance.

Hazard Identification and Safety Precautions

This compound is a chemical compound that requires careful handling due to its potential health hazards.

Hazard Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear protective gloves. Nitrile rubber gloves are suitable for handling.

  • Eye/Face Protection: Use chemical safety goggles and/or a face shield.

  • Skin and Body Protection: Wear a lab coat, and ensure skin is not exposed.

  • Respiratory Protection: Use only in a well-ventilated area, preferably a fume hood. If dust is generated, a P2 filter respirator is recommended.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular FormulaC₆H₁₀N₂O
Melting Point66-67 °C (lit.)[1]
Boiling Point175-195 °C at 3 Torr (lit.)[1]

Step-by-Step Disposal Protocol

The primary disposal route for this compound is through an approved hazardous waste disposal facility. Do not discharge into drains or the environment.

Step 1: Segregation and Labeling

  • Designate a specific, clearly labeled, and sealed container for this compound waste.

  • The container must be labeled as "Hazardous Waste: this compound" and include the appropriate hazard pictograms.

  • Keep this compound waste separate from other waste streams, especially acidic compounds, to prevent the potential generation of hydrogen cyanide gas.

Step 2: Collection of Waste

  • Solid Waste: Collect solid this compound, contaminated lab materials (e.g., weighing boats, filter paper), and used PPE (e.g., gloves, disposable lab coats) in the designated solid waste container.

  • Liquid Waste: If this compound is in a solution, collect it in a designated, sealed liquid waste container. Ensure the container is compatible with the solvent used.

Step 3: Storage of Waste

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.

  • The storage area should be secure and accessible only to authorized personnel.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

  • Provide the EHS department or contractor with the Safety Data Sheet (SDS) for this compound.

Step 5: Decontamination of Work Area and Equipment

  • After handling and disposal preparation, decontaminate the work area and any non-disposable equipment.

  • Wipe down surfaces with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Dispose of all cleaning materials as hazardous waste in the designated container.

Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, do not re-enter.

  • Inform: Notify your supervisor and your institution's EHS department.

  • Control: If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.

  • Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Decontaminate: Clean the spill area as described in the decontamination section.

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Procedure A Start: Handling this compound B Wear Appropriate PPE: - Gloves - Goggles - Lab Coat A->B C Work in a Well-Ventilated Area (Fume Hood) B->C D Generate this compound Waste (Solid or Liquid) C->D E Solid Waste (e.g., contaminated items, excess reagent) D->E F Liquid Waste (e.g., solutions) D->F G Segregate into Labeled Hazardous Waste Container E->G F->G H Store Waste Container Securely G->H I Contact EHS for Pickup H->I J Decontaminate Work Area I->J K End: Proper Disposal Complete J->K

Disposal workflow for this compound.

References

Personal protective equipment for handling 5-cyanopentanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 5-cyanopentanamide. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. Based on its Safety Data Sheet (SDS), the primary risks include:

  • Harmful if swallowed

  • Causes skin irritation

  • Causes serious eye irritation

  • May cause respiratory irritation [1]

As a nitrile-containing compound, it is also prudent to handle it with the same precautions as other cyanide compounds, which are highly toxic.[2][3]

Minimum Required PPE:

A comprehensive personal protective equipment (PPE) strategy is the first line of defense. The following table summarizes the mandatory PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves. Inner glove tucked under the lab coat cuff, outer glove over the cuff. Recommended thickness: 6-8 mil for dexterity.Nitrile gloves offer good resistance to chemicals, and double-gloving provides an extra layer of protection against potential contamination.[4][5][6][7]
Eye and Face Protection Chemical splash goggles and a face shield.To protect against splashes and airborne particles that can cause serious eye irritation.[1]
Body Protection A flame-resistant lab coat, fully buttoned.To protect the skin from spills and splashes.
Respiratory Protection A NIOSH-approved half-mask or full-face respirator with organic vapor (black) cartridges.To prevent inhalation of the powder, which can cause respiratory irritation.[2][8][9][10]
Footwear Closed-toe shoes.To protect the feet from spills.[11]

Safe Handling and Operational Workflow

A structured workflow is essential to minimize exposure and prevent accidents. The following diagram and protocol outline the step-by-step process for handling this compound in a laboratory setting.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe 1. Don Full PPE prep_hood 2. Prepare Fume Hood prep_ppe->prep_hood prep_materials 3. Gather Materials prep_hood->prep_materials handling_weigh 4. Weigh Compound prep_materials->handling_weigh Proceed to Handling handling_dissolve 5. Dissolve/Use in Reaction handling_weigh->handling_dissolve cleanup_decon 6. Decontaminate Surfaces handling_dissolve->cleanup_decon Proceed to Cleanup cleanup_waste 7. Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_ppe 8. Doff PPE cleanup_waste->cleanup_ppe cleanup_wash 9. Wash Hands cleanup_ppe->cleanup_wash

Figure 1: A step-by-step workflow for the safe handling of this compound.

Experimental Protocol for Handling:

  • Preparation:

    • Don Full PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.

    • Prepare Fume Hood: Ensure the chemical fume hood is functioning correctly. The work surface should be clean and uncluttered.[11]

    • Gather Materials: Bring all necessary equipment (spatulas, weigh boats, glassware, etc.) into the fume hood before introducing the this compound.

  • Handling (Inside the Fume Hood):

    • Weighing: Carefully weigh the desired amount of this compound on a tared weigh boat. Avoid creating dust.

    • Dissolving/Use in Reaction: Immediately transfer the weighed compound into the reaction vessel or solvent.

  • Cleanup and Disposal:

    • Decontamination: Wipe down all surfaces inside the fume hood that may have come into contact with the chemical using a suitable decontaminating solution (e.g., a 10% bleach solution followed by water).[2]

    • Waste Segregation:

      • Solid Waste: All disposable items contaminated with this compound (gloves, weigh boats, paper towels) must be placed in a designated, sealed, and clearly labeled hazardous waste container.

      • Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a separate, labeled hazardous waste container for organic nitriles. Do not pour down the drain.[12][13]

    • Doffing PPE: Remove PPE in the designated area, avoiding contact with the contaminated exterior. The outer gloves should be removed first, followed by the face shield, goggles, lab coat, and inner gloves.

    • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[11]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Response Workflow:

G Emergency Response for this compound Incidents cluster_exposure Personal Exposure cluster_spill Chemical Spill start Incident Occurs skin_contact Skin Contact start->skin_contact eye_contact Eye Contact start->eye_contact inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion spill_small Small Spill start->spill_small spill_large Large Spill start->spill_large remove_clothing remove_clothing skin_contact->remove_clothing Remove Contaminated Clothing flush_eyes flush_eyes eye_contact->flush_eyes Flush Eyes for 15 min move_fresh_air move_fresh_air inhalation->move_fresh_air Move to Fresh Air rinse_mouth rinse_mouth ingestion->rinse_mouth Rinse Mouth (Do NOT Induce Vomiting) contain_spill contain_spill spill_small->contain_spill Contain Spill evacuate_area evacuate_area spill_large->evacuate_area Evacuate Area wash_skin wash_skin remove_clothing->wash_skin Wash Skin for 15 min seek_medical seek_medical wash_skin->seek_medical Seek Medical Attention flush_eyes->seek_medical move_fresh_air->seek_medical rinse_mouth->seek_medical absorb_spill absorb_spill contain_spill->absorb_spill Absorb with Inert Material collect_waste collect_waste absorb_spill->collect_waste Collect in Hazardous Waste Container decontaminate_area decontaminate_area collect_waste->decontaminate_area Decontaminate Area notify_ehs notify_ehs evacuate_area->notify_ehs Notify EH&S and Emergency Services

Figure 2: Decision-making workflow for responding to emergencies involving this compound.

Detailed Emergency Protocols:

IncidentImmediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Small Spill (in a fume hood) Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[14] Carefully scoop the absorbed material into a labeled hazardous waste container. Decontaminate the spill area.
Large Spill (outside a fume hood) Evacuate the immediate area. Alert others and notify your institution's Environmental Health and Safety (EH&S) office and emergency services.[2][15]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Summary:

Waste TypeDisposal ContainerDisposal Procedure
Solid Waste (contaminated gloves, wipes, weigh boats) Labeled, sealed, puncture-resistant hazardous waste container.Collect in the designated container within the laboratory. Arrange for pickup by the institution's hazardous waste management service.
Liquid Waste (unused solutions, reaction mixtures) Labeled, sealed, chemically compatible hazardous waste container for organic nitriles.Collect in the designated container. Do not mix with other waste streams unless compatibility is confirmed. Arrange for pickup by the institution's hazardous waste management service.[13]
Empty Original Container Original container.Triple rinse with a suitable solvent (e.g., acetone). Collect the rinsate as hazardous liquid waste. Deface the label on the empty container before disposing of it in the regular trash or as instructed by your institution.[12]

By implementing these safety protocols and operational plans, researchers, scientists, and drug development professionals can handle this compound with a high degree of safety and confidence, fostering a secure and productive laboratory environment.

References

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